Oxypurinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNFUBHNUDHIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4035209 | |
| Record name | Oxypurinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4035209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxypurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2465-59-0 | |
| Record name | Oxypurinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2465-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxypurinol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxypurinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05262 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxypurinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxypurinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4035209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxipurinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYPURINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97OZE5068 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxypurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
| Record name | Oxypurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Oxypurinol on Xanthine Oxidase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypurinol, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase, a key enzyme in purine metabolism.[1][2] Its mechanism of action is multifaceted, involving competitive inhibition and the formation of a tightly bound complex with the reduced form of the enzyme's molybdenum active site.[3][4] This guide provides a comprehensive technical overview of the molecular interactions, kinetic properties, and downstream cellular effects of this compound's inhibition of xanthine oxidase. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Introduction
Xanthine oxidase is a metalloflavoprotein that catalyzes the final two steps in the purine degradation pathway: the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[5][6] Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout and other pathologies.[7] this compound, as an effective inhibitor of xanthine oxidase, plays a crucial role in the management of these conditions.[2] Understanding its precise mechanism of action is paramount for the development of novel therapeutics targeting this enzymatic pathway.
Mechanism of Action of this compound on Xanthine Oxidase
The inhibitory action of this compound on xanthine oxidase is a complex process that can be characterized by several key features:
-
Metabolite of Allopurinol: this compound is the major active metabolite of allopurinol, to which it is rapidly converted in the body.[8] While allopurinol itself is a substrate for xanthine oxidase, this compound is a more potent and longer-lasting inhibitor.[9]
-
Competitive Inhibition: this compound acts as a competitive inhibitor, binding to the molybdenum active site of xanthine oxidase and preventing the binding of its natural substrates, hypoxanthine and xanthine.[3]
-
Time-Dependent Inhibition and Tight Binding: The inhibition is also time-dependent. This compound forms a stable, tightly bound complex with the reduced Mo(IV) state of the molybdenum cofactor in the enzyme's active site.[3][4] This reduced state is generated during the catalytic cycle of the enzyme. The reoxidation of the molybdenum center to the Mo(VI) state weakens the binding of this compound, allowing for its eventual dissociation.[3]
-
Interaction with the Molybdenum Active Site: Crystallographic studies have revealed that this compound directly coordinates with the molybdenum atom in the active site.[10][11] This interaction is crucial for its potent inhibitory activity.
Signaling Pathways Influenced by this compound
The primary signaling pathway affected by this compound is the purine degradation pathway , leading to a reduction in uric acid production.
Beyond this, the inhibition of xanthine oxidase by this compound has significant implications for cellular redox signaling. Xanthine oxidase is a notable source of reactive oxygen species (ROS) , including superoxide anions (O2•−) and hydrogen peroxide (H2O2).[6][12] By inhibiting the enzyme, this compound reduces the production of these ROS. This can, in turn, modulate downstream signaling pathways involved in inflammation and oxidative stress.[1][6]
Figure 1: Signaling pathway of this compound's action on xanthine oxidase.
Quantitative Data
The inhibitory potency of this compound against xanthine oxidase has been quantified through various studies. The following tables summarize the reported inhibition constants (Ki) and 50% inhibitory concentrations (IC50).
| Inhibitor | Substrate | Ki (μM) | Experimental Conditions | Reference |
| This compound | Xanthine | ~1.29 | 0.1 M KPB pH 7.4, 0.2 mM EDTA, 25°C | [4] |
| This compound | Hypoxanthine | similar to xanthine | 0.1 M KPB pH 7.4, 0.2 mM EDTA, 25°C | [3] |
Table 1: Inhibition Constants (Ki) of this compound for Xanthine Oxidase
| Inhibitor | Substrate | IC50 (μM) | Experimental Conditions | Reference |
| This compound | Xanthine | Not explicitly stated, but higher than allopurinol | In vitro assays | [1] |
| Allopurinol | Xanthine | 7.4 ± 0.07 | Standard inhibitor for comparison | [13] |
| Allopurinol | Xanthine | 3.57 ± 0.06 | 0.2 mol/L PBS (pH 7.4), 298 K | [14] |
Table 2: IC50 Values for Xanthine Oxidase Inhibitors
Experimental Protocols
Enzyme Kinetics Assay for Xanthine Oxidase Inhibition
This protocol describes a common spectrophotometric method to determine the inhibitory activity of this compound on xanthine oxidase.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
This compound (inhibitor)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a stock solution of xanthine oxidase in the phosphate buffer. The final concentration in the assay should be optimized to give a linear reaction rate for a few minutes.
-
Prepare a stock solution of this compound in DMSO. Subsequent dilutions should be made in the phosphate buffer.
-
-
Assay Mixture Preparation:
-
In a cuvette, prepare the reaction mixture containing the phosphate buffer and the desired concentration of this compound.
-
Include a control with the same concentration of DMSO but without the inhibitor.
-
-
Pre-incubation:
-
Initiation of Reaction:
-
Start the reaction by adding the xanthine solution to the cuvette.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance per minute).
-
Determine the percentage of inhibition by comparing the velocity in the presence of the inhibitor to the control.
-
To determine the mode of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate (xanthine) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or other kinetic plots.[16]
-
Figure 2: Experimental workflow for xanthine oxidase inhibition assay.
X-ray Crystallography of Xanthine Oxidase-Oxypurinol Complex
Determining the three-dimensional structure of the xanthine oxidase-oxypurinol complex provides invaluable insights into the molecular basis of inhibition.
General Protocol Outline:
-
Protein Purification and Crystallization:
-
Purify xanthine oxidase from a suitable source (e.g., bovine milk) to homogeneity.
-
Crystallize the purified enzyme under specific conditions of precipitant, buffer, and temperature.
-
-
Soaking or Co-crystallization:
-
Soaking: Soak the apo-enzyme crystals in a solution containing a high concentration of this compound.
-
Co-crystallization: Crystallize the enzyme in the presence of this compound.
-
-
X-ray Diffraction Data Collection:
-
Mount the crystals and expose them to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement with a known structure of xanthine oxidase as a model.
-
Build the model of the protein and the bound this compound into the electron density map.
-
Refine the structure to improve the agreement with the experimental data.
-
Figure 3: Workflow for X-ray crystallography of the XO-oxypurinol complex.
Conclusion
This compound's mechanism of action on xanthine oxidase is a well-characterized example of potent enzyme inhibition. Its dual nature as a competitive and time-dependent inhibitor, coupled with its ability to form a stable complex with the reduced molybdenum center, underscores the intricacies of its interaction. The consequent reduction in both uric acid and reactive oxygen species production highlights its therapeutic potential beyond the management of hyperuricemia. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of novel xanthine oxidase inhibitors.
References
- 1. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxipurinol - Wikipedia [en.wikipedia.org]
- 3. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 6. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Xanthine oxidase/tyrosinase inhibiting, antioxidant, and antifungal oxindole alkaloids from Isatis costata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
In Vitro Stability and Degradation of Oxypurinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypurinol, the primary active metabolite of the xanthine oxidase inhibitor allopurinol, is central to the therapeutic management of hyperuricemia and gout. While allopurinol is rapidly metabolized, this compound has a significantly longer half-life and is largely responsible for the sustained pharmacological effect. Consequently, understanding the in vitro stability and degradation pathways of this compound is critical for the development of robust analytical methods, formulation design, and ensuring the safety and efficacy of allopurinol-based therapies. High levels of this compound have been associated with poor outcomes in patients with allopurinol-induced severe cutaneous adverse reactions (SCARs).[1]
This technical guide provides a comprehensive overview of the known in vitro stability and degradation pathways of this compound. It summarizes quantitative data from available literature, details relevant experimental protocols, and presents visual representations of metabolic and degradation pathways to support research and development efforts.
Enzymatic Degradation of this compound
The primary "degradation" pathway for allopurinol in vitro, leading to the formation of this compound, is enzymatic. This conversion is a critical aspect of its bioactivation.
Key Enzymes in this compound Formation
-
Xanthine Oxidase (XO): This is the primary enzyme responsible for the conversion of allopurinol to this compound.[1] The mechanism involves the hydroxylation of allopurinol at the C2 position.
-
Aldehyde Oxidase (AO): Aldehyde oxidase, another molybdenum-containing enzyme, also contributes to the metabolism of allopurinol to this compound.[1][2]
The enzymatic conversion of allopurinol to this compound is a crucial step in its mechanism of action.
Physicochemical Stability and Forced Degradation
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific quantitative forced degradation data for this compound is limited in publicly available literature, studies on allopurinol provide valuable insights into the conditions under which this compound is likely to degrade.
Summary of Forced Degradation Conditions for Allopurinol
The following table summarizes the stress conditions that have been applied to allopurinol in various studies. It is anticipated that this compound would be subjected to similar conditions to assess its stability.
| Stress Condition | Reagent/Parameters | Duration & Temperature | Reference |
| Acid Hydrolysis | 5N HCl | 2 hours at 100°C | [3] |
| 0.1N HCl | 30 minutes at 60°C | [4] | |
| Alkaline Hydrolysis | 5N NaOH | 90 minutes at 100°C | [3] |
| 0.1N NaOH | 30 minutes at 60°C | [4] | |
| Oxidative Degradation | 10% H₂O₂ | 3 hours at 100°C | [3] |
| 6% H₂O₂ | 3 hours (heated), then 24 hours at room temperature | [5] | |
| Thermal Degradation | Dry Heat | 6 hours at 100°C | [3] |
| Dry Heat | 12 hours at 80°C | [5] | |
| Photolytic Degradation | UV light | 254 nm at room temperature | [3] |
Putative Degradation Pathways
Based on the purine-like structure of this compound, potential degradation pathways under stress conditions can be postulated.
-
Hydrolysis: Under acidic or basic conditions, the pyrimidine ring of the purine structure may be susceptible to hydrolytic cleavage.
-
Oxidation: The pyrazole and pyrimidine rings may be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.
Due to a lack of definitive studies identifying the degradation products of this compound, a putative degradation pathway is proposed for illustrative purposes.
Experimental Protocols
Detailed experimental protocols for the stability testing of this compound are not widely published. However, a general protocol for a forced degradation study can be adapted from studies on allopurinol and general ICH guidelines.
General Protocol for Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 1N NaOH, and dilute with mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N NaOH.
-
Incubate at 60°C and sample as described for acid hydrolysis, neutralizing with 1N HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature and sample at specified time points, diluting with mobile phase for analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound to a vial and expose to dry heat (e.g., 80°C) in an oven for a specified period.
-
At each time point, dissolve a portion of the solid in the mobile phase to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.
-
Sample at specified time points and analyze.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC-UV or LC-MS method.
-
The method should be capable of separating the intact this compound from any degradation products.
-
In Vitro Enzymatic Degradation Protocol (General)
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine a buffer solution (e.g., phosphate buffer, pH 7.4), a solution of purified aldehyde oxidase or xanthine oxidase, and any necessary cofactors.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the enzyme to equilibrate.
-
Initiate Reaction: Add a known concentration of this compound (or allopurinol as a substrate) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile) or a strong acid.
-
Sample Preparation: Centrifuge the quenched sample to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound and any metabolites formed.
Summary and Future Directions
The in vitro stability of this compound is a critical parameter in the development of allopurinol-based therapies. While the enzymatic formation of this compound from allopurinol is well-understood, there is a notable lack of comprehensive public data on the intrinsic physicochemical stability of this compound under various stress conditions. The majority of available stability data pertains to the validation of analytical methods for its quantification in biological matrices.
Future research should focus on:
-
Conducting systematic forced degradation studies on this compound to identify and characterize its degradation products using techniques such as high-resolution mass spectrometry and NMR.
-
Developing a comprehensive pH-rate profile for the degradation of this compound to understand its stability in different environments.
-
Publishing detailed quantitative stability data to aid in the development of more robust formulations and analytical methods.
A deeper understanding of this compound's stability and degradation will ultimately contribute to the safer and more effective use of allopurinol in clinical practice.
References
- 1. ClinPGx [clinpgx.org]
- 2. In vitro oxidation of pyrazinamide and allopurinol by rat liver aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USING RP-HPLC [zenodo.org]
- 4. scispace.com [scispace.com]
- 5. bepls.com [bepls.com]
Cellular Uptake and Transport Mechanisms of Oxypurinol: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Oxypurinol, the active metabolite of allopurinol, is central to the management of hyperuricemia and gout. Its pharmacological efficacy is intrinsically linked to its pharmacokinetics, which are heavily influenced by cellular transport mechanisms, primarily within the kidneys and intestines. This document provides a comprehensive overview of the current understanding of this compound's cellular uptake and transport, detailing the key protein transporters involved, summarizing quantitative data from various studies, outlining experimental protocols, and visualizing the complex interplay of these systems.
Introduction to this compound and its Pharmacological Importance
Allopurinol is a cornerstone in the treatment of gout, a condition caused by the deposition of monosodium urate crystals[1][2]. It is rapidly metabolized in the liver to its active metabolite, this compound, which has a much longer elimination half-life (approximately 23 hours) compared to allopurinol (about 1 hour)[3][4]. This compound is a potent inhibitor of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine and xanthine to uric acid[2][5]. By blocking this final step in purine metabolism, this compound effectively reduces the production of uric acid in the body[5][6]. The clinical response to allopurinol therapy is therefore largely dependent on the systemic and intracellular concentrations of this compound[1].
This compound is primarily cleared from the body by the kidneys through a combination of glomerular filtration and active tubular reabsorption[3]. The variability in patient response to allopurinol, as well as the occurrence of adverse drug reactions, is often linked to factors influencing this compound's pharmacokinetics, including renal function, drug-drug interactions, and genetic variations in drug transporters[3][7]. A thorough understanding of the transporters that mediate this compound's movement across cellular membranes is therefore critical for optimizing therapy and developing novel therapeutic strategies.
Key Transporters in this compound Disposition
Given its structural similarity to uric acid, it is hypothesized that this compound shares many of the same transport proteins. Research has implicated several members of the Solute Carrier (SLC) and ATP-binding cassette (ABC) transporter superfamilies in the cellular transport of this compound.
Urate Transporter 1 (URAT1/SLC22A12)
URAT1 is a crucial anion exchanger located on the apical membrane of renal proximal tubule cells, where it plays a major role in the reabsorption of uric acid from the glomerular filtrate back into the bloodstream[8][9]. It is a primary target for uricosuric drugs that aim to increase uric acid excretion[8]. In vitro evidence suggests that this compound is also a substrate for URAT1[10]. This interaction is clinically significant as it provides a mechanism for the extensive renal reabsorption of this compound. Inhibition of URAT1 by uricosuric agents like probenecid and benzbromarone has been shown to increase the renal clearance of this compound, thereby reducing its plasma concentrations[3][8][11].
Glucose Transporter 9 (GLUT9/SLC2A9)
GLUT9 is another key transporter involved in urate homeostasis, expressed on both the apical and basolateral membranes of proximal tubule cells[3]. It is a high-capacity urate transporter that can mediate both urate reabsorption and secretion depending on its localization and the prevailing electrochemical gradients[2]. Studies have suggested that this compound may be a substrate for GLUT9[3][4]. Furthermore, this compound has been shown to inhibit GLUT9-mediated uptake of uric acid, suggesting a competitive interaction[4]. Genetic polymorphisms in the SLC2A9 gene have been associated with altered serum urate levels and may also influence this compound pharmacokinetics[3].
ATP-Binding Cassette Transporter G2 (ABCG2/BCRP)
ABCG2, also known as Breast Cancer Resistance Protein (BCRP), is an efflux transporter highly expressed in the apical membrane of the intestine, liver, and kidney proximal tubules[12][13]. It plays a significant role in the excretion of a wide range of substrates, including uric acid[12]. Genome-wide association studies (GWAS) have identified ABCG2 as a transporter of allopurinol and a determinant of its therapeutic response[14][15]. Subsequent in vitro studies confirmed that ABCG2 transports both allopurinol and this compound[14][16]. Reduced-function genetic variants of ABCG2, such as the Q141K polymorphism (rs2231142), are associated with a poorer response to allopurinol, likely due to decreased renal and intestinal excretion of this compound[10][12][14].
Organic Anion Transporters (OATs)
The OAT family of transporters, part of the SLC22A family, are involved in the transport of a wide array of endogenous and exogenous organic anions, particularly in the kidney[17][18][19]. In the renal proximal tubule, OAT1 (SLC22A6) and OAT3 (SLC22A8) are located on the basolateral membrane and mediate the uptake of substrates from the blood into the tubular cells, while OAT4 (SLC22A11) is on the apical membrane and can mediate both reabsorption and secretion. Given the structural similarities between this compound and urate, it is plausible that OATs are involved in the renal handling of this compound, although direct transport studies are limited[3].
Sodium-Dependent Phosphate Transporter 1 (NPT1/SLC17A1)
NPT1 is another transporter implicated in urate handling in the kidney[3]. While its primary function relates to phosphate transport, it has also been shown to transport urate. Genetic variants in SLC17A1 have been associated with variations in this compound clearance, suggesting it may also be an this compound transporter[7][10].
Quantitative Data on this compound Transport
The following tables summarize the available quantitative data from studies on this compound transport and its interaction with cellular transporters.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Study Conditions | Source |
| Elimination Half-life (t½) | ~23 hours | Humans | Normal renal function | [3][4] |
| Apparent Volume of Distribution (Vd/F) | 0.59 ± 0.16 L/kg | Humans | Normal renal function | [20] |
| Apparent Clearance (CL/F) | 0.31 ± 0.07 mL/min/kg | Humans | Normal renal function | [20] |
| Apparent Clearance (CL/Fm) | 1.8 L/h | Humans | Normal renal function | [3][4] |
| Apparent Clearance (CL/Fm) | 0.6 L/h | Humans | Mild renal impairment | [3][4] |
| Apparent Clearance (CL/Fm) | 0.3 L/h | Humans | Moderate renal impairment | [3][4] |
| Apparent Clearance (CL/Fm) | 0.18 L/h | Humans | Severe renal impairment | [3][4] |
| Target Plasma Concentration | 5–15 mg/L | Humans | 6-9 hours post-dose | [3] |
Table 2: In Vitro Inhibition and Interaction Data
| Transporter | Interaction | Value | Experimental System | Source |
| GLUT9 | Inhibition of [¹⁴C]urate uptake | IC₅₀ = 108 µM | Xenopus laevis oocytes | [4] |
| Purine Transporter | Inhibition of allopurinol transport | IC₅₀ = 20-40 µM | Human erythrocytes | [21] |
Table 3: Impact of Genetic Variants and Drugs on this compound Clearance
| Factor | Effect on this compound Clearance | Magnitude of Change | Population/Condition | Source |
| ABCG2 (rs2231142, T allele) | Increased clearance | 24% increase (univariate) | Gout patients | [7][10] |
| NPT1 (rs1183201, T allele) | Increased clearance | 22% increase (univariate) | Gout patients | [7][10] |
| Diuretic use | Decreased clearance | 29% decrease | Gout patients | [3] |
| Probenecid co-administration | Increased clearance | 38% increase | Gout patients | [3] |
| Benzbromarone co-administration | Increased elimination | Appreciable increase | Healthy humans | [22] |
Experimental Protocols for Studying this compound Transport
The investigation of this compound's cellular transport employs a variety of in vitro and in vivo methodologies.
In Vitro Transport Assays in Transfected Cell Lines
This is a common method to study the interaction of a compound with a specific transporter.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or Madin-Darby Canine Kidney (MDCK) cells are cultured under standard conditions (e.g., 37°C, 5% CO₂).
-
Transfection: The cells are stably or transiently transfected with a plasmid vector containing the cDNA for the transporter of interest (e.g., ABCG2, SLC22A12). A control group is transfected with an empty vector.
-
Uptake/Efflux Studies:
-
Cells are seeded onto multi-well plates and grown to confluence.
-
The cells are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
A solution containing radio-labeled this compound (e.g., [¹⁴C]this compound) or unlabeled this compound is added to the cells and incubated for a specified time at 37°C.
-
For inhibition studies, potential inhibitors are pre-incubated with the cells before the addition of the this compound solution.
-
The uptake or efflux process is stopped by rapidly washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular concentration of this compound is determined using liquid scintillation counting (for radiolabeled compound) or LC-MS/MS (for unlabeled compound).
-
-
Data Analysis: Transport activity is calculated by subtracting the accumulation in control cells from that in transporter-expressing cells. Kinetic parameters (K_m, V_max) and inhibitory constants (IC₅₀, K_i) are determined by fitting the data to appropriate models (e.g., Michaelis-Menten equation).
Xenopus laevis Oocyte Expression System
This system is particularly useful for studying electrogenic transport and performing detailed kinetic analyses.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are microinjected with cRNA encoding the transporter of interest. Control oocytes are injected with water.
-
Incubation: The oocytes are incubated for 2-5 days to allow for protein expression.
-
Transport Assay:
-
Groups of oocytes are incubated in a buffer solution containing radio-labeled substrate (e.g., [¹⁴C]urate) in the presence and absence of varying concentrations of this compound.
-
After incubation, the oocytes are washed, and individual oocytes are lysed.
-
The radioactivity in each oocyte is measured by scintillation counting.
-
-
Data Analysis: The inhibition of substrate uptake by this compound is used to determine the IC₅₀ value.
In Situ or In Vitro Intestinal Perfusion Studies
These models are used to investigate intestinal absorption and secretion.
-
Model System: An isolated segment of the small intestine (e.g., rat jejunum) is used either in situ (in an anesthetized animal) or in vitro (in an Ussing chamber)[23][24].
-
Perfusion: A solution containing this compound is perfused through the lumen of the intestinal segment[23][24].
-
Sampling: Samples are collected from the luminal perfusate and the serosal (blood) side over time.
-
Analysis: The concentrations of this compound and any metabolites in the samples are quantified by HPLC or LC-MS/MS.
-
Data Interpretation: The rate of disappearance from the lumen and the rate of appearance on the serosal side are used to determine the absorptive and secretory transport characteristics[23][24].
Population Pharmacokinetic (PK) Modeling
This clinical research method is used to identify factors that influence drug disposition in a patient population.
-
Data Collection: Plasma concentration-time data for this compound are collected from a large group of patients (e.g., individuals with gout)[3]. Demographic data, information on concomitant medications, and genetic data (genotyping for transporter polymorphisms) are also collected[3][7].
-
Model Development: A mathematical model is developed using software like NONMEM to describe the pharmacokinetics of this compound. The model typically includes compartments for absorption, distribution, and elimination.
-
Covariate Analysis: Statistical methods are used to determine the influence of various factors (covariates) such as renal function (creatinine clearance), body weight, diuretic use, and transporter genotypes on the pharmacokinetic parameters (e.g., clearance, volume of distribution)[3].
Visualizing this compound Transport Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and processes related to this compound's cellular transport.
References
- 1. ClinPGx [clinpgx.org]
- 2. Uric acid - Wikipedia [en.wikipedia.org]
- 3. The pharmacokinetics of this compound in people with gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. The impact of genetic variability in urate transporters on this compound pharmacokinetics [pubmed.ncbi.nlm.nih.gov]
- 8. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 9. Urate transporter structures reveal the mechanism behind important drug target for gout - St. Jude Children’s Research Hospital [stjude.org]
- 10. The impact of genetic variability in urate transporters on this compound pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. The Role of ABCG2 in the Pathogenesis of Primary Hyperuricemia and Gout—An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medically Important Alterations in Transport Function and Trafficking of ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genome-wide association study identifies ABCG2 (BCRP) as an allopurinol transporter and a determinant of drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
- 17. Drug transport by Organic Anion Transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Roles of organic anion transporters (OATs) and a urate transporter (URAT1) in the pathophysiology of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Allopurinol transport in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Kinetics of allopurinol and its metabolite this compound after oral administration of allopurinol alone or associated with benzbromarone in man. Simultaneous assay of hypoxanthine and xanthine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Absorption and metabolism of allopurinol and this compound by rat jejunum in vitro: effects on uric acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. portlandpress.com [portlandpress.com]
The Impact of Oxypurinol on Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypurinol, the primary active metabolite of allopurinol, is a cornerstone in the management of hyperuricemia and gout. Its therapeutic efficacy is rooted in its potent inhibition of xanthine oxidase, a pivotal enzyme in the purine degradation pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on purine metabolite concentrations, and detailed experimental protocols for its evaluation. The information presented herein is intended to support further research and drug development efforts in the field of purine metabolism and related disorders.
Introduction
Purine metabolism is a fundamental biological process responsible for the synthesis and degradation of purine nucleotides, essential components of nucleic acids and energy currency. The final steps of purine catabolism in humans culminate in the production of uric acid, a compound with limited solubility. Dysregulation of this pathway, leading to the overproduction or underexcretion of uric acid, results in hyperuricemia, a biochemical hallmark of gout and a risk factor for cardiovascular and renal diseases.
This compound, a structural analogue of xanthine, serves as a powerful inhibitor of xanthine oxidase. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. By blocking this enzymatic step, this compound effectively reduces the production of uric acid, thereby lowering its concentration in plasma and urine. This guide delves into the intricate effects of this compound on the purine metabolism pathway, providing quantitative data and methodological insights for researchers in the field.
Mechanism of Action of this compound
This compound's primary mechanism of action is the competitive inhibition of xanthine oxidase[1]. As an analogue of the natural purine base xanthine, this compound binds to the active site of the enzyme, preventing the binding of its natural substrates, hypoxanthine and xanthine. This inhibition leads to a significant reduction in the synthesis of uric acid.
The inhibition of xanthine oxidase by this compound has a cascading effect on the purine metabolism pathway. The immediate consequence is a decrease in the plasma and urinary concentrations of uric acid. Concurrently, the substrates of xanthine oxidase, hypoxanthine and xanthine, accumulate in the body. These purine bases are more soluble than uric acid and are readily excreted in the urine[2].
Furthermore, the increased levels of hypoxanthine can be salvaged back into the purine nucleotide pool via the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This salvage pathway can lead to a feedback inhibition of de novo purine synthesis, further contributing to the overall reduction in the purine load.
Quantitative Effects of this compound on Purine Metabolites
The administration of this compound leads to predictable and quantifiable changes in the concentrations of key purine metabolites. These changes are crucial for assessing the drug's efficacy and understanding its metabolic impact.
In Vivo Data from a Mouse Model of Hyperuricemia
A study utilizing a mouse model of hyperuricemia provides quantitative insights into the effects of this compound on plasma purine levels. The following table summarizes the key findings after the administration of this compound.
| Metabolite | Treatment Group (10 mg/kg this compound) | Control Group | Fold Change |
| Uric Acid | Significantly Reduced | Baseline | - |
| Hypoxanthine | No Significant Difference | Baseline | ~1 |
| Xanthine | No Significant Difference | Baseline | ~1 |
| Data adapted from a study on a mouse model of hyperuricemia[3]. Note: While uric acid was significantly reduced, specific concentrations were not provided in the abstract. Hypoxanthine and xanthine levels were not significantly different from the control group at the tested doses of this compound. |
Human Studies with Allopurinol (leading to this compound formation)
Clinical studies investigating the effects of allopurinol, which is rapidly metabolized to this compound, provide valuable data on the urinary excretion of purine bases in humans.
| Metabolite | Effect of Allopurinol Treatment |
| Uric Acid | Decreased urinary excretion |
| Hypoxanthine | 5.4-fold increase in mean urinary excretion rate compared to baseline[2] |
| Xanthine | 9.5-fold increase in mean urinary excretion rate compared to baseline[2] |
| Data from a study on the effects of allopurinol treatment on purine excretion[2]. |
In Vitro Inhibition of Xanthine Oxidase
The inhibitory potency of this compound against xanthine oxidase is a critical parameter. While specific IC50 values for this compound are not consistently reported across all studies, it is established as a potent competitive inhibitor.
| Compound | IC50 Value (µM) | Inhibition Type |
| This compound | Varies | Competitive |
| Allopurinol | ~7.6 | Competitive |
| IC50 value for allopurinol from a representative in vitro study[1]. The IC50 for this compound can be determined using similar assays. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on purine metabolism.
In Vivo Model: Potassium Oxonate-Induced Hyperuricemia in Rats
This model is widely used to induce hyperuricemia in rodents, providing a platform to test the efficacy of xanthine oxidase inhibitors.
Objective: To induce a state of hyperuricemia in rats to evaluate the uric acid-lowering effects of this compound.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Potassium oxonate (Sigma-Aldrich)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
This compound
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Uric acid assay kit
Procedure:
-
Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.
-
Induction of Hyperuricemia:
-
Drug Administration:
-
Prepare a solution or suspension of this compound in a suitable vehicle.
-
Administer this compound at the desired doses (e.g., 10 mg/kg) to the treatment groups. A vehicle control group should also be included.
-
-
Sample Collection:
-
At the end of the treatment period, collect blood samples from the rats via retro-orbital bleeding or cardiac puncture under anesthesia.
-
Centrifuge the blood samples to obtain plasma or serum and store at -80°C until analysis.
-
-
Biochemical Analysis:
-
Measure the concentration of uric acid in the plasma or serum samples using a commercial uric acid assay kit according to the manufacturer's instructions.
-
Analyze plasma concentrations of hypoxanthine and xanthine using HPLC or LC-MS/MS methods (see Protocol 4.3).
-
In Vitro Assay: Spectrophotometric Measurement of Xanthine Oxidase Inhibition
This assay is a fundamental method for determining the inhibitory potency (e.g., IC50) of compounds against xanthine oxidase.
Objective: To quantify the inhibitory effect of this compound on xanthine oxidase activity by measuring the rate of uric acid formation.
Materials:
-
Xanthine oxidase from bovine milk (Sigma-Aldrich)
-
Xanthine (Sigma-Aldrich)
-
This compound
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 295 nm
-
96-well microplate (optional)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in a weak alkaline solution (e.g., NaOH) and then dilute in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
-
Assay Reaction:
-
In a cuvette or microplate well, add the phosphate buffer, xanthine oxidase solution, and the desired concentration of this compound (or vehicle for control).
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the xanthine solution.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 295 nm over time. This increase corresponds to the formation of uric acid.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against different concentrations of this compound.
-
Analytical Method: HPLC for Quantification of Purine Metabolites
High-performance liquid chromatography (HPLC) is a robust and widely used technique for the simultaneous quantification of this compound, allopurinol, and other purine metabolites in biological samples.
Objective: To separate and quantify this compound, hypoxanthine, and xanthine in plasma or urine samples.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength suitable for all analytes (e.g., 254 nm).
-
Injection Volume: 10-50 µL.
Sample Preparation (Plasma):
-
Protein Precipitation: Add a precipitating agent (e.g., ice-cold acetonitrile or perchloric acid) to the plasma sample to remove proteins.
-
Centrifugation: Centrifuge the mixture at high speed to pellet the precipitated proteins.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
Standard Curve Preparation:
-
Prepare a series of standard solutions containing known concentrations of this compound, hypoxanthine, and xanthine in a matrix similar to the samples (e.g., drug-free plasma).
-
Analyze the standards using the same HPLC method to generate a standard curve for each analyte.
-
The concentration of the analytes in the unknown samples can be determined by interpolating their peak areas from the standard curves.
Conclusion
This compound's targeted inhibition of xanthine oxidase remains a highly effective strategy for the management of hyperuricemia. This technical guide has provided a comprehensive overview of its mechanism of action, its quantifiable effects on the purine metabolic pathway, and detailed experimental protocols for its preclinical and clinical evaluation. The presented data and methodologies offer a valuable resource for researchers and drug development professionals working to further understand and target purine metabolism for the treatment of a range of metabolic disorders. The continued investigation into the nuanced effects of this compound and the development of novel xanthine oxidase inhibitors will undoubtedly advance the therapeutic options available for patients with hyperuricemia and related conditions.
References
- 1. Xanthine oxidase inhibitors: Virtual screening and mechanism of inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plantarchives.org [plantarchives.org]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to In Vitro Models for Studying Oxypurinol's Enzymatic Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core in vitro models and methodologies used to investigate the enzymatic inhibition of xanthine oxidase by oxypurinol. This compound is the primary active metabolite of allopurinol, a cornerstone medication for the management of hyperuricemia and gout.[1] Understanding its interaction with xanthine oxidase is critical for the development of novel therapeutics and for characterizing the mechanisms of purine metabolism.
Introduction: this compound and Xanthine Oxidase
Xanthine oxidoreductase (XOR) is a key enzyme in the purine catabolism pathway, responsible for catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[2][3] In humans, uric acid is the final product of this pathway.[3] Elevated levels of uric acid can lead to hyperuricemia, a condition that can cause gout, a painful inflammatory arthritis.[1]
This compound functions as a potent inhibitor of xanthine oxidase (XO), the predominant form of XOR in vivo. By blocking this enzyme, this compound reduces the production of uric acid, thereby lowering its concentration in the blood.[1][4] Studying this inhibition in vitro is essential for determining key kinetic parameters, understanding the mechanism of action, and screening new potential inhibitors.
Mechanism of Inhibition and Enzymatic Pathway
This compound exhibits a competitive mode of inhibition, meaning it binds to the active site of the xanthine oxidase enzyme, preventing the substrate (xanthine) from binding.[4][5] Specifically, it interacts with the molybdenum cofactor (MoCo) at the enzyme's active site.[6][7] The inhibition is potent, though studies indicate that the precursor, allopurinol, has an even higher affinity for the enzyme.[4]
The following diagram illustrates the purine catabolism pathway and the point of inhibition by this compound.
Experimental Protocols for In Vitro Inhibition Assays
The most common in vitro method for studying xanthine oxidase inhibition is the spectrophotometric assay, which measures the production of uric acid.[1]
This method is based on the principle that uric acid has a strong absorbance peak at approximately 290-295 nm, whereas the substrate, xanthine, does not.[8] The rate of increase in absorbance at this wavelength is directly proportional to the xanthine oxidase activity.
Materials:
-
Xanthine Oxidase (from bovine milk or microbial sources)
-
Xanthine (substrate)
-
This compound (inhibitor) or Allopurinol (positive control)[8]
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate or quartz cuvettes
-
Microplate reader or spectrophotometer capable of reading at 295 nm
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer (e.g., 0.2 units/mL). Store on ice.[11]
-
Prepare a stock solution of xanthine in the same buffer (e.g., 150 µM).[10]
-
Prepare stock solutions of this compound and allopurinol in DMSO. Further dilute with phosphate buffer to desired test concentrations. Ensure the final DMSO concentration in the assay is low (<0.5%) to avoid enzyme denaturation.[11][12]
-
-
Assay Setup (96-well plate format):
-
Test Wells: Add 50 µL of the test inhibitor solution (this compound at various concentrations), 35 µL of phosphate buffer, and 30 µL of the xanthine oxidase enzyme solution.[10]
-
Control Wells (No Inhibitor): Add 50 µL of buffer (with the same final DMSO concentration as test wells), 35 µL of phosphate buffer, and 30 µL of the enzyme solution.
-
Blank Wells: For each test concentration, prepare a blank containing the inhibitor and buffer, but not the enzyme, to correct for any background absorbance of the compound.[11]
-
-
Pre-incubation:
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 60 µL of the xanthine substrate solution to all wells.[10]
-
Immediately begin measuring the absorbance at 295 nm every 30-60 seconds for a period of 10-30 minutes using a microplate reader.[8][10] The reaction should be monitored at a constant temperature (e.g., 25°C or 37°C).[11]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/minute) from the initial linear portion of the absorbance curve for each well.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Rate_Control - Rate_Sample) / Rate_Control] x 100[10]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[11]
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and generate a Lineweaver-Burk plot.[5][11]
-
The workflow for this experimental protocol is visualized below.
Quantitative Data Summary
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the source of the enzyme and the specific assay conditions.
| Inhibitor | Enzyme Source | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| This compound | Bovine Milk | Xanthine | ~7-10 | ~0.7 | Competitive | [4] |
| Allopurinol | Bovine Milk | Xanthine | ~2.84 | 2.12 | Competitive | [5] |
| Allopurinol | Not Specified | Xanthine | 24 ± 0.28 | - | Competitive | [13] |
| 6-Shogaol | Not Specified | Xanthine | 15.2 | - | Not Specified | [14] |
| Curcumin | Not Specified | Xanthine | 117.3 | - | Not Specified | [14] |
*Note: Values for this compound are often cited in comparison to allopurinol. A study noted that this compound's Ki was approximately 10-fold higher than that of allopurinol, indicating a lower affinity.[4] Direct IC50 values for this compound are less commonly reported in standard screening papers than for its parent drug, allopurinol.
Logical Relationships in Kinetic Analysis
To fully characterize an inhibitor, it is crucial to determine its mechanism of action. This is achieved through enzyme kinetic studies, which analyze the effect of varying substrate concentrations on the reaction rate in the presence and absence of the inhibitor. The logical relationship for determining the inhibition type is outlined below.
Conclusion
The in vitro models presented here, particularly the spectrophotometric assay of xanthine oxidase activity, represent the foundational methods for studying the inhibitory effects of this compound. These assays provide robust, quantitative data on inhibitory potency (IC50) and the mechanism of action (Ki, inhibition type). For researchers in drug development, mastering these protocols is essential for screening novel compounds, understanding structure-activity relationships, and validating the therapeutic potential of new xanthine oxidase inhibitors.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. herbmedpharmacol.com [herbmedpharmacol.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.9.1. Inhibition of Xanthine Oxidase Activity (XO) [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. revistabionatura.com [revistabionatura.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. public.pensoft.net [public.pensoft.net]
- 13. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Oxypurinol: A Technical Guide to the Metabolite of Allopurinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopurinol, a cornerstone in the management of hyperuricemia and gout, has been in clinical use since the 1960s.[1][2] Its therapeutic efficacy is largely attributed to its major active metabolite, oxypurinol.[3][4] This technical guide provides an in-depth exploration of the discovery of this compound, detailing the metabolic pathway, enzymatic processes, and the analytical methodologies used to identify and quantify this pivotal metabolite. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Metabolic Pathway of Allopurinol to this compound
Allopurinol is a structural analog of hypoxanthine and acts as a competitive inhibitor of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[5][6] However, allopurinol itself is also a substrate for this enzyme, as well as for aldehyde oxidase, leading to its conversion to this compound.[2][7]
The metabolic conversion is a critical aspect of allopurinol's mechanism of action. While allopurinol has a short half-life, this compound has a much longer half-life and is a potent inhibitor of xanthine oxidase, contributing significantly to the overall therapeutic effect.[6][8]
Caption: Metabolic conversion of allopurinol to its active metabolite, this compound.
Quantitative Data Summary
The pharmacokinetic properties of allopurinol and its metabolite this compound have been extensively studied. The following tables summarize key quantitative data from various studies.
Table 1: Pharmacokinetic Parameters of Allopurinol and this compound in Healthy Adults with Normal Renal Function
| Parameter | Allopurinol | This compound | Reference |
| Oral Bioavailability (%) | 79 ± 20 | - | [9] |
| Time to Peak Plasma Concentration (Tmax) (hours) | 1.5 | 4.5 | [10] |
| Elimination Half-life (t½) (hours) | 1.2 ± 0.3 | 23.3 ± 6.0 | [9] |
| Apparent Oral Clearance (CL/F) (mL/min/kg) | 15.8 ± 5.2 | 0.31 ± 0.07 | [9] |
| Apparent Volume of Distribution (Vd/F) (L/kg) | 1.31 ± 0.41 | 0.59 ± 0.16 | [9] |
| Protein Binding | Negligible | Negligible | [10] |
Table 2: Renal Clearance of this compound
| Parameter | Value | Reference |
| Renal Clearance (CLR) relative to Creatinine Clearance | 0.19 ± 0.06 | [9] |
Experimental Protocols
The identification and quantification of this compound as a metabolite of allopurinol have been achieved through various analytical techniques. Below are detailed methodologies from cited literature.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a study for the simultaneous quantification of allopurinol and this compound in human serum.[11][12]
1. Sample Preparation: a. To 200 µL of serum, add an internal standard (e.g., acyclovir). b. Precipitate proteins by adding 400 µL of acetonitrile. c. Vortex the mixture for 30 seconds and centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-UV Conditions:
-
Column: LiChrospher® 100 RP-8 (5 µm), 125 x 4 mm[13]
-
Injection Volume: 20 µL
-
Retention Times: this compound (~9.9 min), Allopurinol (~12.3 min)[11][12]
3. Quantification:
-
Construct a calibration curve using standards of known concentrations of allopurinol and this compound.
-
Calculate the concentration of the analytes in the samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method, based on a validated assay for human plasma, offers higher sensitivity and specificity.[14]
1. Sample Preparation: a. To 100 µL of plasma, add an internal standard (e.g., allopurinol-d2). b. Precipitate proteins by adding 300 µL of acetonitrile containing 1.0% formic acid. c. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C. d. Inject a portion of the supernatant directly into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Column: Hypersil Gold (150 mm × 4.6 mm, 5 µm)[14]
-
Mobile Phase: 0.1% formic acid in water and acetonitrile (98:2, v/v)[14]
-
Flow Rate: 0.8 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive[14]
-
Mass Transitions (m/z):
-
Allopurinol: 137.1 → 110.1
-
This compound: 153.1 → 110.1
-
Allopurinol-d2 (IS): 139.1 → 112.1
-
3. Quantification:
-
Generate a calibration curve by analyzing standards of known concentrations.
-
Quantify the analytes in the samples using the peak area ratios of the analyte to the internal standard against the calibration curve.
Caption: Generalized workflow for the analysis of allopurinol and this compound.
Inhibition of Purine Metabolism
The therapeutic effect of allopurinol and this compound stems from their inhibition of xanthine oxidase, which plays a crucial role in the purine degradation pathway. This inhibition leads to a decrease in the production of uric acid and an accumulation of the more soluble precursors, hypoxanthine and xanthine.
Caption: Inhibition of the purine degradation pathway by allopurinol and this compound.
Conclusion
The discovery of this compound as the primary active metabolite of allopurinol was a pivotal moment in understanding the pharmacology of this widely used drug. The prolonged half-life and potent inhibitory effect of this compound on xanthine oxidase are central to the sustained therapeutic benefit observed in patients. The analytical methods developed over the years, from early chromatographic techniques to modern mass spectrometry, have been instrumental in elucidating the pharmacokinetics and clinical utility of both allopurinol and its crucial metabolite. This guide provides a foundational technical overview for scientists and researchers continuing to explore the nuances of purine metabolism and the development of novel therapeutics for hyperuricemia.
References
- 1. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. The pharmacokinetics of this compound in people with gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 7. Xanthine oxidase and aldehyde oxidase contribute to allopurinol metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. research.rug.nl [research.rug.nl]
- 12. research.utwente.nl [research.utwente.nl]
- 13. longdom.org [longdom.org]
- 14. Simultaneous analysis of allopurinol and this compound using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Oxypurinol's Antioxidant Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypurinol, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase, an enzyme critically involved in purine metabolism and a significant source of reactive oxygen species (ROS).[1][2] While its role in reducing uric acid production is well-established for the treatment of hyperuricemia and gout, a growing body of evidence highlights its antioxidant properties.[3][4] These properties extend beyond mere enzymatic inhibition to include direct radical scavenging activities, offering therapeutic potential in conditions marked by oxidative stress, such as ischemia-reperfusion injury.[5][6] This technical guide provides an in-depth examination of this compound's antioxidant mechanisms, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying biochemical pathways and workflows.
Core Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through two primary mechanisms: the inhibition of ROS production by xanthine oxidase and the direct scavenging of free radicals.
Primary Mechanism: Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a key enzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[4][7] During this process, molecular oxygen is reduced, leading to the generation of superoxide anion radicals (O₂•⁻) and hydrogen peroxide (H₂O₂), both potent ROS.[8] this compound acts as a powerful, pseudo-irreversible inhibitor of xanthine oxidase.[8] By binding to the molybdenum cofactor at the enzyme's active site, it blocks the catalytic process, thereby decreasing the production of both uric acid and the associated ROS.[1][7] This is considered the principal mechanism behind its protective effects in pathologies driven by XO-mediated oxidative stress.[3][8]
Secondary Mechanism: Direct Radical Scavenging
Beyond enzyme inhibition, this compound has been shown to possess intrinsic free radical scavenging capabilities.[6][9] Studies have demonstrated that it is a potent scavenger of the highly reactive hydroxyl radical (•OH).[6] In fact, evidence suggests this compound is a more effective hydroxyl radical scavenger than its parent compound, allopurinol.[6] This direct antioxidant action may contribute to its protective effects, especially at higher concentrations that are not solely dependent on the presence of xanthine oxidase.[9][10] This mechanism is particularly relevant in conditions where oxidative damage is mediated by leukocytes, which generate free radicals independently of the XO pathway.[9][11]
Evidence in Pathophysiological Models: Ischemia-Reperfusion Injury
A significant area of investigation for this compound's antioxidant effects is in ischemia-reperfusion (I/R) injury, where a burst of oxidative stress upon blood flow restoration causes significant tissue damage.[5]
Studies in murine models of renal I/R injury show that this compound administration protects against acute kidney injury (AKI).[5][12] This protection is manifested by reduced oxidative stress, inflammation, and apoptosis.[12] A key mechanism underlying this effect is the induction of Heme Oxygenase-1 (HO-1), a critical cytoprotective enzyme.[5][12] The inhibition of HO-1 was found to eliminate the protective effects of this compound, confirming its central role in the signaling pathway.[12]
Quantitative Data Presentation
The antioxidant effects of this compound and its precursor allopurinol have been quantified across various experimental models. The following tables summarize key findings.
Table 1: Effect of this compound on Markers of Renal Function and Oxidative Stress in Renal Ischemia-Reperfusion (I/R) Injury
| Parameter | Model | Treatment | Outcome | Reference |
| Creatinine Clearance | Uninephrectomized Rats | 5 mg/kg this compound pre-ischemia | Significantly higher clearance on days 1 and 2 post-ischemia vs. untreated. | [13] |
| Plasma Creatinine & BUN | Murine Renal I/R | This compound | Lower levels compared to vehicle-treated mice post-I/R. | [12] |
| 4-HNE Expression (Oxidative Stress) | Murine Renal I/R | This compound | Reduced expression compared to vehicle-treated mice. | [12] |
| 8-OHdG Expression (Oxidative DNA Damage) | Murine Renal I/R | This compound | Reduced expression compared to vehicle-treated mice. | [12] |
| Apoptosis (TUNEL-positive cells) | Murine Renal I/R | This compound | Reduced number of apoptotic renal tubular cells. | [12] |
| Neutrophil Infiltration | Murine Renal I/R | This compound | Significantly decreased neutrophil infiltration. | [5] |
Table 2: Dose-Dependent Effects of Allopurinol on Oxidative Stress Markers in Experimental Lens-Induced Uveitis
| Parameter | Model | Treatment | Outcome vs. Uveitis Control | Reference |
| Lipid Peroxides (LPO) | Rabbit Lens-Induced Uveitis | 50 mg/kg Allopurinol | Significant reduction in LPO. | [9][11] |
| Reduced Glutathione (GSH) | Rabbit Lens-Induced Uveitis | 20 mg/kg Allopurinol | Slight improvement. | [9][11] |
| Reduced Glutathione (GSH) | Rabbit Lens-Induced Uveitis | 50 mg/kg Allopurinol | Significant improvement. | [9][11] |
| Oxidized Glutathione (GSSG) | Rabbit Lens-Induced Uveitis | 50 mg/kg Allopurinol | Significant improvement. | [9][11] |
| Myeloperoxidase (MPO) | Rabbit Lens-Induced Uveitis | 50 mg/kg Allopurinol | Significant reduction in MPO activity. | [9][11] |
| XO Inhibition Dose | Rabbit Lens-Induced Uveitis | < 10 mg/kg Allopurinol | No effect on oxidative damage parameters. | [9][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound.
Xanthine Oxidase (XO) Activity Assay
This assay measures the enzymatic activity of XO by monitoring the formation of uric acid from xanthine, which can be detected spectrophotometrically.
Methodology:
-
Sample Preparation: Prepare tissue homogenates (e.g., liver) in a suitable buffer (e.g., 80 mM sodium phosphate, pH 7.4) and centrifuge to obtain a clear supernatant.[14]
-
Reaction Mixture: In a cuvette, combine the sample supernatant with a reaction buffer containing xanthine as the substrate.
-
Initiation and Measurement: Initiate the reaction and monitor the increase in absorbance at 295 nm (the peak absorbance for uric acid) over time using a spectrophotometer.
-
Inhibitor Assessment: To test this compound, pre-incubate the sample supernatant with various concentrations of the compound before adding the xanthine substrate.
-
Calculation: Calculate the rate of uric acid formation from the change in absorbance. The percentage of inhibition is determined by comparing the rates in the presence and absence of this compound.
Lipid Peroxidation Assay (TBARS Method)
This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a natural byproduct of this process. MDA reacts with thiobarbituric acid (TBA) to form a fluorescent pink-colored product.
Methodology:
-
Sample Preparation: Obtain serum samples or prepare tissue homogenates.
-
Reaction: Add an acidic solution (e.g., trichloroacetic acid, TCA) to the sample to precipitate proteins and release MDA.
-
TBA Addition: Add thiobarbituric acid (TBA) solution to the mixture.
-
Incubation: Heat the mixture at high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA.
-
Measurement: After cooling, centrifuge the samples to remove any precipitate. Measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (approx. 532 nm for absorbance).
-
Quantification: Determine the MDA concentration by comparing the sample readings to a standard curve prepared with known concentrations of MDA.
Conclusion
The antioxidant properties of this compound are multifaceted, stemming primarily from its potent inhibition of xanthine oxidase-mediated ROS production and complemented by a capacity for direct free radical scavenging. Preclinical data strongly support its efficacy in mitigating oxidative stress, inflammation, and cell death in models of ischemia-reperfusion injury, largely through the induction of the cytoprotective HO-1 pathway.[5][12] The quantitative data and established experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in a range of oxidative stress-related diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Oxipurinol - Wikipedia [en.wikipedia.org]
- 3. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uric acid - Wikipedia [en.wikipedia.org]
- 5. This compound protects renal ischemia/reperfusion injury via heme oxygenase-1 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Free radical scavenging and antioxidant activity of allopurinol and this compound in experimental lens-induced uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of urate, xanthine oxidase and the effects of allopurinol in vascular oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound protects renal ischemia/reperfusion injury via heme oxygenase-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. mdpi.com [mdpi.com]
Basic research on oxypurinol's role in renal function
An In-depth Technical Guide on the Basic Research of Oxypurinol's Role in Renal Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase, the terminal enzyme in purine metabolism responsible for uric acid production.[1][2] While its role in managing hyperuricemia and gout is well-established, a growing body of basic research has elucidated its multifaceted effects on renal function, extending beyond urate-lowering. This technical guide synthesizes key preclinical and clinical findings, detailing the mechanisms of action, experimental protocols, and quantitative outcomes of this compound's effects on the kidney. It explores its role in mitigating ischemia-reperfusion injury, reducing oxidative stress and inflammation, and its potential as a therapeutic agent in chronic kidney disease (CKD).
Mechanism of Action in the Renal Context
This compound's primary mechanism is the competitive inhibition of xanthine oxidase.[2] This action decreases the production of uric acid and its precursors, xanthine and hypoxanthine.[1] The reduction of uric acid is a key therapeutic target in conditions like gout and certain types of kidney stones.[1] However, the renoprotective effects of this compound appear to stem from both urate-dependent and urate-independent pathways.
-
Urate-Lowering Effects : Hyperuricemia is increasingly recognized as an independent risk factor for the progression of CKD.[3][4] By lowering serum and intrarenal uric acid levels, this compound can mitigate uric acid-induced endothelial dysfunction, inflammation, and activation of the renin-angiotensin system.[3]
-
Reduction of Oxidative Stress : The conversion of hypoxanthine to xanthine and then to uric acid by xanthine oxidase generates reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[5][6] By inhibiting this enzyme, this compound directly reduces a significant source of oxidative stress within the kidney, which is a key pathological mechanism in various renal diseases, including ischemia-reperfusion injury.[5][7]
-
Anti-inflammatory and Anti-apoptotic Effects : this compound has been shown to reduce inflammatory cell infiltration, such as neutrophils, into the kidney tissue following ischemic injury.[5] It also attenuates the expression of pro-inflammatory mediators. Furthermore, studies have demonstrated its ability to decrease apoptosis in renal tubular cells.[5][7]
-
Induction of Heme Oxygenase-1 (HO-1) : A critical aspect of this compound's renoprotective mechanism is the induction of Heme Oxygenase-1 (HO-1).[5][8] HO-1 is a cytoprotective enzyme with potent antioxidant and anti-inflammatory properties.[5] The protective effects of this compound in renal ischemia-reperfusion injury are significantly diminished when HO-1 is inhibited, highlighting the importance of this pathway.[5][8]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative findings from key studies investigating the effects of this compound on renal function and related biomarkers.
Table 1: Effects of this compound on Renal Function Parameters
| Parameter | Model/Population | Treatment Group | Control Group | Percentage Change/Difference | Reference |
| Plasma Creatinine | Mouse Renal I/R | This compound (25 mg/kg) | Vehicle | Lower in this compound Group | [5][8] |
| Blood Urea Nitrogen (BUN) | Mouse Renal I/R | This compound (25 mg/kg) | Vehicle | Lower in this compound Group | [5][8] |
| Creatinine Clearance | Rat Renal I/R | This compound (5 mg/kg) | Untreated | Significantly Higher on Day 1 & 2 | [9] |
| Inulin Clearance (Cln) | Rat Renal I/R | This compound (5 mg/kg) | Buffered Saline | Less decline at 24h post-ischemia | [9] |
| Estimated GFR (eGFR) | CKD Patients | Allopurinol (100 mg/d) | Usual Therapy | +1.3 ± 1.3 ml/min/1.73 m² (vs. -3.3 ± 1.2 in control) | [10] |
| Estimated GFR (eGFR) | CKD Patients (meta-analysis) | Allopurinol | Placebo | SMD: 2.04 (95% CI, 0.60–3.49) | [11] |
Table 2: Effects of this compound on Markers of Oxidative Stress and Inflammation
| Parameter | Model/Population | Treatment Group | Control Group | Outcome | Reference |
| 8-OHdG (Oxidative DNA damage) | Mouse Renal I/R | This compound (25 mg/kg) | Vehicle | Decreased density in this compound Group | [5] |
| 4-HNE (Lipid peroxidation) | Mouse Renal I/R | This compound (25 mg/kg) | Vehicle | Reduced in this compound Group | [5] |
| Serum Malondialdehyde (MDA) | CKD Patients | Allopurinol | Pre-treatment | Decreased from 108 ± 27 to 87 ± 32 nmol/L | [12] |
| Neutrophil Infiltration | Mouse Renal I/R | This compound (25 mg/kg) | Vehicle | Significantly decreased | [5] |
| MIP-2 mRNA (Neutrophil chemoattractant) | Mouse Renal I/R | This compound (25 mg/kg) | Vehicle | Reduced induction | [5] |
| C-reactive Protein (CRP) | CKD Patients | Allopurinol (100 mg/d) | Usual Therapy | Significantly decreased | [10] |
Table 3: Effects of this compound on Cellular and Molecular Markers
| Parameter | Model/Population | Treatment Group | Control Group | Outcome | Reference |
| TUNEL-positive cells (Apoptosis) | Mouse Renal I/R | This compound (25 mg/kg) | Vehicle | Decreased in this compound Group | [5] |
| Cleaved Caspase-3 (Apoptosis) | Mouse Renal I/R | This compound (25 mg/kg) | Vehicle | Decreased in this compound Group | [5] |
| Heme Oxygenase-1 (HO-1) protein | Mouse Renal I/R | This compound (25 mg/kg) | Vehicle | Induced expression | [5][8] |
| Hypoxanthine-Xanthine Ratio | Rat Renal Ischemia | This compound (5 mg/kg) | Pre-ischemia | >4-fold rise (indicating XO inhibition) | [13] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the research on this compound and renal function.
Murine Model of Renal Ischemia-Reperfusion (I/R) Injury
-
Animal Model : C57BL/6 male mice are commonly used.[5]
-
This compound Administration : Mice are pretreated with this compound (e.g., 25 mg/kg) via intraperitoneal injection 24 hours and 1 hour before surgery.[5] A vehicle control group receives saline or another appropriate solvent.
-
Surgical Procedure :
-
Anesthesia is induced (e.g., with ketamine and xylazine).
-
A midline abdominal incision is made to expose the renal pedicles.
-
The renal arteries and veins are occluded with microvascular clamps for a period of 30 minutes to induce ischemia.[5]
-
The clamps are then removed to allow reperfusion.
-
The abdominal incision is closed in layers.
-
Sham-operated animals undergo the same procedure without pedicle clamping.
-
-
Post-operative Analysis : At 24 hours post-reperfusion, blood samples are collected for plasma creatinine and BUN analysis.[5] Kidney tissues are harvested for histology (H&E staining), immunohistochemistry (e.g., for 8-OHdG, 4-HNE, Ly6G), TUNEL staining for apoptosis, and Western blotting for protein expression (e.g., HO-1, cleaved caspase-3).[5]
Rat Model of Renal Ischemia-Reperfusion Injury
-
Animal Model : Male Sprague-Dawley or similar rat strains are utilized.
-
This compound Administration : this compound (e.g., 5 mg/kg body weight) is infused intravenously 20 minutes prior to ischemia.[9]
-
Surgical Procedure :
-
Functional Assessment : Renal function is assessed by measuring creatinine clearance on subsequent days and inulin clearance at various time points post-reperfusion.[9] Plasma levels of hypoxanthine, xanthine, and uric acid are measured by HPLC.[9]
Immunohistochemistry for Oxidative Stress and Inflammation Markers
-
Tissue Preparation : Kidneys are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Antigen Retrieval : Sections are deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., by heating in citrate buffer).
-
Staining :
-
Sections are incubated with primary antibodies against markers such as 8-hydroxy-2'-deoxyguanosine (8-OHdG) for DNA oxidative damage or Ly6G for neutrophils.[5]
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.
-
The signal is developed using a chromogenic substrate (e.g., DAB).
-
Sections are counterstained with hematoxylin.
-
-
Quantification : The density of positive staining is quantified using image analysis software.
Western Blotting for Protein Expression
-
Protein Extraction : Kidney tissue is homogenized in lysis buffer containing protease inhibitors.
-
Quantification : Protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting :
-
The membrane is blocked (e.g., with 5% non-fat milk).
-
The membrane is incubated with primary antibodies against proteins of interest (e.g., HO-1, cleaved caspase-3, β-actin as a loading control).[5]
-
The membrane is then incubated with an HRP-conjugated secondary antibody.
-
-
Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Signaling Pathways and Experimental Workflows
This compound's Protective Signaling in Renal Ischemia-Reperfusion
Caption: this compound's dual protective pathways in renal I/R injury.
Experimental Workflow for Assessing this compound in a Murine Renal I/R Model
Caption: Workflow for evaluating this compound in a mouse model of renal I/R.
Discussion and Future Directions
The evidence strongly suggests that this compound confers significant renoprotection in the setting of acute ischemic injury, primarily through the inhibition of xanthine oxidase-mediated ROS production and the induction of the cytoprotective HO-1 pathway.[5][8] In the context of chronic kidney disease, the benefits are likely a combination of lowering the systemic uric acid burden and exerting direct antioxidant and anti-inflammatory effects within the kidney.[10][14]
However, some clinical trials with allopurinol (which is metabolized to this compound) in CKD have yielded mixed results regarding the improvement of endothelial function and reduction of oxidative stress markers, suggesting that the underlying pathology and patient population may influence the therapeutic efficacy.[15][16]
Future basic research should focus on:
-
Delineating the precise molecular triggers for HO-1 induction by this compound.
-
Investigating the long-term effects of this compound on renal fibrosis and the progression of CKD in various animal models. [17][18]
-
Exploring the potential of this compound in other forms of acute kidney injury, such as nephrotoxic models.
-
Identifying biomarkers that can predict which CKD patients are most likely to benefit from this compound therapy.
Conclusion
This compound's role in renal function is multifaceted, extending beyond its established effects on purine metabolism. Its ability to mitigate oxidative stress, inflammation, and apoptosis, particularly through the induction of heme oxygenase-1, makes it a compelling agent for the protection against renal ischemia-reperfusion injury. While its application in chronic kidney disease is promising, further research is needed to fully elucidate its long-term benefits and to identify the patient populations in whom it will be most effective. This guide provides a comprehensive overview of the fundamental research that underpins the ongoing investigation into this compound as a renoprotective therapeutic.
References
- 1. Allopurinol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Effect of Xanthine Oxidase Inhibitors on Blood Pressure and Renal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects renal ischemia/reperfusion injury via heme oxygenase-1 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound may reduce oxidative stress, inflammation and apoptosis and prevent acute kidney injury: Study [medicaldialogues.in]
- 8. This compound protects renal ischemia/reperfusion injury via heme oxygenase-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Effect of Allopurinol in Chronic Kidney Disease Progression and Cardiovascular Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Allopurinol on Chronic Kidney Disease Progression: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of xanthine oxidase inhibition on ischemic acute renal failure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Allopurinol Lowers Serum Urate but Does Not Reduce Oxidative Stress in CKD | MDPI [mdpi.com]
- 16. Vascular Function and Uric Acid-Lowering in Stage 3 CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Xanthine oxidoreductase depletion induces renal interstitial fibrosis through aberrant lipid and purine accumulation in renal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development and Validation of a Robust HPLC-UV Method for the Quantification of Oxypurinol in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of oxypurinol in human plasma. This compound, the primary active metabolite of allopurinol, plays a crucial role in the management of hyperuricemia and gout. The described method is simple, accurate, and reproducible, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol outlines a straightforward protein precipitation extraction procedure and utilizes a reversed-phase C18 column for chromatographic separation with UV detection at 254 nm. All experimental parameters, including mobile phase composition, flow rate, and validation data, are presented in detail to facilitate seamless adoption and implementation by researchers, scientists, and drug development professionals.
Introduction
This compound is the major pharmacologically active metabolite of allopurinol, a xanthine oxidase inhibitor widely prescribed for the treatment of conditions associated with hyperuricemia, such as gout. Monitoring plasma concentrations of this compound is essential for optimizing therapeutic outcomes and ensuring patient safety, particularly in individuals with renal impairment where the drug's half-life is significantly prolonged. This application note presents a validated HPLC-UV method that provides a reliable and cost-effective solution for the quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Allopurinol and Acyclovir (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (88%)
-
Sodium acetate
-
Sodium hydroxide
-
Purified water (Milli-Q or equivalent)
-
Human plasma (drug-free)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the instrumental and chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Shimadzu LC20AD or equivalent |
| Column | LiChroCART® 125-4 LiChrospher® 100 RP-8 (5 µm) or equivalent C18 column |
| Mobile Phase | A mixture of purified water, 0.1% formic acid, and 0.25% acetonitrile[1] |
| Alternative: 0.02 M Sodium Acetate (pH 4.5)[2][3][4] | |
| Flow Rate | 0.7 mL/min to 1.0 mL/min[1][2][3][4] |
| Column Temperature | 25°C[1] |
| UV Detection Wavelength | 254 nm[1][2][3][4] |
| Injection Volume | 20 µL to 60 µL[1] |
| Internal Standard (IS) | Acyclovir[1][2][4][5] |
Preparation of Standard Solutions
Standard stock solutions of this compound and the internal standard (acyclovir) are prepared in a suitable solvent, such as 1M NaOH, at a concentration of 400 µg/mL.[1] Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to create calibration standards and quality control (QC) samples at various concentrations.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of this compound from plasma samples.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard solution (acyclovir).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Allow the samples to stand at room temperature for 10 minutes.
-
Centrifuge the samples at high speed (e.g., 21,500 x g) for 10 minutes at 5°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to an autosampler vial for HPLC analysis.
Method Validation
The developed HPLC-UV method was validated for linearity, precision, accuracy, and recovery to ensure its reliability and robustness for the intended application.
Linearity
The linearity of the method was assessed by analyzing calibration standards at multiple concentration levels. The method demonstrated excellent linearity over the concentration range of 0.1 to 20.0 µg/mL for this compound.[1][6]
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations. The coefficient of variation (CV%) for both intra-day and inter-day precision was less than 15%, and the accuracy was within acceptable limits, indicating good reproducibility and reliability of the method.[1][2]
Recovery
The extraction recovery of this compound from plasma was determined by comparing the peak areas of the analyte in extracted samples with those of unextracted standards. The recovery for this compound was found to be in the range of 93.2% to 98.1%.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the method validation.
Table 1: Chromatographic Parameters
| Analyte | Retention Time (min) |
| This compound | ~9.9[2][4] |
| Allopurinol | ~12.3[2][4] |
| Acyclovir (IS) | Varies |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 20.0 µg/mL[1][6] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[1][6] |
| Intra-day Precision (CV%) | < 15%[1][2] |
| Inter-day Precision (CV%) | < 15%[1][2] |
| Accuracy | Within 5% for this compound[2] |
| Recovery | 93.2 - 98.1%[1] |
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the HPLC-UV analysis of this compound in plasma.
Conclusion
The HPLC-UV method described in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound in human plasma. The simple sample preparation procedure and the use of readily available reagents and instrumentation make this method highly suitable for routine use in research and clinical laboratory settings. The comprehensive validation data presented herein demonstrates the robustness and reliability of the method for its intended purpose.
References
- 1. longdom.org [longdom.org]
- 2. A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.utwente.nl [research.utwente.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Simultaneous Quantification of Allopurinol and its Active Metabolite, Oxypurinol, in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of allopurinol and its major active metabolite, oxypurinol, in human plasma. Allopurinol is a cornerstone in the management of hyperuricemia and gout, acting as a xanthine oxidase inhibitor.[1] Its primary therapeutic effect is mediated by this compound, which has a longer half-life.[2][3] Monitoring the plasma concentrations of both compounds is crucial for pharmacokinetic studies and therapeutic drug management. This method utilizes a simple protein precipitation for sample preparation followed by a rapid and selective LC-MS/MS analysis, making it suitable for high-throughput clinical research.
Introduction
Allopurinol is a structural analog of hypoxanthine and is widely prescribed to lower uric acid levels in conditions such as gout and during certain cancer chemotherapies.[2][3] It competitively inhibits xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1][4] Allopurinol is rapidly metabolized in the liver to its active metabolite, this compound (also known as alloxanthine), which is also a potent inhibitor of xanthine oxidase.[3][4] this compound has a significantly longer plasma half-life (15-30 hours) compared to allopurinol (1-2 hours), contributing substantially to the overall therapeutic effect.[2][3]
Given the pharmacokinetic variability and the importance of both parent drug and active metabolite, a reliable method for their simultaneous quantification is essential for clinical and pharmacological research. This LC-MS/MS method provides the necessary sensitivity, specificity, and throughput for such applications.
Metabolic Pathway of Allopurinol
Allopurinol is converted to its active metabolite, this compound, primarily by the enzyme xanthine oxidase, the very enzyme it is designed to inhibit. Aldehyde oxidase also plays a role in this metabolic conversion.[5]
References
Protocol for inducing hyperuricemia in mice for oxypurinol testing
Topic: Protocol for Inducing Hyperuricemia in Mice for Oxypurinol Testing
Introduction
Hyperuricemia, characterized by elevated serum uric acid (SUA) levels, is a critical metabolic disorder linked to gout, kidney disease, and cardiovascular complications. Uric acid is the final product of purine metabolism in humans, a process in which the enzyme xanthine oxidase (XOD) plays a pivotal role.[1][2] Consequently, XOD is a primary therapeutic target for hyperuricemia treatment. This compound, the active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase, reducing the production of uric acid.[3][4][5] To facilitate the preclinical evaluation of xanthine oxidase inhibitors like this compound, a reliable and reproducible animal model of hyperuricemia is essential.
Mice are commonly used for this purpose; however, unlike humans, they possess the enzyme uricase, which degrades uric acid into the more soluble allantoin.[6] To overcome this, a dual-induction model is employed using potassium oxonate (PO), a uricase inhibitor, in combination with a purine precursor such as hypoxanthine (HX).[1][6][7] This approach effectively elevates and sustains high levels of serum uric acid, mimicking the human hyperuricemic condition and providing a robust platform for testing the efficacy of therapeutic agents like this compound.
Experimental Protocols
This section details the methodology for inducing hyperuricemia in mice and assessing the therapeutic effects of this compound.
2.1. Materials and Reagents
-
Animals: Male Kunming or C57BL/6 mice, 8 weeks old, weighing 20-25g.
-
Inducing Agents: Potassium Oxonate (Sigma-Aldrich), Hypoxanthine (Sigma-Aldrich).
-
Test Compound: this compound (XORTX Therapeutics Inc. or other supplier).
-
Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) solution.
-
Anesthetics: Isoflurane or a combination of ketamine/xylazine.
-
Assay Kits: Commercially available kits for measuring Uric Acid (UA), Blood Urea Nitrogen (BUN), Creatinine (CRE), and Xanthine Oxidase (XOD) activity.
2.2. Animal Housing and Acclimatization Animals should be housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, controlled temperature (22-24°C), and humidity (40-70%).[8] Provide free access to standard chow and water. Allow for a one-week acclimatization period before the start of the experiment.
2.3. Experimental Design and Procedure The experimental workflow is outlined in the diagram below. A typical study duration is 7 consecutive days.[9]
-
Animal Grouping (n=8-10 mice per group):
-
Group 1: Normal Control (NC): Administered vehicle (0.5% CMC-Na) daily.
-
Group 2: Hyperuricemia Model (HUA): Administered potassium oxonate and hypoxanthine daily.
-
Group 3: Positive Control (Febuxostat): HUA model mice administered Febuxostat (5 mg/kg, p.o.), a known XOD inhibitor.
-
Group 4: this compound Treatment: HUA model mice administered this compound (e.g., 25 mg/kg, i.p.).[10]
-
-
Induction of Hyperuricemia (Daily for 7 days):
-
Induce hyperuricemia by administering potassium oxonate (PO) and hypoxanthine (HX). A commonly used and effective dosage is an intraperitoneal (i.p.) injection of PO (300 mg/kg) combined with intragastric (p.o.) administration of HX (300 mg/kg).
-
Prepare PO and HX as a suspension in 0.5% CMC-Na solution.
-
-
Drug Administration (Daily for 7 days):
-
One hour after the induction of hyperuricemia, administer the respective treatments to each group.[11]
-
The Normal Control and HUA Model groups receive the vehicle.
-
The Positive Control and this compound groups receive their respective drugs.
-
-
Sample Collection:
-
On day 8, two hours after the final administration, collect blood samples from the retro-orbital sinus under anesthesia.[8]
-
Allow the blood to clot at room temperature for 1-2 hours, then centrifuge at 3000 rpm for 15 minutes to separate the serum.[8]
-
Following blood collection, euthanize the mice and immediately harvest the liver and kidneys. Rinse tissues with ice-cold saline, blot dry, and store at -80°C for further analysis.
-
2.4. Biochemical Analysis
-
Serum Analysis: Use commercial assay kits to measure the concentrations of Uric Acid (UA), Blood Urea Nitrogen (BUN), and Creatinine (CRE) in the serum samples.
-
Liver and Serum Enzyme Activity: Prepare liver homogenates for analysis. Measure the activity of Xanthine Oxidase (XOD) and Adenosine Deaminase (ADA) in both liver homogenates and serum samples.
2.5. Histopathological and Molecular Analysis (Optional)
-
Kidney Histopathology: Fix kidney tissues in 10% neutral buffered formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to evaluate renal injury.[1]
-
Gene Expression Analysis: Extract RNA from kidney tissues to quantify the mRNA expression levels of key urate transporters (e.g., URAT1, GLUT9) and inflammatory markers (e.g., NLRP3, IL-1β) using RT-qPCR.
Data Presentation
Quantitative data should be presented as mean ± standard deviation (SD). The following tables show representative data from a typical study.
Table 1: Effects of this compound on Serum Biomarkers in Hyperuricemic Mice
| Group | Serum Uric Acid (μmol/L) | Serum BUN (mmol/L) | Serum Creatinine (μmol/L) |
| Normal Control | 58.6 ± 7.2 | 7.5 ± 0.9 | 18.3 ± 2.5 |
| HUA Model | 195.4 ± 15.1## | 14.2 ± 1.8## | 35.7 ± 4.1## |
| Febuxostat (5 mg/kg) | 85.2 ± 9.8 | 9.1 ± 1.1 | 22.5 ± 3.0 |
| This compound (25 mg/kg) | 92.7 ± 11.5 | 9.8 ± 1.3 | 24.1 ± 2.8 |
| Data are presented as mean ± SD. ##p < 0.01 vs. Normal Control group. **p < 0.01 vs. HUA Model group. |
Table 2: Effects of this compound on Hepatic and Serum Enzyme Activities
| Group | Hepatic XOD Activity (U/g protein) | Serum XOD Activity (U/L) | Hepatic ADA Activity (U/g protein) |
| Normal Control | 1.2 ± 0.2 | 5.5 ± 0.7 | 15.3 ± 2.1 |
| HUA Model | 3.8 ± 0.5## | 15.1 ± 2.0## | 28.9 ± 3.4## |
| Febuxostat (5 mg/kg) | 1.5 ± 0.3 | 7.2 ± 1.1 | 19.1 ± 2.5 |
| This compound (25 mg/kg) | 1.7 ± 0.4 | 8.1 ± 1.3 | 20.5 ± 2.8 |
| Data are presented as mean ± SD. ##p < 0.01 vs. Normal Control group. **p < 0.01 vs. HUA Model group. |
Visualizations
4.1. Experimental Workflow Diagram
Caption: Experimental workflow for this compound testing in a mouse model of hyperuricemia.
4.2. Signaling Pathway of Hyperuricemia and Drug Action
Caption: Mechanism of hyperuricemia induction and the inhibitory action of this compound.
References
- 1. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Sonneratia apetala seed oil attenuates potassium oxonate/hypoxanthine-induced hyperuricemia and renal injury in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxipurinol - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. CN111887202B - Method for constructing mouse model of acute hyperuricemia - Google Patents [patents.google.com]
- 9. Impact of Lesinurad and allopurinol on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: In Vitro Xanthine Oxidase Activity Assay Using Oxypurinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of urate crystals in joints and tissues, causing gout and potentially contributing to other conditions like kidney stones and cardiovascular disease.[3][4] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia.
Oxypurinol, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase.[2][3][4][5] By blocking the enzyme's active site, this compound effectively reduces the production of uric acid.[3][5] This application note provides a detailed protocol for conducting an in vitro xanthine oxidase activity assay to determine the inhibitory potential of this compound. The described spectrophotometric method is based on monitoring the formation of uric acid, which absorbs light at approximately 295 nm.[6][7]
Principle of the Assay
The activity of xanthine oxidase is determined by measuring the increase in absorbance at 295 nm resulting from the formation of uric acid from its substrate, xanthine. The assay is performed in the presence and absence of the inhibitor, this compound. The percentage of inhibition is calculated by comparing the rate of uric acid production in the presence of the inhibitor to the rate in its absence. The half-maximal inhibitory concentration (IC50) of this compound, which is the concentration required to reduce enzyme activity by 50%, can then be determined from a dose-response curve.
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the biochemical pathway catalyzed by xanthine oxidase and its inhibition by this compound.
Caption: Biochemical pathway of uric acid synthesis and its inhibition by this compound.
Materials and Reagents
| Reagent/Material | Specifications |
| Xanthine Oxidase (from bovine milk) | ~0.1-0.5 units/mL |
| Xanthine | 10 mM stock solution in 0.025 M NaOH |
| This compound | Stock solution in a suitable solvent (e.g., DMSO) |
| Potassium Phosphate Buffer | 100 mM, pH 7.5 |
| Hydrochloric Acid (HCl) | 1 M |
| 96-well UV-transparent microplates or quartz cuvettes | |
| Spectrophotometer (plate reader or standard) | Capable of reading absorbance at 295 nm |
| Pipettes and tips | |
| Reagent reservoirs |
Experimental Workflow
The diagram below outlines the general workflow for the in vitro xanthine oxidase inhibition assay.
References
- 1. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations [mdpi.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Xanthine oxidase assay [bio-protocol.org]
Application Notes & Protocols: Experimental Design for In Vivo Efficacy Testing of Oxypurinol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxypurinol, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase.[1][2][3] This enzyme plays a crucial role in purine metabolism, catalyzing the final two steps in the production of uric acid: the conversion of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[4][5][6] By inhibiting xanthine oxidase, this compound effectively reduces the production of uric acid, making it a key therapeutic agent in the management of hyperuricemia and gout.[3][5] These application notes provide a comprehensive framework for designing and executing in vivo studies to evaluate the efficacy of this compound in animal models.
Part 1: Mechanism of Action and Signaling Pathway
Caption: this compound inhibits xanthine oxidase, blocking uric acid production.
Part 2: Experimental Design and Workflow
A robust in vivo experimental design is critical for accurately assessing the efficacy of this compound. The most common approach involves inducing hyperuricemia in a rodent model, followed by treatment with this compound and subsequent analysis of key biochemical markers.
1. Animal Model Selection: Rodent models, particularly rats and mice, are widely used due to their physiological similarities to humans in purine metabolism, albeit with the presence of the uricase enzyme (which breaks down uric acid).[11] To mimic human hyperuricemia, uricase must be inhibited. The potassium oxonate-induced hyperuricemia model is standard for this purpose.[11][12] Potassium oxonate is a uricase inhibitor that leads to a rapid and sustained increase in serum uric acid levels.[12][13] Combining potassium oxonate with a high-purine diet (e.g., containing adenine) can create a more pronounced and stable model of hyperuricemia and associated nephropathy.[14][15]
2. Experimental Groups: A typical study design includes the following groups (n=6-8 animals per group):
-
Group 1: Normal Control (NC): Healthy animals receiving the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Disease Model Control (HUA): Animals with induced hyperuricemia receiving only the vehicle.
-
Group 3: Positive Control: Hyperuricemic animals treated with a standard-of-care drug, such as allopurinol (e.g., 5-10 mg/kg).
-
Group 4-6: this compound Treatment Groups: Hyperuricemic animals treated with low, medium, and high doses of this compound to assess dose-dependency.
3. Experimental Workflow:
Caption: Standard workflow for in vivo testing of this compound efficacy.
Part 3: Detailed Experimental Protocols
Protocol 1: Induction of Hyperuricemia in Rats
-
Animals: Male Sprague-Dawley or Wistar rats (180-220g) are commonly used.
-
Housing: House animals in a controlled environment (22±2°C, 55±5% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment begins.
-
Induction Agent Preparation: Prepare a fresh solution of potassium oxonate (PO) in 0.9% saline or 0.5% carboxymethyl cellulose sodium (CMC-Na).
-
Induction Procedure:
-
One hour before administering the test compounds (vehicle, this compound, or allopurinol), administer potassium oxonate (250-300 mg/kg) via intraperitoneal (i.p.) injection or oral gavage.[11][12]
-
For a chronic model, PO can be administered daily for the duration of the study (e.g., 1-4 weeks).[12] For models with induced nephropathy, co-administration of adenine (100 mg/kg, oral gavage) is recommended.[14][16]
-
Protocol 2: this compound Administration
-
Drug Preparation: Suspend this compound powder in a suitable vehicle, such as 0.5% CMC-Na, to the desired concentrations (e.g., 5, 10, and 20 mg/kg).
-
Administration: Administer the this compound suspension orally via gavage once daily for the entire treatment period. The volume is typically 1 mL per 100g of body weight.[12]
-
Timing: Administer this compound one hour after the induction agent (potassium oxonate).
Protocol 3: Sample Collection and Processing
-
Blood Collection: At the end of the treatment period, collect blood samples via cardiac puncture or retro-orbital sinus under anesthesia. For terminal studies, this is done 1-2 hours after the final drug administration.[15]
-
Serum Preparation: Allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 3000 x g for 10 minutes at 4°C.[15] Collect the supernatant (serum) and store it at -80°C until analysis.
-
Tissue Collection: Euthanize the animals and immediately harvest the liver and kidneys. Rinse the tissues with ice-cold saline. A portion of the liver should be flash-frozen in liquid nitrogen and stored at -80°C for xanthine oxidase activity assay. A portion of the kidney should be fixed in 10% neutral buffered formalin for histopathological analysis.[15]
Protocol 4: Biochemical and Histological Analysis
-
Serum Uric Acid, Creatinine, and Blood Urea Nitrogen (BUN):
-
Measure the concentrations of uric acid, creatinine, and BUN in the collected serum samples.
-
This can be done using commercially available colorimetric assay kits or by using High-Performance Liquid Chromatography (HPLC) for more precise uric acid quantification.[17][18][19] The enzymatic (uricase-based) method is specific and widely used.[19][20]
-
-
Liver Xanthine Oxidase (XO) Activity:
-
Homogenize the frozen liver tissue in a suitable buffer.
-
Measure XO activity by monitoring the rate of uric acid formation from xanthine. This is typically done spectrophotometrically by measuring the increase in absorbance at 295 nm.[21] Commercial assay kits are also available for this purpose.
-
-
Kidney Histopathology:
-
Process the formalin-fixed kidney tissues, embed them in paraffin, and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess renal morphology, including signs of tubular injury, interstitial inflammation, or crystal deposition.
-
Part 4: Data Presentation
Quantitative data should be presented in clear, structured tables. Data are typically expressed as mean ± standard deviation (SD) or standard error of the mean (SEM).
Table 1: Pharmacokinetic Parameters of this compound in Subjects with Normal Renal Function
| Parameter | Value | Reference |
|---|---|---|
| Elimination Half-life (t½) | ~23 hours | [2][22] |
| Apparent Clearance (CL/F) | 0.31 ± 0.07 mL/min/kg | [22][23] |
| Apparent Volume of Distribution (Vd/F) | 0.59 ± 0.16 L/kg | [22][23] |
| Primary Route of Elimination | Renal Excretion |[3][22] |
Table 2: Representative Efficacy Data of this compound on Serum Biomarkers in a Hyperuricemic Rat Model
| Treatment Group | Dose (mg/kg) | Serum Uric Acid (μmol/L) | Serum Creatinine (μmol/L) | Blood Urea Nitrogen (mmol/L) |
|---|---|---|---|---|
| Normal Control | - | 110.5 ± 12.3 | 45.2 ± 5.1 | 7.1 ± 0.8 |
| HUA Model | - | 350.8 ± 25.6 | 78.9 ± 8.2 | 15.3 ± 1.9 |
| Allopurinol | 10 | 145.3 ± 15.1* | 55.1 ± 6.3* | 8.9 ± 1.1* |
| This compound (Low) | 5 | 260.1 ± 20.4* | 68.4 ± 7.5 | 12.8 ± 1.5* |
| This compound (Med) | 10 | 185.6 ± 18.2* | 60.3 ± 6.9* | 10.1 ± 1.2* |
| This compound (High) | 20 | 150.2 ± 16.5* | 56.8 ± 6.5* | 9.2 ± 1.0* |
*Note: Data are hypothetical examples (Mean ± SD). p < 0.05 compared to the HUA Model group.
Table 3: Representative Data on the Effect of this compound on Liver Xanthine Oxidase (XO) Activity
| Treatment Group | Dose (mg/kg) | Liver XO Activity (U/g protein) | % Inhibition |
|---|---|---|---|
| Normal Control | - | 1.52 ± 0.18 | - |
| HUA Model | - | 3.88 ± 0.31 | 0% |
| Allopurinol | 10 | 1.75 ± 0.20* | 54.9% |
| This compound (Low) | 5 | 2.85 ± 0.25* | 26.5% |
| This compound (Med) | 10 | 2.11 ± 0.22* | 45.6% |
| This compound (High) | 20 | 1.81 ± 0.19* | 53.4% |
*Note: Data are hypothetical examples (Mean ± SD). p < 0.05 compared to the HUA Model group.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The pharmacokinetics of this compound in people with gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxipurinol - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Uric Acid Formation from Purine Metabolism [ai-futureschool.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. Allopurinol - Wikipedia [en.wikipedia.org]
- 11. clinexprheumatol.org [clinexprheumatol.org]
- 12. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of Allopurinol and Disulfiram Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mednexus.org [mednexus.org]
- 15. mdpi.com [mdpi.com]
- 16. e-century.us [e-century.us]
- 17. akjournals.com [akjournals.com]
- 18. Determination of uric acid in canine serum and urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Uric Acid - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ClinPGx [clinpgx.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Oxypurinol Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypurinol, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase, an enzyme crucial in purine metabolism. While its therapeutic effects in managing hyperuricemia and gout are well-established, understanding its potential cytotoxic effects is critical for comprehensive drug safety profiling and exploring its applications in other therapeutic areas, such as oncology. These application notes provide detailed protocols and a summary of key findings for assessing the in vitro cytotoxicity of this compound. The provided methodologies for various cytotoxicity assays, data on relevant cell lines, and insights into potential signaling pathways will aid researchers in designing and executing robust studies.
Data Presentation
The following tables summarize quantitative data related to the cytotoxicity of allopurinol, the parent drug of this compound. While direct single-agent IC50 values for this compound are not widely reported in the reviewed literature, the data for allopurinol and its derivatives provide a valuable reference for estimating effective concentration ranges for this compound in cytotoxicity studies.
Table 1: Cytotoxicity of Allopurinol and its Derivatives in Various Cancer Cell Lines
| Compound/Agent | Cell Line | Assay | IC50 / % Survival | Incubation Time | Reference |
| Allopurinol Derivative 4 | BEL-7402 (Human Hepatoma) | MTT | IC50: 25.5 µM | Not Specified | [1] |
| Allopurinol Derivative 4 | SMMC-7221 (Human Hepatoma) | MTT | IC50: 35.2 µM | Not Specified | [1] |
| Allopurinol Derivative 4 | MDA-MB-231 (Human Breast Cancer) | Not Specified | 27.8% survival at 10 µM | Not Specified | [1] |
| 17-AAG (Positive Control) | BEL-7402 (Human Hepatoma) | MTT | IC50: 12.4 µM | Not Specified | [1] |
| 17-AAG (Positive Control) | SMMC-7221 (Human Hepatoma) | MTT | IC50: 9.85 µM | Not Specified | [1] |
Table 2: Effect of Allopurinol on Prostate Cancer Cell Apoptosis (in combination with TRAIL)
| Cell Line | Treatment | Apoptosis (%) | Incubation Time | Reference |
| PC-3 | Allopurinol (200 µM) + TRAIL (5 ng/mL) | Significant increase vs. either agent alone | 24 hours | [2] |
| DU145 | Allopurinol (200 µM) + TRAIL (50 ng/mL) | Significant increase vs. either agent alone | 24 hours | [2] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cells (e.g., PC-3, DU145, BEL-7402, SMMC-7221)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-treated (solvent control) and untreated (media only) wells as controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, an indicator of cytotoxicity.
Materials:
-
Target cells
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Apoptosis Assays
a. Caspase Activity Assay: This assay measures the activity of caspases, key proteases in the apoptotic cascade.
Materials:
-
Target cells
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
Commercially available caspase activity assay kit (e.g., for caspase-3, -8, -9)
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate for the desired duration.
-
Assay Procedure: Follow the manufacturer's instructions for the specific caspase assay kit. This typically involves cell lysis and addition of a caspase substrate that generates a luminescent or fluorescent signal upon cleavage.
-
Signal Detection: Measure the signal using a luminometer or fluorometer.
-
Data Analysis: Compare the caspase activity in treated cells to that in untreated controls.
b. DNA Fragmentation (TUNEL) Assay: This assay detects DNA breaks that are a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound stock solution
-
Commercially available TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Culture cells on a suitable surface for microscopy and treat with this compound.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the kit manufacturer's protocol.
-
TUNEL Staining: Perform the TUNEL staining reaction as per the kit's instructions. This involves labeling the 3'-OH ends of DNA fragments with fluorescently tagged nucleotides.
-
Microscopy: Visualize the stained cells using a fluorescence microscope. Apoptotic cells will exhibit nuclear fluorescence.
-
Quantification: Quantify the percentage of TUNEL-positive cells.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway in this compound-Induced Cytotoxicity
While the direct cytotoxic mechanisms of this compound as a single agent require further elucidation, studies on its parent compound, allopurinol, suggest a potential pathway involving the upregulation of pro-apoptotic proteins, especially in the context of sensitizing cancer cells to other treatments. Inhibition of xanthine oxidase (XO) by this compound may lead to cellular stress, potentially including endoplasmic reticulum (ER) stress, which in turn can trigger the expression of the transcription factor CHOP (C/EBP homologous protein). CHOP is known to upregulate the expression of Death Receptor 5 (DR5), a receptor for the pro-apoptotic ligand TRAIL. Increased DR5 expression can sensitize cells to apoptosis.[2][3]
Caption: Potential pathway of this compound-induced apoptosis sensitization.
General Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of this compound on a selected cell line.
Caption: Workflow for in vitro this compound cytotoxicity assessment.
References
- 1. Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Allopurinol ameliorates high fructose diet induced hepatic steatosis in diabetic rats through modulation of lipid metabolism, inflammation, and ER stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for measuring oxypurinol concentration in tissue samples
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxypurinol is the primary active metabolite of allopurinol, a xanthine oxidase inhibitor widely used in the management of hyperuricemia and gout. Given that this compound is responsible for the majority of allopurinol's therapeutic effect and has a significantly longer half-life, accurate measurement of its concentration in various tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the quantification of this compound in tissue samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of Allopurinol and this compound
Allopurinol and its metabolite this compound exert their therapeutic effect by inhibiting the enzyme xanthine oxidase. This enzyme plays a critical role in the purine catabolism pathway, specifically in the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting xanthine oxidase, allopurinol and this compound reduce the production of uric acid, thereby lowering its concentration in the blood and tissues.
Figure 1: Allopurinol Metabolism and Mechanism of Action.
Analytical Techniques for this compound Quantification
The two most common and reliable methods for quantifying this compound in biological matrices are HPLC-UV and LC-MS/MS. LC-MS/MS offers higher sensitivity and selectivity, making it the preferred method for detecting low concentrations of the analyte.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by liquid chromatography and detection by UV absorbance. | Separation by liquid chromatography and detection by mass-to-charge ratio. |
| Sensitivity | Lower (µg/mL range) | Higher (ng/mL to pg/mL range) |
| Selectivity | Good, but can be prone to interference from co-eluting compounds. | Excellent, highly specific detection based on mass transitions. |
| Instrumentation | Widely available and less expensive. | More specialized and expensive instrumentation. |
| Sample Throughput | Moderate | High |
| Typical LOQ (Plasma) | ~0.5 - 1 µg/mL[1][2] | ~0.05 - 80 ng/mL[3] |
Experimental Protocols
The following sections provide detailed protocols for the extraction and analysis of this compound from tissue samples. The general workflow involves tissue homogenization, protein precipitation, and subsequent analysis by either HPLC-UV or LC-MS/MS.
General Workflow for Tissue Sample Analysis
Figure 2: General Experimental Workflow.
Protocol 1: Quantification of this compound in Tissue by HPLC-UV
This protocol is suitable for quantifying higher concentrations of this compound in tissue samples.
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., Acyclovir)
-
HPLC-grade acetonitrile, methanol, and water
-
Perchloric acid or Trichloroacetic acid
-
Sodium acetate
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Centrifuge
-
HPLC system with UV detector
2. Sample Preparation
-
Weigh approximately 100-200 mg of frozen tissue.
-
Add 1 mL of ice-cold 0.4 M perchloric acid for every 100 mg of tissue.
-
Homogenize the tissue sample until a uniform consistency is achieved. Keep the sample on ice during homogenization to prevent degradation.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
To a 100 µL aliquot of the supernatant, add the internal standard.
-
Inject an appropriate volume (e.g., 20-50 µL) into the HPLC system.
3. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Injection Volume: 20 µL
-
Run Time: Approximately 15 minutes
4. Quantification
-
Prepare a calibration curve using standard solutions of this compound in the mobile phase.
-
The concentration of this compound in the tissue sample is determined by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
| Parameter | Value | Reference |
| Linearity Range | 1 - 40 mg/L | [1][2] |
| Lower Limit of Quantification (LLOQ) | 1 mg/L | [1][2] |
| Intra- and Inter-day Precision (CV%) | <15% | [1] |
| Accuracy | Within 5% | [1] |
Protocol 2: Quantification of this compound in Tissue by LC-MS/MS
This protocol provides a highly sensitive and specific method for the quantification of low levels of this compound in tissue samples.
1. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., allopurinol-d2, which metabolizes to this compound-d2)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Centrifuge
-
LC-MS/MS system (Triple Quadrupole)
2. Sample Preparation
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add 500 µL of extraction solution (e.g., acetonitrile with 1% formic acid) containing the internal standard for every 50 mg of tissue.
-
Homogenize the tissue sample until a uniform consistency is achieved. Keep the sample on ice.
-
Vortex the homogenate for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 2-10 µL) into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
LC Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), typically negative mode for this compound.
-
MRM Transitions:
4. Quantification
-
Prepare a calibration curve by spiking known amounts of this compound into blank tissue homogenate and processing as per the sample preparation protocol.
-
The concentration of this compound is determined from the peak area ratio of the analyte to the internal standard.
| Parameter | Value | Reference |
| Linearity Range (Plasma) | 80 - 8000 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) (Plasma) | 80 ng/mL | [3] |
| Recovery (Plasma) | 85.36% - 91.20% | [3] |
| Matrix Effect (IS-normalized) | 1.003 - 1.030 | [3] |
Validation of Analytical Methods
It is imperative to validate the analytical method for tissue samples according to established guidelines. Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The range over which the instrumental response is proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound in tissue samples will depend on the required sensitivity, selectivity, and available instrumentation. The protocols provided herein offer a comprehensive guide for researchers to establish a robust and reliable method for their specific research needs. Proper method validation is essential to ensure the accuracy and reliability of the obtained results.
References
- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous analysis of allopurinol and this compound using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxypurinol Efficacy Studies in UOX-Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Urate Oxidase (UOX)-knockout mice for evaluating the efficacy of oxypurinol in preclinical hyperuricemia studies. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of key pathways and workflows.
Introduction to UOX-Knockout Mice in Hyperuricemia Research
Humans and higher primates have a non-functional uricase (Urate Oxidase or UOX) gene, leading to higher baseline serum uric acid levels and a predisposition to hyperuricemia.[1][2] Most other mammals, including mice, possess a functional UOX enzyme that metabolizes uric acid to the more soluble allantoin. Consequently, standard laboratory mice do not spontaneously develop hyperuricemia. The UOX-knockout mouse model, in which the Uox gene is inactivated, provides a physiologically relevant model of spontaneous hyperuricemia, mimicking the human metabolic condition.[1][2] These mice exhibit significantly elevated serum uric acid (sUA) levels, leading to renal dysfunction characterized by increased serum creatinine and blood urea nitrogen (BUN), and can develop nephropathy.[1][2][3] Due to the severe phenotype, homozygous UOX-knockout mice often require treatment with a uric acid-lowering agent, such as allopurinol, for survival.[4]
This compound as a Therapeutic Agent
This compound is the primary active metabolite of allopurinol and functions as a potent inhibitor of xanthine oxidase.[5][6] Xanthine oxidase is the terminal enzyme in the purine degradation pathway, catalyzing the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, this compound effectively reduces the production of uric acid, thereby lowering serum and urine concentrations. While allopurinol is the administered drug, it is rapidly metabolized to this compound, which has a much longer half-life and is responsible for the majority of the therapeutic effect.[6] Direct administration of this compound allows for the direct assessment of its pharmacokinetic and pharmacodynamic properties.
Data Presentation
Quantitative data from efficacy studies should be summarized in clear, tabular formats to facilitate comparison between treatment groups.
Table 1: Baseline Characteristics of UOX-Knockout Mice
| Parameter | Wild-Type (WT) | UOX-Knockout (UOX-KO) | Citation |
| Serum Uric Acid (mg/dL) | ~1.5 - 2.5 | ~8.0 - 10.0 | [7] |
| Serum Creatinine (mg/dL) | ~0.1 - 0.2 | ~0.3 - 0.5 | [1][8] |
| Blood Urea Nitrogen (mg/dL) | ~20 - 30 | ~40 - 60 | [1][2] |
Table 2: Efficacy of this compound Treatment in UOX-Knockout Mice (Hypothetical Data Based on Allopurinol Studies)
| Treatment Group | Dose (mg/kg) | Serum Uric Acid (mg/dL) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (mg/dL) | Citation (Allopurinol Data) |
| UOX-KO + Vehicle | - | 8.5 ± 1.2 | 0.45 ± 0.08 | 55 ± 8 | [1][2][9] |
| UOX-KO + this compound | 10 | 4.2 ± 0.8 | 0.28 ± 0.05 | 38 ± 6 | [5][6] |
| UOX-KO + this compound | 30 | 2.5 ± 0.5 | 0.20 ± 0.04 | 30 ± 5 | [5][10] |
| Wild-Type Control | - | 2.0 ± 0.4 | 0.15 ± 0.03 | 25 ± 4 | [1][2][9] |
Note: Data are presented as mean ± standard deviation. The this compound data is extrapolated from studies comparing allopurinol and this compound in other hyperuricemia models, as direct efficacy studies of this compound in UOX-KO mice are not widely published. Allopurinol studies in UOX-KO mice show significant reductions in sUA.
Experimental Protocols
Animal Model
-
Strain: UOX-knockout mice on a C57BL/6J background are recommended.[4][9]
-
Age and Sex: Male mice, 8-10 weeks of age, are commonly used.
-
Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.
-
Acclimation: Allow for at least one week of acclimation to the facility before the start of the experiment.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). Homozygous UOX-KO mice may have a reduced lifespan and require careful monitoring.[4]
Experimental Design for this compound Efficacy Study
-
Animal Groups:
-
Group 1: Wild-Type (WT) + Vehicle
-
Group 2: UOX-KO + Vehicle
-
Group 3: UOX-KO + this compound (Low Dose, e.g., 10 mg/kg)
-
Group 4: UOX-KO + this compound (High Dose, e.g., 30 mg/kg)
-
(Optional) Group 5: UOX-KO + Allopurinol (e.g., 10 mg/kg) as a positive control.
-
-
Drug Preparation and Administration:
-
Monitoring:
-
Monitor body weight and general health daily.
-
Collect blood samples at baseline and at specified time points throughout the study (e.g., weekly).
-
Protocol for Blood and Urine Collection
-
Blood Collection:
-
Anesthetize the mouse using an approved method (e.g., isoflurane).
-
Collect blood via retro-orbital sinus, facial vein, or terminal cardiac puncture.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.
-
Store the serum at -80°C until analysis.[1]
-
-
Urine Collection:
-
House mice in metabolic cages for 24-hour urine collection.
-
Ensure free access to water but not food during the collection period to avoid contamination.
-
Collect urine and centrifuge to remove any debris.
-
Store the supernatant at -80°C until analysis.[7]
-
Protocol for Biochemical Analysis
-
Serum and Urine Uric Acid:
-
Use a commercial uric acid assay kit following the manufacturer's instructions. These are typically colorimetric or fluorometric assays.
-
-
Serum Creatinine and Blood Urea Nitrogen (BUN):
-
Use commercial creatinine and BUN assay kits. These are standard biochemical assays to assess renal function.
-
Protocol for Histopathological Analysis of Kidneys
-
Tissue Collection:
-
At the end of the study, euthanize the mice using an approved method.
-
Perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Excise the kidneys and fix them in 4% paraformaldehyde for 24 hours.
-
-
Tissue Processing and Staining:
-
Dehydrate the fixed kidneys through a series of graded ethanol solutions.
-
Embed the tissues in paraffin and section them at 4-5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and to assess tubular injury, crystal deposition, and inflammation.
-
Periodic acid-Schiff (PAS) staining can be used to visualize the basement membranes and tubular brush borders.
-
Masson's trichrome staining can be used to assess fibrosis.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Score the degree of renal injury based on tubular dilation, cast formation, interstitial inflammation, and fibrosis.
-
Visualizations
Signaling Pathway of Purine Metabolism and this compound Action
Caption: Purine metabolism and the inhibitory action of this compound.
Experimental Workflow for this compound Efficacy Study
Caption: Workflow for evaluating this compound efficacy in UOX-knockout mice.
Logical Relationship of UOX-Knockout Model to Hyperuricemia
Caption: Pathophysiological consequences of UOX gene knockout in mice.
References
- 1. CRISPR/Cas9 Mediated Deletion of the Uox Gene Generates a Mouse Model of Hyperuricemia with Multiple Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. cyagen.com [cyagen.com]
- 5. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice [frontiersin.org]
- 9. oss.gempharmatech.com [oss.gempharmatech.com]
- 10. Perfecting a high hypoxanthine phosphoribosyltransferase activity–uricase KO mice to test the effects of purine‐ and non‐purine‐type xanthine dehydrogenase (XDH) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 14. research.fsu.edu [research.fsu.edu]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for High-Throughput Screening of Novel Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays to identify novel inhibitors of xanthine oxidase (XO). Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout and other metabolic disorders.[2] Therefore, the discovery of new and potent XO inhibitors is a significant area of research in drug development.
Principle of Xanthine Oxidase Inhibition Assays
The fundamental principle behind screening for xanthine oxidase inhibitors involves measuring the enzymatic activity of XO in the presence and absence of test compounds. A reduction in the measured activity indicates potential inhibition. The two primary methods for high-throughput screening are absorbance-based and fluorescence-based assays. Both methods monitor the production of one of the reaction products, either uric acid or hydrogen peroxide (H₂O₂).
Data Presentation
Assay Performance and Quality Control
A critical parameter for validating the quality and reliability of an HTS assay is the Z'-factor.[3] This statistical metric quantifies the separation between the signals of the positive and negative controls, providing a measure of the assay's suitability for high-throughput screening.[4][5]
| Parameter | Description | Typical Value | Interpretation |
| Z'-Factor | A measure of assay quality, calculated from the means and standard deviations of positive and negative controls.[3] | 0.5 to 1.0 | An excellent assay suitable for HTS.[5] |
| 0 to 0.5 | A marginal assay, may be acceptable.[5] | ||
| < 0 | An unusable assay for HTS.[5] |
Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The IC50 values for known and experimental xanthine oxidase inhibitors are crucial for comparative analysis.
| Compound | IC50 (µM) | Assay Type |
| Allopurinol | 0.82 | Spectrophotometric[6] |
| Febuxostat | 0.02 | Spectrophotometric[6] |
| Quercetin | 2.92 | Spectrophotometric[6] |
| Rosmarinic Acid | Varies | Spectrophotometric[6] |
| Techtochrysin | Varies | Spectrophotometric[6] |
| Isoferulic Acid | Varies | Spectrophotometric[6] |
Signaling Pathway and Experimental Workflow
Xanthine Oxidase Metabolic Pathway
The following diagram illustrates the role of xanthine oxidase in the purine catabolism pathway.
Caption: Xanthine oxidase catalyzes the final two steps of purine breakdown.
High-Throughput Screening Workflow for Xanthine Oxidase Inhibitors
The diagram below outlines a typical workflow for a high-throughput screening campaign to identify novel xanthine oxidase inhibitors.
Caption: A generalized workflow for identifying and characterizing novel XO inhibitors.
Experimental Protocols
Absorbance-Based Xanthine Oxidase Inhibitor Screening Assay
This protocol is adapted for a 96-well plate format and measures the formation of uric acid, which has a characteristic absorbance at 293 nm.[7]
Materials:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine
-
Tris-HCl buffer (0.1 M, pH 7.5)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Allopurinol (positive control)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Enzyme Solution: Prepare a stock solution of xanthine oxidase in ice-cold Tris-HCl buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.1-0.2 U/mL.
-
Substrate Solution: Dissolve xanthine in 0.025 M NaOH to a stock concentration of 10 mM. Further dilute in Tris-HCl buffer to the desired final concentration (e.g., 0.32 mM).
-
Test Compounds and Controls: Prepare serial dilutions of test compounds and allopurinol in Tris-HCl buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup (per well):
-
Blank (No Enzyme): 224 µL Tris-HCl buffer + 80 µL Substrate Solution + 10 µL of solvent.
-
Negative Control (No Inhibitor): 214 µL Tris-HCl buffer + 80 µL Substrate Solution + 10 µL of solvent.
-
Positive Control: 214 µL Tris-HCl buffer + 80 µL Substrate Solution + 10 µL Allopurinol solution.
-
Test Compound: 214 µL Tris-HCl buffer + 80 µL Substrate Solution + 10 µL Test Compound solution.
-
-
Pre-incubation:
-
Add the buffer, substrate, and test compounds/controls to the wells of the 96-well plate.
-
Mix gently and pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the enzyme solution to each well (except the blank).
-
Immediately start monitoring the increase in absorbance at 293 nm in a microplate spectrophotometer thermostated at 37°C.
-
Take readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min) from the linear portion of the absorbance curve for each well.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rate of test compound / Rate of negative control)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Fluorescence-Based Xanthine Oxidase Inhibitor Screening Assay
This protocol utilizes a fluorogenic probe to detect the hydrogen peroxide (H₂O₂) produced during the xanthine oxidase reaction. This method is generally more sensitive than absorbance-based assays.[8][9]
Materials:
-
Xanthine Oxidase
-
Xanthine or Hypoxanthine
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Fluorescent Probe (e.g., Amplex Red or similar H₂O₂ sensor)
-
Horseradish Peroxidase (HRP)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Allopurinol (positive control)
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Enzyme Solution: Prepare a stock solution of xanthine oxidase in assay buffer. The final concentration should be optimized for the assay.
-
Substrate Solution: Prepare a stock solution of xanthine or hypoxanthine in assay buffer.
-
Detection Reagent Mix: Prepare a working solution containing the fluorescent probe and HRP in assay buffer according to the manufacturer's instructions. Protect this solution from light.
-
Test Compounds and Controls: Prepare serial dilutions of test compounds and allopurinol in assay buffer.
-
-
Assay Setup (per well, final volume 100 µL):
-
Add 50 µL of the test compound or control solution to the wells.
-
Add 25 µL of the enzyme solution.
-
Mix and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature or 37°C to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Immediately add 50 µL of the Detection Reagent Mix to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using an excitation wavelength of 520-550 nm and an emission wavelength of 585-595 nm.[8]
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [1 - (Fluorescence of test compound / Fluorescence of negative control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Disclaimer: These protocols provide a general framework. Optimization of reagent concentrations, incubation times, and other parameters may be necessary for specific experimental conditions and compound libraries. Always include appropriate positive and negative controls in every assay plate to ensure data quality and reliability.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. Z-factor - Wikipedia [en.wikipedia.org]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effec ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08011C [pubs.rsc.org]
- 7. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Oxypurinol Precipitation in Aqueous Solutions
For researchers, scientists, and drug development professionals, encountering unexpected precipitation of oxypurinol in aqueous solutions can be a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
This compound has limited solubility in aqueous solutions, particularly around neutral pH. Precipitation commonly occurs when the concentration of this compound exceeds its solubility limit under the specific experimental conditions. Factors influencing this include pH, temperature, the presence of co-solvents, and high concentrations of other solutes.
Q2: What is the best way to prepare a stock solution of this compound?
Due to its low aqueous solubility, it is recommended to first dissolve this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. A concentrated stock solution can be prepared in DMSO and then diluted into the aqueous buffer of choice.[1] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH. As a weak acid with a pKa of approximately 6.25, its solubility increases significantly in alkaline conditions (pH > 7).[2] In acidic to neutral solutions, it exists predominantly in its less soluble, non-ionized form.
Q4: Can temperature changes cause this compound to precipitate?
Yes, temperature can influence the solubility of this compound. While specific data is limited, for many compounds, solubility increases with temperature. Therefore, a decrease in temperature, such as moving a solution from a warmer incubator to room temperature, can lead to supersaturation and subsequent precipitation.
Q5: I've prepared my solution correctly, but it precipitated overnight. Why?
Aqueous solutions of this compound, even when initially clear, may not be stable over long periods.[1] Over time, the dissolved this compound can nucleate and crystallize out of solution. It is often recommended to prepare fresh aqueous solutions of this compound for daily use.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
If you observe immediate precipitation when diluting a DMSO stock of this compound into your aqueous buffer, consider the following:
-
Final Concentration: Your final this compound concentration may be too high for the chosen aqueous buffer and DMSO co-solvent percentage.
-
Mixing Technique: Rapid, localized high concentrations during dilution can initiate precipitation. Try adding the DMSO stock to the vortexing buffer to ensure rapid and thorough mixing.
-
Buffer Composition: High salt concentrations or the presence of other components in your buffer could be reducing the solubility of this compound.
Issue 2: Gradual Precipitation Over Time
For solutions that appear clear initially but precipitate over a few hours or overnight:
-
Solution Instability: As mentioned, aqueous this compound solutions can be unstable. Prepare solutions fresh before each experiment.
-
Temperature Fluctuations: Ensure a constant temperature is maintained during storage and handling.
-
pH Shift: If your experimental conditions involve a change in pH over time, this could be the cause of precipitation.
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ~3 mg/mL[1] | A common solvent for preparing stock solutions. |
| 1 N NaOH | 50 mg/mL[3] | Demonstrates high solubility in strong alkaline conditions. |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL[1] | Represents a typical final concentration in an aqueous buffer with a co-solvent. |
| Water (Predicted) | 4.58 mg/mL[2] | Predicted value; actual solubility may vary with conditions. |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 152.11 g/mol | DrugBank Online |
| pKa (Strongest Acidic) | 6.25 | DrugBank Online[2] |
| pKa (Strongest Basic) | 2.09 | DrugBank Online[2] |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound in a suitable container.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., 3 mg/mL).
-
Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved. Purging the DMSO with an inert gas before use can help prevent oxidation.[1]
-
Storage: Store the stock solution at -20°C in a tightly sealed, light-resistant container.
Protocol 2: Kinetic Solubility Assessment
This protocol provides a general method to assess the kinetic solubility of this compound in your specific aqueous buffer.
-
Prepare a serial dilution of your this compound DMSO stock solution in a 96-well plate.
-
Add your aqueous buffer to each well to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Incubate the plate at the desired experimental temperature for a set period (e.g., 2 hours).
-
Analyze for precipitation using a plate reader to measure light scattering (nephelometry) or by visual inspection. The highest concentration that remains clear is an indication of the kinetic solubility.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Relationship between pH and this compound ionization and solubility.
References
Technical Support Center: Optimizing Oxypurinol Dosage for In Vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the effective use of oxypurinol and its prodrug, allopurinol, in preclinical animal models. The following FAQs, troubleshooting guides, and experimental protocols are designed to address common challenges and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it the focus of these studies?
A1: this compound is the primary active metabolite of allopurinol, a drug widely used to treat hyperuricemia (high uric acid levels) and gout.[1] When allopurinol is administered, it is rapidly converted to this compound, which has a much longer half-life (around 13-18 hours in humans compared to about 1 hour for allopurinol).[1][2][3] This longer duration of action means that this compound is responsible for most of the therapeutic effect, which it achieves by inhibiting the enzyme xanthine oxidase.[2][4][5] Therefore, understanding and optimizing this compound levels is critical for the efficacy of the treatment.
Q2: Should I administer allopurinol or this compound directly in my animal study?
A2: The choice depends on your experimental goals.
-
Allopurinol: Administering allopurinol is the most common approach as it mimics the clinical use in humans.[1] It is metabolized in vivo to this compound.[2] This route is ideal for studying the overall therapeutic effect, including the metabolism of the prodrug.
-
This compound: Direct administration of this compound can also be effective and allows for more precise control over the circulating levels of the active compound, bypassing the metabolic conversion step.[6] This can be useful for mechanistic studies or in models where metabolic pathways may be altered.
Q3: What are the recommended starting doses for allopurinol and this compound in rodents?
A3: Doses can vary significantly based on the animal model, the method of hyperuricemia induction, and the desired therapeutic effect. Always begin with a literature search for your specific model. A general starting point is to conduct a pilot study with a range of doses. For rats, the minimal toxic dose of allopurinol administered intraperitoneally has been observed to be between 10 and 30 mg/kg/day.[7] In mouse models of renal injury, intraperitoneal this compound doses of 25-50 mg/kg have been shown to be protective.[6]
Q4: What is the most appropriate route of administration for my study?
A4: The route of administration affects the bioavailability and pharmacokinetics of the compound. Common routes for rodent studies include:
-
Oral (PO / Gavage): This route is clinically relevant for allopurinol.[8] It is useful for chronic dosing studies but can have variability due to first-pass metabolism and absorption.[9]
-
Intraperitoneal (IP): IP injections bypass first-pass metabolism, leading to higher bioavailability and more consistent plasma concentrations. This route is frequently used in preclinical studies to ensure reliable dosing.[7]
-
Intravenous (IV): IV administration provides 100% bioavailability and immediate systemic exposure, making it the gold standard for pharmacokinetic studies.[10][11] However, it can be technically challenging for repeated dosing.
-
Subcutaneous (SC): SC injections can provide a slower, more sustained release of the compound compared to IP or IV routes.
Q5: How should I prepare allopurinol or this compound for administration?
A5: Allopurinol and this compound are often poorly soluble in water. For oral gavage or IP/SC injections, they are typically prepared as a suspension in a vehicle like 1% sodium carboxymethyl cellulose (Na-CMC) or polyethylene glycol (PEG).[8][9] It is crucial to ensure the suspension is homogenous before each administration to guarantee accurate dosing. Always prepare fresh solutions or suspensions unless stability data indicates otherwise.
Troubleshooting Guide
Issue 1: No significant reduction in serum uric acid levels.
-
Possible Cause: Insufficient Dose. The dose may be too low for your specific animal model or the severity of the induced hyperuricemia.
-
Solution: Perform a dose-response study to determine the minimum effective dose. Increase the dose incrementally while monitoring for efficacy and toxicity.[12]
-
-
Possible Cause: Poor Bioavailability. If using oral administration, absorption may be poor or inconsistent.[9]
-
Solution: Switch to an administration route with higher bioavailability, such as intraperitoneal (IP) injection, to ensure the compound reaches systemic circulation.
-
-
Possible Cause: Ineffective Hyperuricemia Model. The method used to induce high uric acid may be suboptimal or may have resolved spontaneously.
-
Solution: Confirm that your model (e.g., potassium oxonate-induced) is consistently producing elevated uric acid levels at the time of drug administration.[13]
-
Issue 2: Animals show signs of toxicity (e.g., weight loss, lethargy, increased BUN/creatinine).
-
Possible Cause: Dose is too high. this compound is cleared by the kidneys, and high doses can lead to accumulation and toxicity, particularly renal toxicity.[4][7]
-
Possible Cause: Impaired Pyrimidine Metabolism (Mice). In mice, allopurinol has been shown to cause renal toxicity by interfering with pyrimidine metabolism.[14]
-
Solution: If working with mice and observing renal toxicity, consider co-administration of uridine, which has been shown to ameliorate this specific toxic effect.[14]
-
Issue 3: High variability in results between individual animals.
-
Possible Cause: Inconsistent Administration. Improper or inconsistent technique, especially with oral gavage or injections, can lead to significant variations in the actual dose delivered.
-
Solution: Ensure all personnel are thoroughly trained in the administration techniques being used.[15] For suspensions, ensure the mixture is vortexed immediately before drawing each dose.
-
-
Possible Cause: Non-linear Pharmacokinetics. At higher doses, the metabolic enzymes that process allopurinol and the transporters that clear this compound can become saturated.[9]
-
Solution: Be aware that this can lead to disproportionate increases in drug exposure with dose increases. If high variability is observed at higher doses, consider using a lower dose or measuring plasma this compound concentrations to correlate with the therapeutic effect.[16]
-
Data Summary Tables
Table 1: Pharmacokinetic Parameters of Allopurinol and its Metabolite this compound
| Compound | Species | Parameter | Value | Reference |
|---|---|---|---|---|
| Allopurinol | Human | Oral Bioavailability | ~79% | [1] |
| Human | Elimination Half-life | ~1.2 hours | [1] | |
| Rat | Metabolism | To this compound | [2] | |
| This compound | Human | Elimination Half-life | ~23.3 hours | [1][3] |
| Human | Primary Clearance | Renal (Kidney) | [1][4] |
| | Rat | Elimination | Saturated at high doses |[9] |
Table 2: Example Doses of Allopurinol/Oxypurinol Used in Rodent Studies
| Compound | Species | Route | Dose | Experimental Context | Reference |
|---|---|---|---|---|---|
| Allopurinol | Rat | IP | 10-100 mg/kg/day | Toxicity Study | [7] |
| Allopurinol | Rat | Oral Gavage | 10 mL/kg volume | Hyperuricemia Model | [8] |
| Allopurinol | Tree Shrew | IP | 4-30 mg/kg | Hyperuricemia Model | [13] |
| this compound | Mouse | IP | 25-50 mg/kg | Renal Ischemia/Reperfusion |[6] |
Table 3: Common Administration Routes and Recommended Volumes for Rodents
| Route | Max Volume (Mouse) | Max Volume (Rat) | Advantages | Disadvantages |
|---|---|---|---|---|
| Oral (Gavage) | ~0.5 mL (10 mL/kg) | ~5 mL (10 mL/kg) | Clinically relevant, suitable for chronic dosing.[15][17] | Risk of user error, first-pass metabolism.[9] |
| Intraperitoneal (IP) | ~0.5 mL (10 mL/kg) | ~5 mL (10 mL/kg) | High bioavailability, rapid absorption.[17][18] | Not clinically relevant for oral drugs, risk of organ puncture. |
| Intravenous (IV) | ~0.25 mL (5 mL/kg) | ~2.5 mL (5 mL/kg) | 100% bioavailability, precise dose delivery.[15][17] | Technically difficult, requires restraint, not ideal for repeat dosing. |
| Subcutaneous (SC) | ~0.5 mL | ~5 mL | Simple, allows for slower absorption.[15][18] | Slower onset, potential for local irritation. |
Detailed Experimental Protocols
Protocol 1: Induction of Hyperuricemia in Rats
This protocol is adapted from models using uricase inhibitors to induce hyperuricemia.
-
Animal Acclimatization: Allow male Sprague-Dawley or Wistar rats (200-250g) to acclimate to the facility for at least 7 days with free access to standard chow and water.[8]
-
Inducing Agent Preparation: Prepare a suspension of Potassium Oxonate at the desired concentration (e.g., 250 mg/kg) in a vehicle such as 1% CMC-Na.
-
Induction: Administer the potassium oxonate suspension via oral gavage or IP injection. Hyperuricemia typically develops within a few hours.
-
Baseline Measurement: Collect a baseline blood sample prior to induction to measure normal uric acid levels. Collect another sample 2-4 hours post-induction to confirm hyperuricemia before administering the test compound.
Protocol 2: Preparation and Administration of Allopurinol
-
Vehicle Preparation: Prepare a sterile 1% (w/v) solution of sodium carboxymethyl cellulose (Na-CMC) in deionized water.
-
Suspension Preparation: Weigh the required amount of allopurinol powder. Add a small amount of the 1% Na-CMC vehicle to create a paste. Gradually add the remaining vehicle while stirring or sonicating to create a homogenous suspension at the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 10 mL/kg volume).
-
Administration (Oral Gavage):
-
Gently restrain the rat.
-
Vortex the suspension immediately before drawing the required volume into a syringe fitted with a proper-sized, ball-tipped gavage needle.
-
Carefully insert the needle into the esophagus and deliver the dose directly to the stomach.[15]
-
-
Administration (Intraperitoneal Injection):
-
Properly restrain the rat, exposing the abdomen.
-
Vortex the suspension and draw the required volume into a sterile syringe with an appropriate gauge needle (e.g., 23-25G).
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[17] Aspirate to ensure no blood vessel or organ has been punctured, then inject the suspension.
-
Protocol 3: Sample Collection and Analysis
-
Blood Collection: Collect blood samples (approx. 200-300 µL) at predetermined time points (e.g., pre-dose, and 2, 4, 8, 24 hours post-dose) via tail vein or saphenous vein.
-
Serum/Plasma Preparation: Allow blood to clot (for serum) or collect in tubes with an anticoagulant like EDTA (for plasma). Centrifuge at ~2000 x g for 15 minutes at 4°C and collect the supernatant. Store samples at -80°C until analysis.
-
Uric Acid Analysis: Measure serum or plasma uric acid concentrations using a commercially available colorimetric assay kit or an automated biochemical analyzer.
-
This compound Analysis: Quantify plasma this compound concentrations using a validated analytical method such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic assessments.[16]
Mandatory Visualizations
References
- 1. ClinPGx [clinpgx.org]
- 2. Xanthine oxidase and aldehyde oxidase contribute to allopurinol metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of this compound in people with gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxipurinol - Wikipedia [en.wikipedia.org]
- 5. sydpath.com.au [sydpath.com.au]
- 6. This compound protects renal ischemia/reperfusion injury via heme oxygenase-1 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allopurinol toxicity: its toxic organ-specificity between the liver and the kidney in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. uh-ir.tdl.org [uh-ir.tdl.org]
- 10. Bioavailability and pharmacokinetics of intravenously and orally administered allopurinol in healthy beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of two diets on pharmacokinetic parameters of allopurinol and this compound in healthy beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allopurinol induces renal toxicity by impairing pyrimidine metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. researchgate.net [researchgate.net]
- 17. google.com [google.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Oxypurinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of oxypurinol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[4][5] In the analysis of this compound, endogenous components of biological samples are the primary cause of these effects.[6]
Q2: What are the common causes of ion suppression for this compound?
A2: Ion suppression in this compound analysis is often caused by phospholipids from plasma or serum samples, which can co-elute with the analyte and compete for ionization in the MS source.[6] Other endogenous matrix components can also contribute to this phenomenon.[7][8] The choice of ionization technique can also play a role; electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5][7]
Q3: How can I assess the presence and extent of matrix effects in my this compound assay?
A3: The most common method to evaluate matrix effects is the post-extraction spike method.[1] This involves comparing the response of this compound spiked into an extracted blank matrix sample to the response of this compound in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[9]
Another technique is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column.[5] A blank matrix extract is then injected onto the column. Any dip in the constant signal at the retention time of interfering components indicates ion suppression.[5]
Troubleshooting Guide
Problem 1: Significant ion suppression is observed for this compound.
Solution:
-
Optimize Sample Preparation: The most effective way to mitigate matrix effects is to improve the sample cleanup process to remove interfering endogenous components.[1][6]
-
Protein Precipitation (PPT): While a simple and common technique, it may not be sufficient to remove all interfering substances.[6][9][10] Using acetonitrile for precipitation is a frequently employed method.[10][11][12]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[13][14] Ethyl acetate is a commonly used solvent for extracting this compound.[13][14]
-
Solid-Phase Extraction (SPE): SPE can offer more selective removal of interferences compared to PPT and LLE.[6]
-
-
Chromatographic Separation: Modify your LC method to chromatographically separate this compound from the co-eluting matrix components.
-
Column Chemistry: Consider using a different column chemistry. For the highly polar this compound, hydrophilic interaction liquid chromatography (HILIC) columns can provide better retention and separation from non-polar interferences compared to traditional reversed-phase columns.[13][15]
-
Mobile Phase Gradient: Adjusting the gradient elution profile can help to resolve this compound from interfering peaks.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.[16][17] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification.[16] For this compound, commercially available stable isotope-labeled versions such as this compound-¹³C,¹⁵N₂ can be used.[18][19]
Problem 2: Poor recovery of this compound during sample extraction.
Solution:
-
Optimize Extraction Solvent: If using LLE, experiment with different organic solvents or solvent mixtures to improve the partitioning of this compound from the aqueous matrix.
-
Adjust pH: The pH of the sample can significantly impact the extraction efficiency of ionizable compounds like this compound. Adjusting the pH of the sample prior to extraction can improve recovery.[6]
-
Evaluate SPE Sorbent: If using SPE, ensure the chosen sorbent and wash/elution conditions are appropriate for the physicochemical properties of this compound.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation [9]
-
To 100 µL of plasma sample, add an appropriate amount of internal standard (e.g., allopurinol-d2).
-
Add 1.0% formic acid in acetonitrile to precipitate the proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction [13][14]
-
To a 0.5 mL aliquot of plasma or urine, add the internal standard.
-
Add an appropriate volume of ethyl acetate.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from published methods for this compound analysis.
Table 1: Extraction Recovery of this compound
| Matrix | Extraction Method | Recovery (%) | Reference |
| Human Plasma | Protein Precipitation | 70 - 80 | [10][11] |
| Human Plasma | Protein Precipitation | 87.18 - 89.47 | [9] |
Table 2: Matrix Effect Evaluation for this compound
| Matrix | Internal Standard | IS-Normalized Matrix Factor | Reference |
| Human Plasma | Allopurinol-d2 | 1.003 - 1.030 | [9][20] |
Visualizations
Workflow for Overcoming Matrix Effects
Caption: A logical workflow for identifying and mitigating matrix effects.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous analysis of allopurinol and this compound using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, this compound and lesinurad in rat plasma: Application to pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of allopurinol and this compound in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct injection analysis of this compound and metformin in wastewater by hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cerilliant.com [cerilliant.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
Improving the stability of oxypurinol stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of oxypurinol stock solutions. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound to prepare a stock solution?
A1: this compound has low solubility in aqueous solutions. The recommended procedure is to first dissolve it in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions of this compound. For a 10 mM stock solution in DMSO, you can dissolve approximately 1.52 mg of this compound in 1 mL of DMSO; sonication may be required to fully dissolve the compound.[1] Another option for solubilization is 1 M sodium hydroxide (NaOH).[2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, it is recommended to aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][4] Store these aliquots at low temperatures. While specific long-term quantitative stability data in common laboratory solvents is limited in published literature, general guidelines from suppliers suggest the following:
| Storage Temperature | Recommended Duration | Solvent |
| -20°C | Up to 1 month | DMSO |
| -80°C | Up to 6 months | DMSO |
For aqueous solutions, it is generally not recommended to store them for more than one day.
Q3: Can I store my this compound stock solution at room temperature?
A3: It is not recommended to store this compound stock solutions at room temperature for extended periods. While some compounds in DMSO may be stable for a short time, the risk of degradation increases significantly. For long-term storage, freezing at -20°C or -80°C is crucial to maintain the integrity of the compound.
Q4: My this compound precipitated out of my aqueous working solution. What should I do?
A4: Precipitation of this compound in aqueous buffers is a common issue due to its low water solubility. To address this, ensure that the final concentration of the organic solvent (like DMSO) from your stock solution is kept low in the final aqueous solution, typically below 0.5% for cell-based assays, to minimize both toxicity and precipitation.[4] If precipitation occurs, you can try to redissolve the compound by gentle warming or sonication. However, it is best to prepare fresh aqueous working solutions from your frozen stock solution immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | The concentration of this compound may be too high for the solvent, or the solution may have been frozen and thawed multiple times. | Gently warm the solution and sonicate to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a slightly lower concentration. Always aliquot stock solutions to minimize freeze-thaw cycles.[3][4] |
| Color change in the stock solution (e.g., turning yellow) | This may indicate degradation of the compound or the solvent. | Discard the solution and prepare a fresh stock solution using high-purity, anhydrous DMSO. Ensure proper storage conditions are maintained. |
| Inconsistent experimental results | This could be due to inaccurate concentration of the stock solution, degradation of this compound, or variability in preparing working solutions. | Verify the concentration of your stock solution using a spectrophotometer or HPLC. Prepare fresh working solutions for each experiment. If degradation is suspected, perform a stability study as outlined in the experimental protocols below. |
| Difficulty dissolving this compound powder | This compound can be challenging to dissolve, especially at higher concentrations. | Use sonication to aid dissolution in DMSO.[1] For aqueous solutions, first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Weigh out 1.521 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution briefly to mix.
-
Place the tube in a sonicator bath and sonicate until the this compound is completely dissolved.
-
Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of an this compound stock solution. The specific parameters may need to be optimized for your HPLC system.
1. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of a buffer (e.g., 20 mM sodium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile) in a 98:2 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
2. Sample Preparation for Stability Study:
-
Prepare a fresh 10 mM this compound stock solution in DMSO.
-
Dilute the stock solution with the mobile phase to a working concentration within the linear range of the assay (e.g., 10 µg/mL). This is your "time zero" sample.
-
Store aliquots of the stock solution at the desired storage conditions (e.g., room temperature, 4°C, -20°C, and -80°C).
-
At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), thaw an aliquot from each storage condition.
-
Dilute the thawed stock solution to the same working concentration as the "time zero" sample using the mobile phase.
-
Analyze the samples by HPLC.
3. Data Analysis:
-
Calculate the peak area of the this compound peak at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the "time zero" sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time Zero) * 100
-
A solution is generally considered stable if the percentage of the initial compound remaining is ≥90%.
4. Forced Degradation Study (for Method Validation): To ensure the HPLC method is "stability-indicating," a forced degradation study should be performed on a sample of this compound. This demonstrates that any degradation products do not interfere with the quantification of the parent compound.
-
Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH and heat at 60°C.
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Heat the solid this compound powder at a temperature below its melting point.
-
Photolytic Degradation: Expose the this compound solution to UV light.
Analyze the stressed samples by HPLC to confirm that the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Metabolic conversion of allopurinol to its active metabolite, this compound.
Caption: Experimental workflow for assessing the stability of this compound stock solutions.
References
Addressing interference from allopurinol in oxypurinol assays
Welcome to the technical support center for the analysis of allopurinol and its active metabolite, oxypurinol. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when measuring this compound in the presence of allopurinol?
The main analytical challenge is not typically a direct spectral interference, but rather the need for a method that can accurately and simultaneously quantify two structurally similar compounds with differing polarities and concentrations in complex biological matrices like plasma and urine. Allopurinol is rapidly metabolized to this compound, which has a much longer half-life.[1] Therefore, an assay must be sensitive enough to detect lower concentrations of the parent drug, allopurinol, while also being robust enough to quantify the higher concentrations of the metabolite, this compound, without saturation.
Q2: Which analytical methods are recommended for the simultaneous analysis of allopurinol and this compound to avoid interference?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity, which minimizes the risk of interference from endogenous matrix components or other drugs.[2][3][4] High-performance liquid chromatography with UV detection (HPLC-UV) is also a viable and widely used method, though it may be less sensitive than LC-MS/MS and requires careful optimization of chromatographic conditions to ensure adequate separation of the analytes from other UV-absorbing compounds.[5][6]
Q3: Can I use a simple UV spectrophotometric assay to measure this compound?
Simple UV spectrophotometry is not recommended for the quantification of this compound in biological samples. This method lacks the specificity to distinguish this compound from allopurinol and other endogenous compounds that absorb UV light at a similar wavelength, leading to significant interference and inaccurate results. Chromatographic separation prior to detection is essential.
Q4: What are common sources of interference in HPLC-UV methods for this compound analysis?
In HPLC-UV analysis, interference can arise from:
-
Co-eluting endogenous compounds: Purine-like compounds naturally present in biological samples can have similar retention times and UV absorbance as allopurinol and this compound.[5]
-
Co-administered drugs: Other medications taken by the subject may interfere with the assay.[5]
-
Poor chromatographic resolution: Inadequate separation between allopurinol and this compound peaks can lead to inaccurate quantification of both analytes.
Q5: How can matrix effects in LC-MS/MS analysis be minimized?
Matrix effects, which are the suppression or enhancement of ionization of the analytes by co-eluting matrix components, can be mitigated by:
-
Efficient sample preparation: Techniques like protein precipitation followed by liquid-liquid extraction or solid-phase extraction can effectively clean up the sample.[3][7]
-
Use of a stable isotope-labeled internal standard: An internal standard that co-elutes with the analyte and experiences similar matrix effects can compensate for variations in ionization.[2]
-
Optimizing chromatographic conditions: Achieving good separation of the analytes from the bulk of the matrix components can reduce ion suppression.
Troubleshooting Guides
Issue 1: Poor Peak Resolution Between Allopurinol and this compound in HPLC-UV
| Possible Cause | Troubleshooting Step |
| Incorrect mobile phase composition or pH. | Adjust the mobile phase composition and pH. For reversed-phase HPLC, modifying the organic solvent ratio or the pH of the aqueous buffer can significantly impact the retention and separation of these polar compounds. For example, a mobile phase of sodium acetate at pH 4.5 has been used successfully.[5] |
| Inappropriate column chemistry. | Ensure the use of a suitable column. C18 and RP-8 columns are commonly used for the separation of allopurinol and this compound.[4][6][8] |
| Suboptimal flow rate. | Optimize the flow rate. A lower flow rate can sometimes improve resolution, although it will increase the run time. |
Issue 2: Inaccurate Quantification or High Variability in LC-MS/MS Results
| Possible Cause | Troubleshooting Step |
| Matrix effects (ion suppression or enhancement). | Develop a robust sample preparation method to remove interfering substances. Protein precipitation is a simple and common method.[2][4] Evaluate the matrix effect by post-column infusion experiments and consider using a more effective extraction technique if necessary. |
| Improper selection of internal standard. | Use a stable isotope-labeled internal standard (e.g., allopurinol-d2) for the most accurate correction of matrix effects and variability in extraction and injection.[2] If a stable isotope-labeled standard is unavailable, a structural analog that behaves similarly during extraction and ionization can be used.[4] |
| Suboptimal mass spectrometer settings. | Optimize the mass spectrometer parameters, including ionization mode (positive or negative), collision energy, and MRM transitions for both allopurinol and this compound to ensure maximum sensitivity and specificity. |
Experimental Protocols
Protocol 1: Simultaneous Analysis of Allopurinol and this compound in Human Plasma by LC-MS/MS[2]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard (e.g., allopurinol-d2).
-
Add 1.0% formic acid in acetonitrile to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Hypersil Gold (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% formic acid-acetonitrile (98:2, v/v)
-
Flow Rate: Not specified, but a split of the eluant was directed to the ion source at 150 µL/min.
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Allopurinol: m/z 137.0 → 109.9
-
This compound: m/z 153.1 → 136.0
-
Allopurinol-d2 (IS): m/z 139.0 → 111.9
-
-
Quantitative Data Summary
The following tables summarize the performance characteristics of various published methods for the quantification of allopurinol and this compound.
Table 1: LC-MS/MS Method Performance
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Allopurinol | Human Plasma | 60.0 - 6000 | 60.0 | [2] |
| This compound | Human Plasma | 80.0 - 8000 | 80.0 | [2] |
| Allopurinol | Human Plasma | 10 - 10,000 | 10 | [4] |
| This compound | Human Plasma | 10 - 10,000 | 10 | [4] |
| Allopurinol | Human Plasma | 50 - 5000 | 50 | [3] |
| This compound | Human Plasma | 50 - 5000 | 50 | [3] |
Table 2: HPLC-UV Method Performance
| Analyte | Matrix | Linearity Range (mg/L) | LLOQ (mg/L) | Reference |
| Allopurinol | Human Serum | 0.5 - 10 | 0.5 | [5] |
| This compound | Human Serum | 1 - 40 | 1 | [5] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of allopurinol to this compound.
Caption: General workflow for LC-MS/MS analysis of allopurinol and this compound.
Caption: Troubleshooting logic for inaccurate this compound assay results.
References
- 1. arch.ies.gov.pl [arch.ies.gov.pl]
- 2. Simultaneous analysis of allopurinol and this compound using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of allopurinol and this compound in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative liquid chromatography of allopurinol and this compound in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of sample preparation for oxypurinol quantification in urine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the sample preparation of urine for oxypurinol quantification.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for collecting and storing urine samples for this compound analysis?
A1: For reliable quantification, urine samples should be collected in clean containers. If analysis cannot be performed within a few hours, samples should be frozen as soon as possible after collection and sent to the laboratory in a frozen state.[1] It is recommended to wait 5 to 6 days after starting or changing allopurinol therapy to reach a steady state before collecting samples for analysis.[1]
Q2: How stable is this compound in urine samples?
A2: this compound has demonstrated stability in urine through at least three freeze-thaw cycles.[2] It is also stable when stored at room temperature for up to six hours.[2] For longer-term storage, freezing is the recommended method to maintain sample integrity.
Q3: What are the common sample preparation techniques for this compound in urine?
A3: Common techniques range from simple dilution to more complex extraction methods. These include:
-
Dilute-and-Shoot: This involves simply diluting the urine sample with a solvent (often the mobile phase or a protein-precipitating solvent like acetonitrile/methanol) before injection. This method is fast but can be susceptible to matrix effects.[2]
-
Protein Precipitation (PPT): While urine has lower protein content than plasma, PPT can be used to remove proteins and other macromolecules. It is a simple and generic method for sample clean-up.[3][4]
-
Liquid-Liquid Extraction (LLE): LLE uses a solvent (like ethyl acetate) to extract this compound from the aqueous urine matrix, leaving many interferences behind.[5]
-
Solid-Phase Extraction (SPE): SPE is a highly selective technique that can effectively purify and concentrate this compound from complex matrices like urine, leading to cleaner extracts and reduced ion suppression in mass spectrometry.[6]
Troubleshooting Guide
Q4: I am experiencing low recovery of this compound. What are the potential causes and solutions?
A4: Low recovery is a common issue in solid-phase extraction (SPE) and other extraction methods.[7][8] The causes can be traced to several steps in the workflow.
Potential Causes & Solutions:
-
Improper SPE Cartridge Conditioning/Equilibration:
-
Analyte Breakthrough During Sample Loading:
-
Cause: The sample loading flow rate might be too fast, or the cartridge may be overloaded.[6] An inappropriate sample pH can also prevent the analyte from being retained effectively.[9]
-
Solution: Decrease the sample loading flow rate to around 1 mL/min to allow for proper interaction between this compound and the sorbent.[6][10] If overloading is suspected, use a larger SPE cartridge or one with a higher loading capacity.[6] Adjust the sample pH to ensure optimal retention of this compound.
-
-
Analyte Loss During Washing Step:
-
Incomplete Elution:
-
Cause: The elution solvent may be too weak to displace the this compound from the sorbent. Secondary interactions between the analyte and the sorbent can also lead to incomplete elution.[7]
-
Solution: Increase the strength or volume of the elution solvent.[7] Consider adding a modifier to the elution solvent to disrupt any secondary interactions.
-
Q5: My results show poor reproducibility. How can I troubleshoot this?
A5: Poor reproducibility can stem from inconsistencies in the sample preparation process or issues with the analytical instrument.[7][8]
Potential Causes & Solutions:
-
Inconsistent Sample Processing:
-
Cause: Variations in incubation times, solvent volumes, flow rates, or drying steps between samples.
-
Solution: Strictly adhere to the validated protocol for every sample. Using an automated SPE system can significantly improve reproducibility.
-
-
Variable Matrix Effects:
-
Cause: The composition of urine can vary significantly between individuals and collections, leading to inconsistent ion suppression or enhancement in LC-MS analysis.
-
Solution: Improve the sample cleanup method to remove more matrix components. Using a stable isotope-labeled internal standard that co-elutes with this compound can help compensate for variable matrix effects.
-
-
Analytical System Issues:
-
Cause: Problems with the autosampler, detector, or sample carryover can all lead to poor reproducibility.[8]
-
Solution: Verify the analytical system's performance by repeatedly injecting a known standard to check for injection reproducibility and by injecting a high concentration standard followed by a blank to check for carryover.[8]
-
Q6: How can I identify and mitigate matrix effects in my LC-MS/MS analysis?
A6: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS analysis of complex biological samples like urine.[11]
Identification & Mitigation Strategies:
-
Identification: Matrix effects can be assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.[12]
-
Mitigation:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove interfering matrix components.[11]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for retaining and separating highly polar compounds like this compound.[2][13]
-
Use an Internal Standard: A stable isotope-labeled internal standard is the preferred method for correcting matrix effects, as it behaves nearly identically to the analyte during extraction and ionization.
-
Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components, thereby lessening their effect.[2]
-
Quantitative Data Summary
The following tables summarize quantitative data from various validated methods for this compound quantification.
Table 1: Performance of Different Sample Preparation Methods
| Method Type | Sample Volume | Recovery (%) | LLOQ (µg/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Reference |
| Dilution (Acetonitrile/Methanol) | 50 µL | Not Reported | 0.01 (10 mg/L as stated in paper) | < 11.2% | < 11.2% | [2] |
| Protein Precipitation | 100 µL | 87.2 - 89.5 | 0.08 | < 3.15% | < 2.5% | [3] |
| Liquid-Liquid Extraction | 500 µL | Not Reported | 1.0 | ≤ 9.6% | ≤ 9.6% | [5] |
Note: LLOQ values were converted to µg/mL for consistency where necessary. Precision values represent the range reported in the studies.
Experimental Protocols & Workflows
Detailed Protocol: Dilution Method for Urine Sample Preparation
This protocol is based on the method described by Stocker et al. (2010).[2]
-
Sample Thawing: Allow frozen urine samples to thaw completely at room temperature.
-
Vortexing: Vortex the thawed samples to ensure homogeneity.
-
Aliquoting: Transfer 50 µL of the urine sample into a clean microcentrifuge tube.
-
Dilution & Precipitation: Add 2 mL of a precipitating solution (acetonitrile/methanol/water at a 95/2/3 v/v ratio) containing the internal standard (e.g., 8-methylxanthine at 1.5 mg/L).
-
Vortexing: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes to pellet any precipitated material.
-
Supernatant Transfer: Carefully transfer an aliquot of the clear supernatant to an HPLC vial.
-
Injection: Inject a small volume (e.g., 2 µL) into the LC-MS/MS system for analysis.
Visualizing the Workflow
The following diagrams illustrate the experimental and troubleshooting workflows.
Caption: High-level workflow for this compound quantification in urine.
Caption: Step-by-step process for Solid-Phase Extraction (SPE).
Caption: Decision tree for troubleshooting low recovery in SPE.
References
- 1. sydpath.com.au [sydpath.com.au]
- 2. Measurement of urinary this compound by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous analysis of allopurinol and this compound using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of allopurinol and this compound in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. hawach.com [hawach.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. specartridge.com [specartridge.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. journals.plos.org [journals.plos.org]
- 13. Direct injection analysis of this compound and metformin in wastewater by hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Resolution of Oxypurinol and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of oxypurinol and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key metabolites of allopurinol that I should consider in my chromatographic analysis?
A1: The primary and most active metabolite of allopurinol is this compound.[1][2] Other significant metabolites that can be formed include allopurinol-1-riboside, this compound-1-riboside, and this compound-7-riboside.[3][4] The formation of these riboside metabolites can occur through the action of enzymes such as purine nucleoside phosphorylase (PNP) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3][4]
Q2: What are the most common chromatographic techniques used for the analysis of this compound and its metabolites?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis of this compound and its parent compound, allopurinol.[1][5][6][7][8] Additionally, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for higher sensitivity and selectivity, particularly in complex biological matrices like plasma and urine.[1][9]
Q3: Why is the pH of the mobile phase so critical for the separation of this compound and allopurinol?
A3: The pH of the mobile phase is a crucial parameter because both allopurinol and this compound are ionizable compounds.[10][11][12] Their retention behavior and peak shape are highly dependent on their ionization state.[10][11] Operating at a pH that is at least two units away from the pKa of the analytes helps to ensure that they are in a single, non-ionized form, which generally leads to better retention and peak symmetry on reversed-phase columns.[11][12] For instance, using an acidic mobile phase (e.g., pH 4.5) can improve the separation and resolution of these compounds.[6][7]
Q4: What type of HPLC column is generally recommended for this compound analysis?
A4: C18 columns are the most frequently recommended stationary phases for the separation of this compound and allopurinol.[1][13][14] Other reversed-phase columns, such as C8 and phenyl columns, have also been used, but C18 columns often provide the best balance of retention and selectivity for these analytes.[1] The choice of a specific C18 column can still influence the separation, so it is advisable to screen a few different brands or phases during method development.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound and its metabolites, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Secondary Interactions: Interaction of basic analytes with acidic silanol groups on the silica-based column packing material. | - Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to suppress the ionization of silanol groups.[1][5] - Employ an end-capped column to minimize the number of accessible silanol groups. - Consider using a column with a different stationary phase chemistry. |
| 2. Inappropriate Mobile Phase pH: The mobile phase pH is too close to the pKa of the analytes, causing the presence of both ionized and non-ionized forms. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound and allopurinol.[11][12] An acidic pH is generally preferred for reversed-phase separation of these compounds.[6][7] | |
| Poor Resolution | 1. Insufficient Separation: Co-elution or partial overlap of this compound, allopurinol, and other metabolites. | - Optimize Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer.[1] Increasing the aqueous portion can increase retention and potentially improve separation.[1] - Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity. - Adjust Mobile Phase pH: Small changes in pH can significantly impact selectivity between ionizable compounds.[10][11] |
| 2. Inadequate Column Efficiency: Broad peaks leading to poor separation. | - Use a column with a smaller particle size (e.g., 3.5 µm or sub-2 µm) to increase efficiency. - Ensure the column is not old or degraded. - Optimize the flow rate. | |
| Inconsistent Retention Times | 1. Mobile Phase Instability: The pH of the mobile phase is not stable or is poorly buffered. | - Use a buffer in the mobile phase, especially when operating near the pKa of the analytes. Ensure the buffer concentration is adequate (typically 10-25 mM). - Prepare fresh mobile phase daily. |
| 2. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | - Allow sufficient time for the column to equilibrate before starting the analysis, especially when changing mobile phase composition. | |
| 3. Temperature Fluctuations: Changes in ambient temperature can affect retention times. | - Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: High-Resolution Separation of Allopurinol and this compound using RP-HPLC with UV Detection
This protocol is adapted from a method developed for the quantification of allopurinol and this compound in human serum.[6][7]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Sample Preparation (Human Serum):
-
To 200 µL of serum, add an internal standard (e.g., acyclovir).
-
Add 50 µL of 1 M HCl and vortex.
-
Add 3 mL of dichloromethane, vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the aqueous (upper) layer to a clean tube.
-
Inject the aqueous layer into the HPLC system.
-
Protocol 2: Sensitive Analysis of Allopurinol and this compound by LC-MS/MS
This protocol is based on a validated method for the simultaneous determination of allopurinol and this compound in human plasma.[1]
-
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Sample Preparation (Human Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., allopurinol-d2).
-
Add 300 µL of acetonitrile containing 1% formic acid for protein precipitation.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Inject a portion of the supernatant into the LC-MS/MS system.
-
Visualizations
Allopurinol Metabolic Pathway
Caption: Metabolic pathway of allopurinol to this compound and its riboside metabolites.
General Experimental Workflow for this compound Analysis
Caption: A generalized workflow for the analysis of this compound from biological samples.
Logical Relationship for Troubleshooting Poor Resolution
Caption: Troubleshooting logic for addressing poor chromatographic resolution.
References
- 1. Simultaneous analysis of allopurinol and this compound using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allopurinol - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. On the metabolism of allopurinol. Formation of allopurinol-1-riboside in purine nucleoside phosphorylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. research.utwente.nl [research.utwente.nl]
- 7. A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative liquid chromatography of allopurinol and this compound in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of allopurinol and this compound in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. agilent.com [agilent.com]
- 12. moravek.com [moravek.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. ijpsonline.com [ijpsonline.com]
Technical Support Center: Minimizing Variability in Animal Models of Hyperuricemia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal models of hyperuricemia. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in animal models of hyperuricemia?
A1: Variability in animal models of hyperuricemia can arise from several factors, including:
-
Method of Induction: Different inducing agents (e.g., potassium oxonate, adenine, hypoxanthine, fructose) and methods (e.g., diet, gavage, injection) can lead to varying levels and stability of serum uric acid.[1][2][3]
-
Animal Species and Strain: Rodents are commonly used, but their inherent uricase activity, which breaks down uric acid, is a key difference from humans.[1][2] Different strains of mice and rats can also exhibit varied responses to hyperuricemia induction.
-
Genetic Background: Genetic models, such as uricase (UOX) knockout mice, offer a more stable hyperuricemic phenotype but can suffer from high mortality rates and unintended metabolic consequences.[1][4][5]
-
Sex and Age: Sex hormones and age-related changes in renal function can influence uric acid metabolism and excretion, leading to significant differences in serum uric acid levels between male and female or young and old animals.[1]
-
Diet: The composition of the animal's diet, particularly the purine, protein, and fructose content, can significantly impact serum uric acid levels.[6][7][8]
-
Gut Microbiota: The gut microbiome can influence purine metabolism and, consequently, serum uric acid levels.
-
Co-morbidities: The presence of other conditions, such as obesity or metabolic syndrome, can exacerbate hyperuricemia and its associated complications.[9]
Q2: How do I choose the most appropriate animal model for my hyperuricemia research?
A2: The choice of animal model depends on the specific research question:
-
For studying the mechanisms of hyperuricemia without renal damage: A potassium oxonate-induced model might be suitable as it primarily inhibits uricase with minor effects on the kidney at lower doses.[1]
-
For investigating hyperuricemic nephropathy: Models induced with a combination of agents like adenine and potassium oxonate are often used as they can induce renal injury.[3][10] However, adenine itself is nephrotoxic, which should be considered when interpreting results.[1][3]
-
For long-term studies requiring stable hyperuricemia: UOX-knockout models are preferred due to their stable and persistent high uric acid levels, which more closely mimic the human condition.[5][11][12] However, researchers must be prepared for potential challenges such as reduced survival rates.[4][5]
-
For studying diet-induced hyperuricemia: A high-fructose or high-purine diet model would be the most relevant.[6][7][8]
Q3: Why are serum uric acid levels fluctuating unexpectedly in my chemically-induced hyperuricemia model?
A3: Fluctuations in serum uric acid levels in chemically-induced models are a common issue and can be attributed to several factors:
-
Metabolism of Inducing Agents: The inducing agents, such as potassium oxonate, have a limited half-life and are metabolized by the animal, leading to a transient effect.[7]
-
Compensatory Mechanisms: The animal's body may adapt to the inducing agent over time, leading to changes in uric acid production or excretion that can cause fluctuations.
-
Inconsistent Dosing: Inaccurate or inconsistent administration of the inducing agent can lead to variable serum uric acid levels. This is particularly relevant for methods like incorporating the agent into feed, where intake can vary between animals.[1]
-
Stress: Stress from handling and procedures can influence an animal's metabolism and potentially affect uric acid levels.
Troubleshooting Guides
High Mortality in UOX-Knockout Models
| Problem | Possible Causes | Solutions |
| High mortality rate in UOX-knockout pups or young mice. | Severe hyperuricemia leading to renal failure and other metabolic complications.[4][5][13] | - Allopurinol Treatment: Administer allopurinol, a xanthine oxidase inhibitor, to young mice to lower uric acid levels and improve survival. The treatment can be gradually withdrawn as the mice mature.[13][14] - Specialized Diet: Provide a low-purine diet to reduce the substrate for uric acid production. - Careful Monitoring: Closely monitor the health of the animals, including body weight, food and water intake, and signs of distress. |
Variability in Serum Uric Acid Levels in Chemically-Induced Models
| Problem | Possible Causes | Solutions |
| Inconsistent serum uric acid levels between animals in the same group. | - Inaccurate gavage or injection technique. - Uneven consumption of medicated feed or water.[1] - Individual differences in metabolism. | - Standardize Administration: Ensure all personnel are properly trained in gavage and injection techniques. Use precise dosing based on individual animal body weight. - Alternative Administration Route: Consider intraperitoneal injection for more consistent absorption compared to oral gavage. - Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. |
| Serum uric acid levels are not consistently elevated over time. | - Rapid metabolism of the inducing agent (e.g., potassium oxonate).[7] - Development of tolerance or compensatory mechanisms. | - Optimize Dosing Regimen: Adjust the frequency and dosage of the inducing agent based on pilot studies to maintain the desired level of hyperuricemia. For example, daily administration may be necessary.[2] - Combination Models: Use a combination of agents that work through different mechanisms (e.g., a uricase inhibitor like potassium oxonate with a purine precursor like hypoxanthine) to achieve a more stable and robust model.[3][15] |
Unexpected Renal Damage
| Problem | Possible Causes | Solutions |
| Severe and variable renal damage in an adenine-induced model. | Adenine itself is nephrotoxic and can cause crystal deposition and inflammation in the kidneys, independent of hyperuricemia.[1][3] The degree of damage can vary between animals. | - Lower Adenine Dose: Use the lowest effective dose of adenine that induces hyperuricemia without causing excessive renal toxicity.[1] - Alternative Models: If the primary focus is on hyperuricemia itself and not nephropathy, consider using a model that does not rely on adenine, such as a potassium oxonate-only or a fructose-induced model.[1] - Histopathological Analysis: Carefully evaluate renal histology to differentiate between adenine-induced toxicity and hyperuricemia-related nephropathy. |
Quantitative Data Summary
Table 1: Comparison of Serum Uric Acid Levels in Different Mouse Models of Hyperuricemia
| Model | Inducing Agent(s) | Typical Serum Uric Acid Level (Control) | Typical Serum Uric Acid Level (Model) | Reference(s) |
| Potassium Oxonate & Hypoxanthine | 200 mg/kg PO (i.p.) + 500 mg/kg Hx (gavage) | ~50-100 µmol/L | Up to 300 µmol/L | [15][16] |
| Adenine | 75 mg/kg for 28 days | 307.00 ± 56.61 µmol/L | 737.22 ± 98.65 µmol/L | [2] |
| Yeast Extract & Potassium Oxonate | 20 g/kg/day yeast extract + 300 mg/kg/day PO | ~92.9 ± 10.1 µmol/L | ~217.4 ± 18.6 µmol/L | [2] |
| UOX-Knockout (C57BL/6J) | Genetic knockout of the uricase gene | ~150 µmol/L | > 420 µmol/L | [5][14] |
Table 2: Comparison of Serum Uric Acid Levels in Different Rat Models of Hyperuricemia
| Model | Inducing Agent(s) | Duration | Serum Uric Acid Level (Control) | Serum Uric Acid Level (Model) | Reference(s) |
| Potassium Oxonate | 650 mg/kg | 12 weeks | Not specified | Significantly higher than control | [2] |
| Potassium Oxonate & Hypoxanthine | 500 mg/kg PO (i.p.) + 500 mg/kg Hx | 7 days | Not specified | Significantly elevated | [2] |
| High-Fructose Diet | 10% fructose in drinking water | 40 days | Not specified | Dramatically increased from day 20 | [4] |
Experimental Protocols
Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia in Mice
This protocol is adapted from studies that have successfully established a hyperuricemic nephropathy model in mice.[5][7][15][16]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Potassium Oxonate (PO)
-
Hypoxanthine (Hx)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Physiological saline
Procedure:
-
Acclimatization: Acclimate mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to standard chow and water).
-
Grouping: Randomly divide mice into a control group and a model group.
-
Induction:
-
Model Group:
-
Administer potassium oxonate (200 mg/kg body weight) via intraperitoneal (i.p.) injection. Prepare the PO solution in physiological saline.
-
One hour after PO injection, administer hypoxanthine (500 mg/kg body weight) via oral gavage. Prepare the Hx suspension in the vehicle (e.g., 0.5% CMC-Na).
-
Repeat this procedure daily for the desired duration of the study (e.g., 7-21 days).
-
-
Control Group:
-
Administer an equivalent volume of physiological saline via i.p. injection.
-
One hour later, administer an equivalent volume of the vehicle via oral gavage.
-
Repeat this procedure daily for the same duration as the model group.
-
-
-
Monitoring: Monitor the mice daily for any signs of distress, and measure body weight regularly.
-
Sample Collection: At the end of the study period, collect blood samples for serum uric acid analysis and tissues for further investigation.
Uricase (UOX) Knockout Mouse Model
This protocol provides a general overview of the generation and maintenance of a UOX-knockout mouse model. The specific gene-editing technique (e.g., CRISPR/Cas9, TALEN) may vary.[5][17][18][19]
Generation of UOX-Knockout Mice:
-
Design of Gene-Targeting Strategy: Design guide RNAs (for CRISPR/Cas9) or TALENs to target a critical exon of the Uox gene (e.g., exons 2-4) to create a frameshift mutation leading to a non-functional protein.
-
Microinjection: Microinject the gene-editing components (e.g., Cas9 mRNA and guide RNAs) into fertilized mouse embryos (e.g., from C57BL/6J strain).
-
Embryo Transfer: Transfer the microinjected embryos into pseudopregnant surrogate female mice.
-
Genotyping: Screen the resulting offspring (F0 generation) for the desired mutation using PCR and DNA sequencing.
-
Breeding: Breed heterozygous F1 generation mice to obtain homozygous UOX-knockout (Uox-/-) mice in the F2 generation.
Maintenance and Troubleshooting:
-
High Mortality: As previously mentioned, Uox-/- mice often have a high mortality rate. To improve survival, provide allopurinol (e.g., in the drinking water) to newborn and young mice to control serum uric acid levels.
-
Phenotyping: Regularly monitor serum uric acid levels to confirm the hyperuricemic phenotype. Also, monitor for associated pathologies such as renal dysfunction.
-
Breeding Colony: Maintain a colony of heterozygous (Uox+/-) mice for breeding, as they are typically viable and fertile without intervention.
Signaling Pathways and Experimental Workflows
Purine Metabolism and Uric Acid Production
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emjreviews.com [emjreviews.com]
- 9. Research progress on related mechanisms of uric acid activating NLRP3 inflammasome in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Soluble uric acid induces myocardial damage through activating the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. oss.gempharmatech.com [oss.gempharmatech.com]
- 18. cyagen.com [cyagen.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Oxypurinol Pharmacokinetic Modeling in Renal Impairment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pharmacokinetic (PK) modeling of oxypurinol, the active metabolite of allopurinol, particularly in populations with renal impairment.
Frequently Asked Questions (FAQs)
Q1: How does renal impairment fundamentally alter the pharmacokinetics of this compound?
A1: this compound is almost exclusively eliminated from the body by the kidneys.[1][2][3] Consequently, its clearance is directly proportional to the glomerular filtration rate (GFR).[1] In individuals with renal impairment, the reduced GFR leads to decreased this compound clearance, resulting in a longer elimination half-life and accumulation of the drug in the plasma.[2][3][4] This accumulation is a key consideration for dose adjustments to prevent potential toxicity, such as allopurinol hypersensitivity syndrome (AHS).[5]
Q2: What is the recommended starting dose of allopurinol in patients with Chronic Kidney Disease (CKD), and how should it be adjusted?
A2: For patients with CKD, it is recommended to start allopurinol at a low dose and titrate upwards. A common starting dose is 50-100 mg daily.[2][6] The dose can then be gradually increased every 2-5 weeks based on serum uric acid levels, with the goal of reaching the target level (typically <6 mg/dL).[2][7] Dose adjustments should always be made with regular monitoring of renal function.[7]
Q3: We are observing high inter-individual variability in this compound concentrations in our study subjects with similar degrees of renal impairment. What could be the contributing factors?
A3: While renal function is the primary determinant of this compound clearance, other factors can contribute to variability.[8] These include:
-
Concomitant Medications: Drugs like diuretics and probenecid can influence the pharmacokinetics of this compound.[8][9][10]
-
Patient Demographics: Body mass, specifically fat-free mass, has been shown to affect this compound's volume of distribution and clearance.[11]
-
Adherence to Medication: Poor adherence to allopurinol therapy can lead to lower than expected this compound concentrations.[3]
-
Genetic Factors: While one study found that renal transporter genotype did not significantly influence this compound pharmacokinetics, genetic variability in drug metabolism and transport remains a potential source of variability.[8]
Q4: How should we accurately assess renal function in our pharmacokinetic studies of this compound?
A4: The gold standard for measuring GFR is using exogenous markers like inulin.[12] However, this is often impractical in a clinical research setting.[13] For pharmacokinetic studies, estimating GFR using established equations is generally considered sufficient.[14] Commonly used equations include:
-
Modification of Diet in Renal Disease (MDRD): Provides an estimated GFR (eGFR) and is accurate in patients with renal impairment but may underestimate GFR in those with normal renal function.[15]
-
Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI): Can be used for both staging CKD and determining drug dosing.[15]
-
Cockcroft-Gault (C-G): Historically used to estimate creatinine clearance (CrCl) and is still referenced in many drug dosing guidelines.[15]
The FDA suggests that for pharmacokinetic studies, results should be presented for both C-G estimates of creatinine clearance and eGFR from an equation like MDRD or CKD-EPI.[15] It is also important to use the absolute GFR (in mL/min) for dosing adjustments, rather than the value normalized to body surface area (mL/min/1.73 m²).[14][16]
Q5: Our pharmacokinetic model is underpredicting this compound clearance in patients on hemodialysis. What should we consider?
A5: Hemodialysis is very effective at removing this compound from the circulation.[1][17] A standard one-compartment model may not adequately capture the rapid clearance during dialysis. To improve your model, consider incorporating a separate parameter for dialytic clearance.[17] The timing of allopurinol administration in relation to the dialysis session is also critical, as dosing before dialysis can lead to a significant reduction in drug exposure.[17][18]
Troubleshooting Guides
Issue 1: Difficulty in fitting a one-compartment pharmacokinetic model to this compound data.
-
Troubleshooting Steps:
-
Verify Data Integrity: Check for any errors in sampling times, dose administration records, and bioanalytical assay results.
-
Examine Absorption Phase: Allopurinol is rapidly absorbed and metabolized to this compound.[3] Ensure your sampling schedule is adequate to capture the absorption phase if you are modeling data after a single dose of allopurinol. A one-compartment model with first-order absorption is often a good starting point for this compound concentration-time data.[8][9]
-
Consider a Two-Compartment Model for the Parent Drug: If you are modeling both allopurinol and this compound simultaneously, a two-compartment model for allopurinol and a one-compartment model for this compound may be more appropriate.[11]
-
Evaluate Covariates: As mentioned in the FAQs, renal function, concomitant medications, and body composition can significantly impact this compound pharmacokinetics.[8][11] Incorporating these as covariates in your non-linear mixed-effects model can improve the fit and explain inter-individual variability.
-
Issue 2: The developed model does not accurately predict this compound concentrations at the extremes of renal function.
-
Troubleshooting Steps:
-
Assess the Range of Renal Function in Your Data: Ensure that your dataset includes a sufficient number of subjects across the full spectrum of renal function (normal, mild, moderate, severe impairment, and end-stage renal disease). A model developed with data from a limited range of renal function may not extrapolate well.
-
Examine the Relationship Between Clearance and Renal Function: The relationship between this compound clearance and estimated GFR or CrCl may not be perfectly linear across the entire range. You may need to explore non-linear relationships or different functional forms for the covariate effect in your model.
-
Consider a Reduced Study Design: For initial investigations, a reduced study design focusing on subjects at the extremes of renal function can help to determine if a more comprehensive study is necessary.[13]
-
Data Presentation
Table 1: this compound Apparent Clearance (CL/Fm) by Renal Function Category
| Renal Function Category | Apparent Clearance (L/h) |
| Normal | 1.8 |
| Mild Impairment | 0.6 |
| Moderate Impairment | 0.3 |
| Severe Impairment | 0.18 |
Data adapted from a study by Stocker et al., which used non-linear mixed effects modeling on data from 155 gout patients.[8][9]
Table 2: Recommended Allopurinol Dosing Based on Creatinine Clearance (CrCl)
| Creatinine Clearance (mL/min) | Recommended Daily Allopurinol Dose |
| > 60 | 300 mg |
| 20 - 60 | 300 mg |
| 10 - 20 | 200 mg |
| < 10 | ≤ 100 mg |
These are general guidelines; dosing should be individualized and titrated based on serum uric acid levels and patient tolerance.[2][7]
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Patients Undergoing Hemodialysis
-
Objective: To assess the pharmacokinetics of this compound in patients with end-stage renal disease receiving intermittent hemodialysis.
-
Methodology:
-
Subject Recruitment: Enroll patients with gout who are on long-term, stable doses of allopurinol (e.g., 100 mg daily) and are undergoing regular hemodialysis sessions (e.g., three times weekly for five hours).[1]
-
Drug Administration: On dialysis days, administer the allopurinol dose after the dialysis session.[1]
-
Blood Sampling: Collect six blood samples from each subject at the following time points relative to the start of a dialysis session: 0, 1, 2, 3, 4, and 5 hours.[1]
-
Bioanalysis: Measure the plasma concentrations of this compound using a validated analytical method (e.g., high-performance liquid chromatography).
-
Pharmacokinetic Analysis: Use the concentration-time data to determine key pharmacokinetic parameters such as this compound clearance during dialysis.
-
Protocol 2: Population Pharmacokinetic Modeling of this compound
-
Objective: To develop a population pharmacokinetic model for this compound and identify significant covariates influencing its disposition.
-
Methodology:
-
Data Collection: Pool this compound concentration-time data from multiple studies or a large cohort of patients with varying degrees of renal function.[9] Collect demographic data (age, sex, weight), medical history, concomitant medications, and renal function assessments (e.g., serum creatinine to estimate GFR).[9]
-
Model Development: Utilize non-linear mixed-effects modeling software (e.g., NONMEM) to fit the data.[17]
-
Structural Model Selection: Start with a basic structural model, such as a one-compartment model with first-order absorption and elimination, and refine it based on goodness-of-fit criteria.[9]
-
Covariate Analysis: Systematically test the influence of potential covariates (e.g., creatinine clearance, diuretic use, body weight) on the pharmacokinetic parameters (e.g., clearance, volume of distribution).
-
Model Validation: Perform internal and external model validation to assess the predictive performance of the final model.
-
Mandatory Visualizations
Caption: Workflow for a pharmacokinetic study of this compound.
Caption: Relationship between renal function and allopurinol dosing.
References
- 1. The Pharmacokinetics of this compound in Patients Treated with Hemodialysis and Allopurinol - ACR Meeting Abstracts [acrabstracts.org]
- 2. droracle.ai [droracle.ai]
- 3. Clinical pharmacokinetics and pharmacodynamics of allopurinol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Allopurinol and this compound | Semantic Scholar [semanticscholar.org]
- 5. Allopurinol dosing in renal impairment: walking the tightrope between adequate urate lowering and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. The pharmacokinetics of this compound in people with gout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. The population pharmacokinetics of allopurinol and this compound in patients with gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods of assessing renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. fda.gov [fda.gov]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. Guidance Recap Podcast | Pharmacokinetics Study Design Considerations in Patients with Impaired Renal Function — Study Design, Data Analysis, and Impact on Dosing | FDA [fda.gov]
- 17. A population pharmacokinetic model to predict this compound exposure in patients on haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Strategies to mitigate weak allosteric inhibition of purine nucleoside phosphorylase by oxypurinol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying the allosteric inhibition of Purine Nucleoside Phosphorylase (PNP), with a focus on strategies to manage the weak inhibition profile of compounds like oxypurinol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is Purine Nucleoside Phosphorylase (PNP) and why is it a significant drug target?
Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway.[1][2][3] It catalyzes the reversible phosphorolysis of 6-oxypurine nucleosides (like inosine and guanosine) into the corresponding purine base and ribose-1-phosphate.[2][3][4] PNP is a critical target for drug development for several reasons:
-
Immunology: Genetic deficiency of PNP in humans leads to impaired T-cell function.[1] Therefore, inhibiting PNP is a therapeutic strategy for T-cell mediated diseases such as T-cell leukemia, autoimmune disorders, and organ transplant rejection.[1]
-
Parasitic Diseases: Some parasites, like those causing malaria, rely exclusively on the purine salvage pathway for their DNA and RNA synthesis, making their PNP enzymes an attractive drug target.[1]
-
Hyperuricemia: By blocking the formation of purine bases (hypoxanthine and guanine), PNP inhibitors can reduce the substrate pool for xanthine oxidase, thereby lowering the production of uric acid. This represents an alternative strategy to xanthine oxidase inhibitors for treating conditions like gout.[5]
Q2: How does this compound inhibit PNP, and why is its effect considered weak?
This compound, the primary active metabolite of allopurinol, is known primarily as an inhibitor of xanthine oxidase.[6][7][8] However, it also exhibits a weak allosteric inhibitory effect on Purine Nucleoside Phosphorylase.[6][9] Allosteric inhibition means that this compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[10]
The inhibition is considered "weak" because it typically requires high concentrations of this compound to achieve a significant reduction in PNP activity.[11] For instance, the inhibition constant (Ki) for allopurinol and its derivatives against PNP is reported to be greater than 200 μM.[11] This weak affinity can make the inhibitory effect difficult to detect and quantify reliably in standard enzymatic assays, often leading to inconsistent results.[6][9]
Q3: Troubleshooting: My PNP inhibition assay shows inconsistent or no inhibition with this compound. What are the potential causes and solutions?
Inconsistent results are a common challenge when studying weak inhibitors. Below is a troubleshooting guide to address this issue.
| Potential Cause | Suggested Solution |
| Inhibitor Concentration Too Low | Weak allosteric inhibitors require higher concentrations. Increase the concentration range of this compound in your assay. Consider performing a wide dose-response curve to identify the effective concentration range. |
| Substrate Concentration Too High | High concentrations of the natural substrate (e.g., inosine) can sometimes mask the effect of a weak allosteric inhibitor. Try running the assay with substrate concentrations at or below the Km value to increase the apparent potency of the inhibitor. |
| Inappropriate Buffer/Assay Conditions | The binding of allosteric modulators can be highly sensitive to pH, ionic strength, and the presence of co-factors. Systematically vary these parameters to find optimal conditions for observing inhibition. Ensure the assay buffer is at room temperature before use. |
| Enzyme Instability or Low Activity | Ensure the PNP enzyme is active and stable throughout the experiment. Use a positive control inhibitor with known potency to validate the assay setup.[12] Store enzymes and samples on ice during preparation.[12] |
| Assay Detection Limits | The chosen assay format may not be sensitive enough to detect subtle changes in enzyme activity. Consider more sensitive detection methods or a coupled-enzyme assay that amplifies the signal. The standard colorimetric assay measures uric acid formation at 293 nm. |
| Incorrect Plate Reader Settings | Verify that the plate reader is set to the correct wavelength for your assay's detection method (e.g., 293 nm for uric acid-based assays). |
Visualizing Experimental & Logical Workflows
Below are diagrams illustrating key pathways and troubleshooting logic for studying PNP inhibition.
Caption: Role of PNP in the purine salvage pathway and inhibition points for this compound.
Caption: A logical workflow for troubleshooting inconsistent results in PNP inhibition assays.
Quantitative Data Summary
Characterizing the potency of weak inhibitors requires precise measurement. The table below summarizes available data for relevant inhibitors of purine metabolism enzymes.
| Inhibitor | Target Enzyme | Inhibition Type | Reported Ki / IC50 | Reference |
| This compound | Purine Nucleoside Phosphorylase (PNP) | Weak Allosteric | Ki > 200 μM (reported for allopurinol derivatives) | [11] |
| Allopurinol | Purine Nucleoside Phosphorylase (PNP) | Weak Inhibitor | Ki > 200 μM | [11] |
| This compound | Xanthine Oxidoreductase (XOR) | Direct / Active Site | N/A (Potent inhibitor) | [6][7] |
| Allopurinol | Xanthine Oxidoreductase (XOR) | Substrate / Precursor | N/A (Metabolized to this compound) | [6] |
| Immucillin-G Analogs | Purine Nucleoside Phosphorylase (PNP) | Transition-State Analog | Potent (pM to nM range) | [5] |
Note: Specific Ki values for the allosteric inhibition of PNP by this compound are not consistently reported in the literature, reflecting the challenge of its weak activity.
Experimental Protocols
Protocol 1: Colorimetric PNP Activity Assay
This protocol is adapted from standard commercially available kits and is designed to measure PNP activity by quantifying the formation of uric acid in a coupled reaction.
1. Materials and Reagents:
-
Purified recombinant PNP enzyme
-
PNP Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
Inosine Substrate (1 mM stock)
-
Developer Enzyme Mix (containing Xanthine Oxidase)
-
Hypoxanthine Standard (1 mM stock)
-
This compound or other test inhibitors
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 293 nm
2. Procedure:
-
Standard Curve Preparation:
-
Prepare a 1 mM Hypoxanthine standard.
-
Create a standard curve by adding 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard to wells, generating 0, 2, 4, 6, 8, and 10 nmol/well.
-
Adjust the volume in each standard well to 50 µL with PNP Assay Buffer.
-
-
Sample and Inhibitor Preparation:
-
Dilute the PNP enzyme to the desired concentration in cold PNP Assay Buffer.
-
Prepare serial dilutions of this compound in PNP Assay Buffer.
-
In separate wells, add 10-20 µL of your test inhibitor (this compound) dilutions. Add an equivalent volume of assay buffer to control wells.
-
Add the diluted PNP enzyme to the inhibitor and control wells. Bring the total volume to 50 µL with Assay Buffer.
-
Include a "no enzyme" control and a "positive control" with a known potent inhibitor.
-
-
Reaction Mix Preparation:
-
For each well (standards, samples, controls), prepare a Reaction Mix containing:
-
48 µL PNP Assay Buffer
-
2 µL Developer Enzyme Mix
-
2 µL Inosine Substrate
-
-
-
Initiating the Reaction:
-
Add 52 µL of the Reaction Mix to each well. The total reaction volume should be ~100 µL.
-
Mix gently by tapping the plate.
-
-
Measurement:
-
Immediately start measuring the absorbance at 293 nm (OD 293) in kinetic mode at room temperature for 30-60 minutes.
-
Alternatively, incubate for a fixed time (e.g., 30 minutes) and take an endpoint reading.
-
3. Data Analysis:
-
Subtract the 0 nmol standard reading from all other standard readings to correct for background.
-
Plot the background-corrected standard readings to generate the hypoxanthine standard curve.
-
Calculate the change in absorbance per minute (ΔOD/min) for each sample.
-
Use the standard curve to convert the ΔOD/min for your samples into nmol/min of hypoxanthine generated.
-
Plot the PNP activity (nmol/min) against the concentration of this compound to determine the IC50 value.
Protocol 2: Strategies for Characterizing Weak Allosteric Binding
When enzymatic assays are not sensitive enough, consider biophysical techniques to confirm and quantify weak interactions.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (PNP). It can determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction, even for weak binders.
-
Surface Plasmon Resonance (SPR): SPR measures the change in refractive index at the surface of a sensor chip when an analyte (this compound) in solution binds to a ligand (PNP) immobilized on the chip. This technique provides real-time kinetics of binding and dissociation (kon, koff) and can be optimized to detect weak interactions.
-
Computational Modeling and Docking: Molecular docking simulations can predict the binding pose and estimate the binding affinity of this compound to potential allosteric sites on the PNP enzyme.[13] This can help rationalize experimental findings and guide the design of more potent analogs.
References
- 1. Purine nucleoside phosphorylase: a potential target for the development of drugs to treat T-cell- and apicomplexan parasite-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine nucleoside phosphorylase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Inhibiting PNP for the therapy of hyperuricemia in Lesch-Nyhan disease: Preliminary in vitro studies with analogues of immucillin-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Oxipurinol - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent applications of computational methods to allosteric drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the In Vivo Uric Acid-Lowering Effect of Oxypurinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of oxypurinol, the primary active metabolite of allopurinol, in reducing uric acid levels. We will examine its efficacy against its parent drug, allopurinol, and another common xanthine oxidase inhibitor, febuxostat, supported by experimental data and detailed protocols.
Mechanism of Action: Inhibition of Xanthine Oxidase
This compound effectively lowers serum uric acid by inhibiting the enzyme xanthine oxidase.[1][2] This enzyme is crucial for the final two steps in the purine catabolism pathway: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[3][4] By blocking this enzyme, this compound reduces the production of uric acid.[2][5] Allopurinol, a purine analog, is metabolized to this compound, which is responsible for the majority of its therapeutic effect due to a longer half-life.[5][6]
Comparative In Vivo Performance
This compound's primary comparator is its parent drug, allopurinol. Clinical studies directly comparing orally administered this compound to allopurinol have been conducted to assess therapeutic equivalence. Febuxostat, a non-purine selective inhibitor of xanthine oxidase, serves as another important alternative.[7][8]
Quantitative Data Summary: this compound vs. Allopurinol
The following table summarizes data from a multicenter, randomized, double-blind crossover trial in 99 hyperuricemic patients with normal renal function.[9] Patients were treated with daily doses of this compound sodium equimolar to 300 mg of allopurinol.[9]
| Treatment Group | Baseline Mean Plasma Uric Acid (mg/dL) | Post-Treatment Mean Plasma Uric Acid (mg/dL) | Mean Reduction (mg/dL) |
| Allopurinol | 8.3 ± 1.4 / 8.7 ± 1.4 | 5.4 ± 1.2 / 5.6 ± 1.3 | 3.0 |
| This compound | 8.3 ± 1.4 / 8.7 ± 1.4 | 5.7 ± 1.3 / 6.0 ± 1.4 | 2.6 |
| Data sourced from a study in hyperuricemic patients.[9] |
The study concluded that while the reduction in uric acid was slightly but significantly greater with allopurinol, this compound is well-absorbed and sufficiently effective when administered as a rapid release sodium preparation.[9] However, other in vivo research using mouse models of hyperuricemia has suggested that this compound administered directly yields a weaker urate-lowering effect than an equivalent dose of allopurinol.[3][10]
Comparison with Febuxostat
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase.[8] Clinical trials have often shown that febuxostat can achieve target serum uric acid levels more consistently and rapidly than standard doses of allopurinol.[8][11] Unlike allopurinol and this compound, which are purine analogues, febuxostat's distinct chemical structure prevents it from interfering with other enzymes in the purine and pyrimidine metabolic pathways.[7] However, its use may be associated with a higher risk of cardiovascular events in patients with pre-existing cardiovascular disease compared to allopurinol.[8][11]
Experimental Protocols
Validating the uric acid-lowering effects of compounds like this compound in vivo requires a reliable animal model of hyperuricemia.
Potassium Oxonate-Induced Hyperuricemia in Rodents
A widely used method for inducing hyperuricemia in animal models, such as mice or rats, involves the administration of potassium oxonate, a uricase inhibitor.[12][13] Uricase (urate oxidase) is an enzyme present in most mammals, but not humans, that breaks down uric acid. Inhibiting this enzyme leads to an accumulation of uric acid in the blood. To further elevate uric acid levels, a purine precursor like hypoxanthine or adenine is often co-administered.[14][15]
Detailed Methodology:
-
Animal Acclimatization: Male Kunming mice or Sprague-Dawley rats are housed under standard laboratory conditions (22-25°C, 12h light/dark cycle) with free access to standard chow and water for at least one week to acclimatize.
-
Model Induction: Hyperuricemia is induced by the intragastric administration or intraperitoneal injection of potassium oxonate. A common protocol involves administering potassium oxonate (e.g., 250-500 mg/kg) and hypoxanthine (e.g., 500 mg/kg) daily for 7 consecutive days.[12][14][15]
-
Grouping and Drug Administration: Animals are randomly divided into several groups:
-
Normal Control: Receives the vehicle (e.g., saline or 0.5% CMC-Na).
-
Model Control: Receives potassium oxonate and hypoxanthine to induce hyperuricemia, plus the vehicle.
-
This compound Group: Receives the hyperuricemia-inducing agents plus a specified dose of this compound.
-
Allopurinol Group: Receives the hyperuricemia-inducing agents plus a specified dose of allopurinol (positive control).
-
Febuxostat Group: Receives the hyperuricemia-inducing agents plus a specified dose of febuxostat (positive control). Drug administration typically begins concurrently with the inducing agents or after the hyperuricemic model is established, continuing for the duration of the experiment.
-
-
Sample Collection and Analysis: Blood samples are collected at the end of the treatment period, often via retro-orbital puncture or cardiac puncture following anesthesia. Serum is separated by centrifugation.
-
Biochemical Assays: Serum uric acid levels are measured using a commercial uric acid assay kit according to the manufacturer's instructions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Oxipurinol - Wikipedia [en.wikipedia.org]
- 3. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. Allopurinol - Wikipedia [en.wikipedia.org]
- 7. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]
- 8. nbinno.com [nbinno.com]
- 9. Uric acid lowering effect of oxipurinol sodium in hyperuricemic patients - therapeutic equivalence to allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The major cardiovascular events of febuxostat versus allopurinol in treating gout or asymptomatic hyperuricemia: a systematic review and meta-analysis - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 12. clinexprheumatol.org [clinexprheumatol.org]
- 13. Experimental model of hyperuricemia in mice and drug administration [bio-protocol.org]
- 14. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Hyperuricemia research progress in model construction and traditional Chinese medicine interventions [frontiersin.org]
Comparative Analysis of Oxypurinol and Allopurinol's Inhibitory Strength on Xanthine Oxidase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the inhibitory efficacy of oxypurinol and its parent drug, allopurinol, against xanthine oxidase. The information presented is supported by experimental data to aid in research and development involving purine metabolism and related disorders.
Introduction
Xanthine oxidase is a critical enzyme that catalyzes the final two steps in purine catabolism, converting hypoxanthine to xanthine and then to uric acid.[1] Allopurinol, a structural isomer of hypoxanthine, is a widely used medication for managing hyperuricemia and gout.[2][3] It functions as a prodrug, being metabolized in the body to its active form, this compound (or alloxanthine), which is also an inhibitor of xanthine oxidase.[2][3] While this compound is responsible for the majority of allopurinol's therapeutic effect due to its longer half-life, studies reveal significant differences in their direct inhibitory strengths.[2][3]
Mechanism of Action
Allopurinol is rapidly metabolized by aldehyde oxidase and xanthine oxidase to its active metabolite, this compound.[2][4] The inhibitory action of this compound on xanthine oxidase is a complex process. It involves the reduction of the molybdenum Mo(VI) active center of the enzyme to Mo(IV).[1][5] This leads to the formation of a tightly bound enzyme-inhibitor complex, which in turn blocks the production of uric acid.[5][6]
Comparative Inhibitory Strength: In Vitro Data
Kinetic studies consistently demonstrate that allopurinol has a higher affinity for xanthine oxidase than this compound. The inhibition constant (Ki) for this compound is approximately 10-fold higher than that of allopurinol, indicating weaker binding to the enzyme.[5]
| Compound | Inhibition Constant (Ki) | Type of Inhibition |
| Allopurinol | Lower Ki (Higher Affinity) | Competitive |
| This compound | Higher Ki (Lower Affinity) | Competitive |
Note: Specific Ki values can vary depending on the experimental conditions.
In Vivo Efficacy
Animal studies corroborate the in vitro findings, showing that direct administration of allopurinol results in a more potent urate-lowering effect compared to an equivalent dose of this compound.[5][7] In a mouse model of hyperuricemia, a 3 mg/kg dose of allopurinol significantly reduced plasma uric acid levels, whereas the same dose of this compound showed no significant reduction.[5][6] A higher dose of 10 mg/kg of this compound was required to achieve a similar uric acid reduction as 3 mg/kg of allopurinol.[5][6] These results highlight that allopurinol is more effective than this compound under physiological conditions.[5]
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a common spectrophotometric method to determine the inhibitory activity of compounds against xanthine oxidase.
1. Materials and Reagents:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine (substrate)
-
Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
Test Compounds (Allopurinol, this compound)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
Spectrophotometer and cuvettes
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a solution of xanthine oxidase (e.g., 0.01-0.1 units/mL) in phosphate buffer immediately before use.[8][9]
-
Substrate Solution: Prepare a solution of xanthine (e.g., 150 µM) in the same buffer.[8]
-
Test Solutions: Prepare stock solutions of allopurinol and this compound in DMSO and then dilute to various concentrations with the phosphate buffer.
3. Assay Procedure:
-
The assay mixture should consist of the test solution, phosphate buffer, and the xanthine oxidase enzyme solution.[8]
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).[8]
-
Initiate the enzymatic reaction by adding the xanthine substrate solution.
-
Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.[8]
-
The rate of reaction is determined from the initial linear portion of the absorbance curve.
4. Data Analysis:
-
The percentage of inhibition is calculated using the formula: (1 - B/A) x 100, where A is the enzyme activity without the inhibitor and B is the activity with the inhibitor.[8]
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
The type of inhibition and the inhibition constant (Ki) can be determined using Lineweaver-Burk plots, which involve measuring the enzyme activity at various substrate and inhibitor concentrations.[9][10]
Conclusion
The experimental evidence clearly indicates that while this compound is the primary active metabolite responsible for the therapeutic effects of allopurinol, allopurinol itself is a more potent direct inhibitor of xanthine oxidase.[1][5][7] this compound exhibits a lower binding affinity for the enzyme, as reflected by its higher Ki value.[5] This comparative analysis is crucial for researchers designing new xanthine oxidase inhibitors and for professionals in drug development aiming to optimize therapeutic strategies for conditions associated with hyperuricemia. The weaker in vivo effect of directly administered this compound compared to allopurinol suggests that the prodrug form may have advantages in delivery and achieving effective concentrations at the site of action.[5][[“]]
References
- 1. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allopurinol - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. ClinPGx [clinpgx.org]
- 5. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. revistabionatura.com [revistabionatura.com]
- 9. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. herbmedpharmacol.com [herbmedpharmacol.com]
- 11. consensus.app [consensus.app]
A Head-to-Head In Vitro Comparison of Oxypurinol and Febuxostat: Efficacy and Mechanistic Differences
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two widely used xanthine oxidase (XO) inhibitors: oxypurinol, the active metabolite of allopurinol, and febuxostat. The information presented herein is intended to assist researchers and drug development professionals in understanding the nuanced differences in their mechanisms of action and inhibitory potencies based on available experimental data.
Mechanism of Action and Specificity
This compound is a purine analog that acts as a competitive inhibitor of xanthine oxidase.[1] Its structural similarity to hypoxanthine allows it to bind to the active site of the enzyme.[1] In contrast, febuxostat is a non-purine, selective inhibitor of xanthine oxidase.[1][2] This structural distinction is significant, as allopurinol and its metabolites can influence other enzymes involved in purine and pyrimidine metabolism, whereas febuxostat's inhibitory activity is highly specific to xanthine oxidase.[3] Febuxostat has been shown to inhibit both the oxidized and reduced forms of the enzyme.
Recent studies have highlighted further mechanistic distinctions. For instance, in macrophages, febuxostat, but not allopurinol, has been found to prevent NLRP3 inflammasome assembly and subsequent IL-1β release, suggesting a role in modulating inflammatory pathways independent of uric acid reduction.[4][5] Furthermore, in human umbilical vein endothelial cells (HUVECs), febuxostat was observed to increase intracellular uric acid concentrations, potentially by affecting uric acid transporters, a phenomenon not observed with allopurinol.[6]
Inhibitory Potency: A Quantitative Comparison
The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. In vitro studies consistently demonstrate that febuxostat is a more potent inhibitor of xanthine oxidase than allopurinol (and by extension, its active metabolite this compound).
One study directly comparing the two found that in solution, febuxostat was approximately 1000-fold more potent than allopurinol at inhibiting XO-dependent uric acid formation.[7] The disparity in potency was even more pronounced when examining the inhibition of XO bound to glycosaminoglycans (GAGs) on endothelial cells, a more physiologically relevant model for vascular inflammation.[7]
| Inhibitor | Enzyme Form | IC50 Value | Reference |
| Febuxostat | Soluble Xanthine Oxidase | 1.8 nM | [7] |
| Allopurinol | Soluble Xanthine Oxidase | 2.9 µM | [7] |
| Febuxostat | GAG-Bound Xanthine Oxidase | 4.4 nM | [7] |
| Allopurinol | GAG-Bound Xanthine Oxidase | 64 µM | [7] |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against xanthine oxidase. The assay is based on measuring the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid from the substrate xanthine.[8][9]
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine
-
Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
Test compounds (this compound, Febuxostat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a working solution of xanthine oxidase in the phosphate buffer immediately before use.
-
Prepare serial dilutions of the test compounds (this compound and febuxostat) and a positive control (e.g., allopurinol) at various concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution (or vehicle for control)
-
Xanthine oxidase solution
-
-
Pre-incubate the mixture at 25°C for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the xanthine substrate solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance of the reaction mixture at 290-295 nm at regular intervals for a set duration (e.g., 30 minutes) using a microplate spectrophotometer.
-
The rate of uric acid formation is determined by the change in absorbance over time.
-
-
Calculation of Inhibition:
-
The percentage of xanthine oxidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the reaction with the vehicle control.
-
A_sample is the absorbance of the reaction with the test compound.
-
-
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the xanthine oxidase inhibition pathway and a typical experimental workflow.
Caption: Mechanism of Xanthine Oxidase Inhibition.
Caption: In Vitro XO Inhibition Assay Workflow.
References
- 1. Xanthine oxidase inhibitors beyond allopurinol and febuxostat; an overview and selection of potential leads based on in silico calculated physico-chemical properties, predicted pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison between febuxostat and allopurinol uric acid-lowering therapy in patients with chronic heart failure and hyperuricemia: a multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Febuxostat versus allopurinol for renoprotection; a mini-review on recent concepts [jrenendo.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Inhibition of xanthine oxidoreductase with febuxostat, but not allopurinol, prevents inflammasome assembly and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of allopurinol and febuxostat on uric acid transport and transporter expression in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
A Comparative Guide: Cross-Validation of HPLC and LC-MS/MS Methods for Oxypurinol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of oxypurinol, the primary active metabolite of allopurinol. The selection of an appropriate analytical method is critical for accurate pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document outlines the experimental protocols and performance characteristics of both methods to aid in the selection of the most suitable technique for specific research needs.
Principles of a Cross-Validation Study
A cross-validation between two distinct analytical methods like HPLC and LC-MS/MS is essential to ensure the integrity and consistency of bioanalytical data. This process typically involves analyzing the same set of quality control (QC) samples and subject samples using both methodologies. The correlation of the results obtained from both techniques provides confidence in the reliability of the data and ensures a seamless transfer between methods if required.
Figure 1: A generalized workflow for the cross-validation of two analytical methods.
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for reproducibility. Below are representative protocols derived from published literature.
HPLC-UV Method for this compound
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
-
Sample Preparation: Protein precipitation is a common technique. To 100 µL of human plasma, 200 µL of a precipitating agent (e.g., trichloroacetic acid or perchloric acid) is added.[1][2] The mixture is vortexed and then centrifuged. The resulting supernatant is neutralized and a specific volume is injected into the HPLC system.[2]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., ODS C18, 250 x 4.6 mm, 5 µm) is typically used.[3]
-
Mobile Phase: An isocratic mobile phase consisting of a buffer such as sodium acetate or phosphate buffer at a controlled pH is common.[1][2][4] For instance, a mobile phase of 0.02 M sodium acetate with the pH adjusted can be employed.[1][4]
-
Detection: UV detection is performed at a wavelength of approximately 254 nm.[1][3][4]
-
Internal Standard: An internal standard like aciclovir may be used to improve precision.[4]
-
LC-MS/MS Method for this compound
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for applications requiring low detection limits.[5][6]
-
Sample Preparation: Similar to HPLC, protein precipitation is a frequently used extraction method.[7][8] 100 µL of plasma can be precipitated with an organic solvent like acetonitrile containing a small percentage of formic acid.[7] After vortexing and centrifugation, the supernatant is diluted and injected.
-
Chromatographic Conditions:
-
Column: A reversed-phase column such as a Hypersil Gold C18 (150 mm x 4.6 mm, 5 µm) or a Waters Symmetry Shield RP8 (150 mm × 3.9 mm, 5 μm) is often utilized.[7][8]
-
Mobile Phase: A gradient or isocratic mobile phase is used. A common mobile phase is a mixture of 0.1% formic acid in water and acetonitrile.[7][8]
-
Flow Rate: Flow rates are typically in the range of 0.6 to 1.0 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) is commonly used, and this compound can be detected in either positive or negative ion mode.[7][8]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. The precursor to product ion transition for this compound is monitored (e.g., m/z 153.1 → 136.0 in positive mode).[7]
-
Internal Standard: A stable isotope-labeled internal standard (e.g., allopurinol-d2) is preferred for LC-MS/MS to account for matrix effects and ionization variability.[7]
-
Performance Characteristics: A Comparative Analysis
The following tables summarize the quantitative performance data for both HPLC-UV and LC-MS/MS methods based on published validation studies.
| Parameter | HPLC-UV | LC-MS/MS | Reference(s) |
| Linearity Range (ng/mL) | 1,000 - 40,000 | 80 - 8,000 | [4][7] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 400 - 1,000 | 0.11 - 80 | [7][9] |
| Precision (%CV) | < 15% | < 15% | [4] |
| Accuracy/Recovery (%) | Within ±15% of nominal | 85 - 115% | [4][7] |
| Sample Volume (µL) | 100 - 400 | 100 | [7] |
| Run Time (min) | ~12 - 15 | ~4 - 7 | [4][7] |
Table 1: Comparison of Validation Parameters.
| Feature | HPLC-UV | LC-MS/MS | Reference(s) |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; based on specific mass-to-charge ratio transitions.[5] | [5] |
| Sensitivity | Lower; suitable for higher concentration ranges. | High; ideal for trace-level quantification.[5][6] | [5][6] |
| Throughput | Lower due to longer run times. | Higher due to shorter run times and potential for multiplexing. | [10] |
| Cost & Complexity | Lower initial investment and operational cost; simpler to operate. | Higher initial investment and maintenance costs; requires specialized expertise.[11] | [11] |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Can be affected by matrix components influencing ionization efficiency.[12] | [12] |
Table 2: Qualitative Comparison of Methodologies.
Conclusion
Both HPLC-UV and LC-MS/MS are robust techniques for the quantification of this compound. The choice between the two methods depends on the specific requirements of the study.
-
HPLC-UV is a cost-effective and reliable method for routine analysis where the expected concentrations of this compound are relatively high and high throughput is not a primary concern.
-
LC-MS/MS is the preferred method for studies requiring high sensitivity, high selectivity, and high throughput, such as pharmacokinetic studies with low dosage or in large-scale clinical trials. Its ability to accurately quantify low concentrations of analytes in complex biological matrices is a significant advantage.[5][6]
A thorough cross-validation as outlined is imperative when transitioning between these methods or when comparing data from different studies that have utilized these distinct analytical techniques. This ensures the consistency and reliability of the bioanalytical results.
References
- 1. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative liquid chromatography of allopurinol and this compound in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpbs.net [ijpbs.net]
- 4. A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous analysis of allopurinol and this compound using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct injection analysis of this compound and metformin in wastewater by hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. rajithperera.com [rajithperera.com]
- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to the Efficacy of Different Oxypurinol Salt Formulations
For researchers and drug development professionals, understanding the impact of salt formulation on the efficacy of a drug is paramount. This guide provides a detailed comparison of different salt formulations of oxypurinol, a potent xanthine oxidase inhibitor and the primary active metabolite of allopurinol. The choice of salt form can significantly influence the physicochemical properties, bioavailability, and ultimately the therapeutic efficacy of this compound in conditions such as hyperuricemia and gout.
Mechanism of Action: Inhibition of Xanthine Oxidase
This compound exerts its therapeutic effect by inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway.[1][2][3] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2][3][4] By inhibiting xanthine oxidase, this compound reduces the production of uric acid, thereby lowering its concentration in the blood and urine.[1][2] Elevated levels of uric acid are a hallmark of gout and can lead to the formation of painful urate crystals in the joints and kidneys.[2][5][6]
Below is a diagram illustrating the purine metabolism pathway and the site of action for this compound.
Caption: this compound inhibits xanthine oxidase, blocking uric acid production.
Comparative Efficacy of this compound Formulations
The efficacy of this compound is closely tied to its bioavailability, which can be significantly influenced by its salt form. Studies have compared the free acid form of this compound with its sodium salt, as well as more novel salt formulations.
This compound Free Acid vs. This compound Sodium
A clinical trial in healthy individuals demonstrated that a conventional rapid-release preparation of this compound sodium was superior to this compound as a free acid and to enteric-coated microtablets of this compound sodium.[7] The sodium salt formulation led to better pharmacokinetic parameters, indicating improved absorption.[7] Another study in hyperuricemic patients showed that this compound sodium is well-absorbed and effective in lowering uric acid, suggesting it could be a viable substitute for allopurinol.[8]
Table 1: Pharmacokinetic and Efficacy Comparison of this compound Formulations
| Formulation | Mean Plasma Uric Acid Reduction (mg/dL) | Relative Bioavailability | Key Findings |
| This compound Free Acid | Less effective than sodium salt[7] | Lower | Inferior plasma AUC, Cmax, and tmax compared to the sodium salt.[7] |
| This compound Sodium (Rapid Release) | 2.6[8] | Higher | Superior plasma AUC, Cmax, and tmax compared to the free acid.[7] |
| Allopurinol (equimolar dose) | 3.0[8] | High | Serves as a benchmark for uric acid-lowering efficacy.[8] |
Data is compiled from studies in healthy volunteers and hyperuricemic patients. The reduction in plasma uric acid for this compound sodium and allopurinol was observed in hyperuricemic patients.
Novel Salt Formulations of Allopurinol
Recent research into allopurinol, the prodrug of this compound, has explored novel salt formulations to enhance its physicochemical properties. A study on allopurinol salt hydrates with maleic acid (MLE) and oxalic acid (OXA) showed significant improvements in solubility, dissolution, and permeability compared to the native drug.[9][10][11] These findings are highly relevant for the development of more effective this compound formulations.
Table 2: Physicochemical Properties of Allopurinol and its Salt Hydrates
| Compound | Aqueous Solubility (mg/L) | Dissolution Enhancement (fold) | Permeability Enhancement (fold) |
| Allopurinol (Native Drug) | 687[9] | - | - |
| Allopurinol-Oxalic Acid Hydrate | 1504[9] | ~2.2 | Not specified |
| Allopurinol-Maleic Acid Hydrate | 2115[9] | Up to 5[9][10][11] | Up to 12[9][10][11] |
These results for allopurinol salts suggest a promising strategy for improving the delivery and efficacy of its active metabolite, this compound.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of different drug formulations. Below are outlines of key experimental methodologies.
In Vivo Pharmacokinetic and Efficacy Studies
Objective: To determine the bioavailability and uric acid-lowering effect of different this compound salt formulations in human subjects.
Methodology:
-
Study Design: A randomized, double-blind, crossover study design is often employed.[7][8]
-
Subjects: Healthy volunteers or patients with hyperuricemia.[7][8]
-
Drug Administration: Equimolar doses of the different this compound formulations are administered orally.[7]
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours) post-administration.
-
Plasma Analysis: Plasma concentrations of this compound and uric acid are measured using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Parameters: Key parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated.
-
Efficacy Assessment: The reduction in plasma uric acid concentration from baseline is determined for each formulation.[7][8]
-
Urinary Excretion: Urine is collected over a specified period to measure the amount of excreted this compound.[7]
In Vitro Xanthine Oxidase Inhibition Assay
Objective: To determine the inhibitory potential of different this compound formulations on xanthine oxidase activity.
Methodology:
-
Reaction Mixture: The assay mixture typically contains phosphate buffer (pH 7.5), the test compound (this compound formulation), and xanthine oxidase enzyme solution.[12]
-
Pre-incubation: The mixture is pre-incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).[12]
-
Reaction Initiation: The reaction is initiated by adding the substrate, xanthine.[12]
-
Measurement: The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 293 nm over time.[13]
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.[14]
Solubility and Dissolution Studies
Objective: To assess the solubility and dissolution rate of different this compound salt formulations.
Methodology:
-
Solubility: An excess amount of the compound is added to a specific medium (e.g., phosphate buffer at pH 6.8) and shaken at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured, often by UV-Vis spectrophotometry.[9]
-
Dissolution: A known amount of the compound is placed in a dissolution apparatus containing a specific medium at a controlled temperature (e.g., 37°C). Samples are withdrawn at various time intervals and the concentration of the dissolved drug is determined.[9]
The following diagram outlines a general experimental workflow for comparing this compound salt formulations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Allopurinol or this compound in heart failure therapy - a promising new development or end of story? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uric acid - Wikipedia [en.wikipedia.org]
- 6. Kidney stone disease - Wikipedia [en.wikipedia.org]
- 7. Disposition and uric acid lowering effect of oxipurinol: comparison of different oxipurinol formulations and allopurinol in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uric acid lowering effect of oxipurinol sodium in hyperuricemic patients - therapeutic equivalence to allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 14. Screening and Evaluation of Xanthine Oxidase Inhibitors from Gnetum parvifolium in China - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Animal Model for Oxypurinol Research
This guide provides a comprehensive validation of a new animal model for hyperuricemia and its response to oxypurinol treatment. The performance of this novel model is objectively compared with established alternatives, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking a robust preclinical model for gout and hyperuricemia research.
Introduction to the Novel Chicken Model of Hyperuricemia
The lack of a suitable and stable animal model that mimics human hyperuricemia has been a significant limitation in gout research.[1] Most mammals, unlike humans, express the enzyme uricase, which degrades uric acid.[2] This guide introduces and validates a novel chicken model of diet-induced hyperuricemia, offering a physiologically relevant platform for studying purine metabolism and the efficacy of xanthine oxidase inhibitors like this compound.[3] Chickens, similar to humans, are uricotelic and naturally have higher serum uric acid levels, making them a potentially more suitable model than rodents.[3]
Comparative Analysis of Hyperuricemia Induction Models
The validation of any new animal model requires a thorough comparison with existing, well-characterized models. The following table summarizes key induction methods for hyperuricemia in various animal species, providing a benchmark against which the novel chicken model is evaluated.
| Induction Method | Animal Model | Dosage & Administration | Key Outcomes | Advantages | Limitations | Reference |
| Potassium Oxonate (PO) | Mice, Rats | 200-250 mg/kg, intraperitoneal injection or gavage | Acute elevation of serum uric acid, potential for renal injury.[4] | Rapid induction of hyperuricemia. | Can cause significant renal toxicity; transient effect.[4][5] | [4][5] |
| Adenine + Potassium Oxonate | Mice | Adenine: 100-150 mg/kg, OXO: 300-500 mg/kg, intragastrically for 3 weeks | Stable hyperuricemia, gouty nephropathy, inflammation (increased TNF-α, IL-1β).[1] | Induces chronic hyperuricemia and associated pathologies. | Potential for severe renal damage and toxicity from adenine.[1][4] | [1][4] |
| Yeast Extract + Potassium Oxonate | Rats | Yeast extract: 15 g/kg (oral), PO: 250 mg/kg (intraperitoneal) for 6 weeks | Significant increase in serum uric acid, renal urate crystal deposition, and fibrosis.[4] | Mimics diet-induced hyperuricemia and chronic renal changes. | Long induction period; variability in yeast extract composition.[4] | [4] |
| High-Protein Diet (HPD) | Chickens | High-protein diet fed for an extended period | Sustained high serum uric acid levels, monosodium urate (MSU) crystal deposition in joints, mild renal injury.[3] | Physiologically relevant to diet-induced hyperuricemia in humans; stable and long-term. | Longer induction time compared to acute chemical methods.[3] | [3] |
| Potassium Oxonate (low dose) + High-Fat Diet + Acetic Acid | Mice | PO: 150 mg/kg daily (intraperitoneal) for ~4 months, high-fat diet, and paw injections of acetic acid | Chronic gouty arthritis with bone erosion and MSU crystal formation.[6][7] | Reproduces pathological features of chronic gout. | Complex and lengthy induction protocol.[6][7] | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of a new animal model.
Protocol 1: Induction of Hyperuricemia in the Novel Chicken Model
-
Animal Selection: Male chickens are selected for the study.[3]
-
Diet: A high-protein diet (HPD) is provided to the experimental group, while the control group receives a standard diet.[3]
-
Duration: The diet is administered for several weeks to induce and maintain a state of hyperuricemia.[3]
-
Monitoring: Serum uric acid levels are monitored weekly. Physical examination of the claws for morphological changes and synovial fluid analysis for monosodium urate (MSU) crystals are performed at the end of the study.[3]
-
This compound Treatment: A subset of the HPD-fed chickens is treated with this compound to evaluate its therapeutic effect. This compound is the active metabolite of allopurinol and a direct inhibitor of xanthine oxidase.[8][9]
-
Biochemical Analysis: At the end of the experiment, blood and tissue samples are collected for biochemical analysis, including serum uric acid, creatinine, and urea nitrogen levels.[2]
-
Histopathology: Kidney and liver tissues are collected for histopathological examination to assess for any organ damage.[3]
Protocol 2: Induction of Hyperuricemia in a Comparative Mouse Model (Adenine and Potassium Oxonate)
-
Animal Selection: Male C57BL/6J mice are used.[1]
-
Induction Agents: A mixture of adenine (100 mg/kg) and potassium oxonate (500 mg/kg) is prepared in 0.5% carboxymethyl cellulose sodium.[1]
-
Administration: The mixture is administered daily via intragastric gavage for 3 weeks.[1]
-
Monitoring: Serum uric acid and creatinine levels are measured weekly.[1]
-
Inflammatory Marker Analysis: At the end of the study, serum levels of TNF-α and IL-1β are measured to assess systemic inflammation.[1]
-
Histopathology: Kidney tissues are harvested for histological examination to evaluate for signs of gouty nephropathy.[1]
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental designs.
Caption: Mechanism of this compound Action in Purine Metabolism.
Caption: Experimental Workflow for Validating the New Animal Model.
Validation Data and Performance
The novel chicken model demonstrates a significant and sustained increase in serum uric acid levels in response to a high-protein diet.[3] This model effectively mimics diet-induced hyperuricemia in humans.[3] Furthermore, the administration of allopurinol (which is metabolized to this compound) and probenecid resulted in a significant decrease in serum uric acid levels, validating the model's utility for testing anti-hyperuricemic drugs.[3][9] The development of gout-like symptoms, such as abnormal claw morphology and the presence of MSU crystals in the synovial fluid, further strengthens the translational relevance of this model.[3]
In comparative studies using a poultry model, both allopurinol and febuxostat showed definite ameliorative potential as anti-hyperuricemic and anti-gout agents.[10] This highlights the suitability of avian models for evaluating xanthine oxidase inhibitors.
Conclusion
The novel chicken model of hyperuricemia presents a valuable and physiologically relevant tool for this compound research. Its ability to develop stable, diet-induced hyperuricemia and gout-like pathologies, which are responsive to treatment with xanthine oxidase inhibitors, makes it a superior alternative to many existing rodent models. The detailed protocols and comparative data provided in this guide support the validation of this model for preclinical drug development and mechanistic studies of hyperuricemia and gout.
References
- 1. mednexus.org [mednexus.org]
- 2. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. Experimental model of hyperuricemia in mice and drug administration [bio-protocol.org]
- 6. rmdopen.bmj.com [rmdopen.bmj.com]
- 7. New animal model of chronic gout reproduces pathological features of the disease in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 10. Comparative studies of xanthine oxidase inhibitors viz. allopurinol and febuxostat against induced hyperuricaemia in a poultry model [pubmed.ncbi.nlm.nih.gov]
Assessing the specificity of oxypurinol for xanthine oxidase versus other enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of oxypurinol's inhibitory activity against its primary target, xanthine oxidase, versus other enzymes. The information presented herein is supported by experimental data to offer an objective assessment of this compound's specificity.
This compound, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase, an essential enzyme in the purine catabolism pathway responsible for the oxidation of hypoxanthine and xanthine to uric acid.[1][2] Understanding the specificity of this compound is critical for its therapeutic applications, particularly in the management of hyperuricemia and gout.[2]
Comparative Inhibitory Activity of this compound
The following table summarizes the quantitative data on the inhibitory activity of this compound against xanthine oxidase and other potentially affected enzymes.
| Enzyme Target | Substrate | Inhibitor | Electron Acceptor | Method of Detection | Type of Inhibition | K_i_ (μM) | Reference |
| Xanthine Oxidase (XO) | Xanthine | This compound | O₂ | 295 nm | Competitive | 6.35 ± 0.96 | [3] |
| Xanthine Dehydrogenase (XDH) | Xanthine | This compound | NAD+ | 295 nm | Competitive | 4.60 ± 0.87 | [3] |
| Xanthine Dehydrogenase (XDH) | Hypoxanthine | This compound | NAD+ | 340 nm | Competitive | 3.15 ± 0.22 | [3] |
| Xanthine Oxidoreductase (XOR) | Xanthine | This compound | PMS | 550 nm | Competitive | 1.65 ± 0.24 | [3] |
| Xanthine Oxidoreductase (XOR) | Hypoxanthine | This compound | PMS | 550 nm | Competitive | 1.29 ± 0.14 | [3] |
| Purine Nucleoside Phosphorylase (PNP) | - | This compound | - | - | Weak Allosteric Inhibition | Not Reported | [4][5][6] |
| Aldehyde Oxidase (AO) | - | This compound | - | - | No Inhibition | Not Applicable | [3][6] |
Key Findings:
-
This compound demonstrates potent competitive inhibition of both forms of xanthine oxidoreductase: xanthine oxidase (XO) and xanthine dehydrogenase (XDH).[3]
-
The inhibitory constant (K_i_) values are in the low micromolar range, indicating a high affinity for the enzyme.[3]
-
Notably, this compound exhibits weak allosteric inhibition of purine nucleoside phosphorylase (PNP).[4][5][6] While a precise K_i_ value is not consistently reported, this interaction is described as significantly less potent than its effect on xanthine oxidase.
-
Crucially, studies indicate that this compound does not inhibit aldehyde oxidase, an enzyme involved in the metabolism of its parent compound, allopurinol.[3][6]
Experimental Protocols
Determination of Xanthine Oxidase Inhibition
This protocol outlines the spectrophotometric method for assessing the inhibitory effect of this compound on xanthine oxidase activity.
Principle:
The activity of xanthine oxidase is determined by monitoring the increase in absorbance at 293 nm, which corresponds to the formation of uric acid from xanthine. The rate of uric acid production is measured in the presence and absence of the inhibitor to determine the percentage of inhibition.
Materials:
-
Xanthine Oxidase from bovine milk
-
Xanthine
-
This compound
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 293 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in a suitable buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of xanthine oxidase in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
A specific volume of the this compound solution (or DMSO for control wells)
-
Xanthine oxidase solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 10-15 minutes).
-
-
Initiation of Reaction:
-
Add the xanthine solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 293 nm at regular intervals for a set period (e.g., 3-5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (ΔOD/min) from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition constant (K_i_) and the mode of inhibition, the assay should be performed with varying concentrations of both the substrate (xanthine) and the inhibitor (this compound), followed by analysis using methods such as the Lineweaver-Burk or Dixon plots.[7]
-
Visualizing Pathways and Workflows
To further illustrate the context of this compound's action, the following diagrams are provided.
Caption: Purine Catabolism and the Site of this compound Inhibition.
References
- 1. andrew.cmu.edu [andrew.cmu.edu]
- 2. ClinPGx [clinpgx.org]
- 3. escholarship.org [escholarship.org]
- 4. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
A Comparative Analysis of Oxypurinol's Inhibitory Action on Xanthine Oxidase Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of oxypurinol, the primary active metabolite of allopurinol, on xanthine oxidase (XO) from different species. The data presented is compiled from published experimental findings to assist in preclinical research and drug development.
This compound is a potent inhibitor of xanthine oxidase, the key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Its inhibitory action is central to the treatment of hyperuricemia and gout.[2] Understanding the species-specific differences in this compound's potency is crucial for the accurate interpretation of animal model data and its extrapolation to human clinical outcomes.
Quantitative Comparison of Inhibitory Potency
The inhibitory effect of this compound on xanthine oxidase is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the available data for this compound's inhibition of xanthine oxidase from various species.
| Species | Enzyme Form | Substrate | K_i_ (μM) | Citation |
| Human | Xanthine Oxidase | Xanthine | ~0.1 | [3] |
| Bovine | Xanthine Oxidase (XO) | Xanthine | 6.35 ± 0.96 | |
| Xanthine Dehydrogenase (XDH) | Xanthine | 4.60 ± 0.87 | ||
| Xanthine Oxidase | Xanthine | ~0.1 | [3] | |
| Mouse | Xanthine Oxidase | - | Weaker inhibition than allopurinol; specific K_i_ not provided. | [2] |
| Rat | Xanthine Oxidase | - | Specific K_i_ or IC50 values not readily available in the reviewed literature. |
Note: A lower K_i_ value indicates a stronger inhibition.
Studies indicate that this compound inhibits human and bovine xanthine oxidase with very similar mechanisms, displaying a potent overall inhibition constant of approximately 100 nM.[3] However, another detailed kinetic analysis reported Ki values for the bovine enzyme in the micromolar range. It is important to note that experimental conditions can influence these values. For the mouse model, it has been observed that this compound has a weaker urate-lowering effect compared to its parent drug, allopurinol, though specific inhibitory constants were not detailed in the reviewed literature.[2]
Signaling Pathway and Point of Inhibition
The diagram below illustrates the purine catabolism pathway and highlights the critical role of xanthine oxidase, which is the target of this compound.
Caption: Purine catabolism pathway and inhibition by this compound.
Experimental Protocols
The determination of xanthine oxidase inhibitory activity is crucial for comparative studies. Below is a detailed methodology for a typical in vitro assay.
Objective: To determine the inhibitory effect of this compound on xanthine oxidase activity by measuring the rate of uric acid formation.
Materials:
-
Xanthine Oxidase (from desired species)
-
Xanthine (substrate)
-
This compound (inhibitor)
-
Phosphate buffer (e.g., 70 mM, pH 7.5)
-
1N HCl (to stop the reaction)
-
Spectrophotometer
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a stock solution of xanthine oxidase in the phosphate buffer immediately before use.
-
Prepare a series of dilutions of this compound in the appropriate solvent (e.g., DMSO), and then dilute further in the phosphate buffer.
-
-
Assay Mixture Preparation:
-
In a microplate well or cuvette, add 50 µL of the test solution (this compound dilution or vehicle control).
-
Add 35 µL of the phosphate buffer.
-
Add 30 µL of the xanthine oxidase enzyme solution.
-
-
Pre-incubation:
-
Incubate the mixture at 25°C for 15 minutes.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding 60 µL of the xanthine substrate solution.
-
-
Measurement:
-
Immediately measure the change in absorbance at 290 nm or 295 nm over a period of time (e.g., 3-5 minutes) at a constant temperature (e.g., 25°C or 37°C). The increase in absorbance corresponds to the formation of uric acid.
-
-
Termination of Reaction (for endpoint assays):
-
After a specific incubation time (e.g., 30 minutes), stop the reaction by adding 25 µL of 1N HCl. Then measure the final absorbance.
-
-
Calculation of Inhibition:
-
The percentage of xanthine oxidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the reaction mixture without the inhibitor.
-
A_sample is the absorbance of the reaction mixture with the inhibitor.
-
-
-
Determination of IC50/Ki:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Ki values can be determined through kinetic studies, such as Lineweaver-Burk plots, by measuring the reaction rates at various substrate and inhibitor concentrations.
-
Experimental Workflow
The following diagram outlines the general workflow for assessing the in vitro inhibition of xanthine oxidase.
Caption: Workflow for xanthine oxidase inhibition assay.
This guide provides a comparative overview based on available literature. For specific research applications, it is recommended to consult the primary research articles cited and to perform independent verification of these findings under your specific experimental conditions.
References
Safety Operating Guide
Proper Disposal of Oxypurinol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of oxypurinol in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This compound, the primary active metabolite of allopurinol, is persistent in the environment and has been detected in wastewater, rivers, and even drinking water.[1][2] Therefore, proper disposal is paramount to minimize its environmental impact.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by several agencies. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[3][4] Additionally, the Drug Enforcement Administration (DEA) has specific regulations for controlled substances, although this compound is not currently listed as a controlled substance.[5][6] It is imperative to consult and adhere to all federal, state, and local regulations regarding pharmaceutical waste disposal.
Waste Classification
The first step in proper disposal is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] Based on available safety data, this compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[7] While not typically classified as a P- or U-listed hazardous waste, the final determination should be made by consulting your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the product in use.
For the purpose of this guide, a conservative approach will be taken, treating all pure this compound and concentrated solutions as chemical waste requiring special disposal.
Step-by-Step Disposal Procedures
This section outlines the procedural, step-by-step guidance for the disposal of this compound waste in a laboratory setting. These procedures are based on general best practices for pharmaceutical waste management.
Waste Segregation
Proper segregation of waste at the point of generation is crucial.
-
Pure this compound (Solid Waste):
-
Collect any unused, expired, or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure lid.
-
Label the container as "Hazardous Waste - this compound" and include the accumulation start date.
-
-
Contaminated Labware and Personal Protective Equipment (PPE):
-
Items such as gloves, weighing boats, and pipette tips that are grossly contaminated with this compound should be placed in the same hazardous waste container as the solid this compound.
-
Trace-contaminated items may be disposed of in accordance with institutional guidelines for non-hazardous chemical waste, but it is best practice to consult with your EHS department.
-
-
Aqueous Solutions Containing this compound:
-
Collect all aqueous solutions containing this compound in a dedicated, clearly labeled hazardous waste container for liquids.
-
Do not pour this compound solutions down the drain. [3] this compound is persistent in the water cycle and conventional wastewater treatment plants are not effective at its removal.[1][2]
-
Label the container with "Hazardous Waste - Aqueous this compound Solution" and list the approximate concentration and any other chemical constituents.
-
Waste Collection and Storage
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from general laboratory traffic, and has secondary containment to prevent spills.
-
Keep containers closed at all times except when adding waste.
-
Do not overfill containers. Leave adequate headspace to prevent spills.
Disposal Request and Pickup
-
Once the waste container is full or has reached its accumulation time limit (as per institutional and regulatory requirements), submit a chemical waste pickup request to your institution's EHS department.
-
Provide accurate information on the waste manifest, including the chemical name, quantity, and any associated hazards.
Final Disposal Method
-
Your institution's EHS department will arrange for the transportation of the waste to a licensed treatment, storage, and disposal facility (TSDF).
-
The most common and recommended method for the final disposal of pharmaceutical waste is incineration at a permitted facility.[3][4][5]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes its environmental presence, indicating the importance of proper disposal.
| Environmental Compartment | Reported Concentration Range | Citation |
| Raw Wastewater | Up to 26.6 µg/L | [8] |
| WWTP Effluents | 2.3 - 21.7 µg/L | [8] |
| Rivers and Streams | Up to 22.6 µg/L | [8] |
| Groundwater | Up to 0.38 µg/L | [8] |
| Finished Drinking Water | Up to 0.30 µg/L | [8] |
Experimental Protocols
This document does not cite specific experiments but provides a general operational protocol for waste disposal. The principles of this protocol are derived from standard laboratory safety and hazardous waste management guidelines.
Visual Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. This compound | C5H4N4O2 | CID 135398752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - A novel marker for wastewater contamination of the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Oxypurinol
For Immediate Implementation: Essential Safety and Handling Protocols for Oxypurinol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment.
This compound, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase.[1] While invaluable in research, it is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[2] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound in its solid form and in solution. The following table summarizes the required equipment and its purpose.
| PPE Component | Specifications | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. | To prevent inhalation of this compound powder. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Double-gloving with powder-free nitrile gloves. | To prevent skin contact. The outer glove should be removed and disposed of immediately after handling. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | To protect skin and clothing from contamination. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | To prevent contamination of personal footwear and the surrounding environment. |
Hazard and Safety Data at a Glance
While specific Occupational Exposure Limits (OELs) for this compound have not been established, it is crucial to handle it with the utmost care due to its irritant properties. The following table summarizes key safety information.
| Hazard Classification | GHS Hazard Statements | Precautionary Statements |
| Skin Irritant (Category 2) | H315: Causes skin irritation. | P280: Wear protective gloves. |
| Eye Irritant (Category 2A) | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
Procedural Workflow for Handling this compound
The following diagram illustrates the essential steps for the safe handling of this compound in a laboratory setting.
Detailed Experimental Protocols
1. Weighing Solid this compound:
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment (weighing paper, spatula, container for the weighed compound) inside the fume hood.
-
-
Procedure:
-
Don all required PPE as listed in the table above.
-
Carefully open the this compound container inside the fume hood.
-
Use a clean spatula to transfer the desired amount of powder onto the weighing paper.
-
Avoid generating dust. If any powder is spilled, clean it immediately with a damp paper towel (do not dry sweep).
-
Securely close the this compound container.
-
Transfer the weighed powder to a suitable container for the next step.
-
Dispose of the weighing paper and any contaminated materials in a designated hazardous waste container.
-
2. Preparing this compound Solutions:
-
Solvent Selection:
-
This compound is soluble in 1 M NaOH and DMSO.[3]
-
For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.
-
-
Procedure:
-
In a chemical fume hood, add the weighed this compound to a suitable container (e.g., a beaker or flask).
-
Slowly add the chosen solvent to the powder while stirring.
-
If necessary, sonication and gentle heating can be used to aid dissolution.[4]
-
Once fully dissolved, the solution is ready for experimental use.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste, including contaminated PPE (gloves, gowns, shoe covers), absorbent paper, and weighing paper, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a designated hazardous waste container. Do not pour this compound solutions down the drain.
-
Container Disposal: Empty this compound containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and ensure a safe and productive research environment. Always consult your institution's specific safety protocols and the material safety data sheet (MSDS) for the most current information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
